molecular formula C10H16O3 B1366330 1,3,5-Adamantanetriol CAS No. 99181-50-7

1,3,5-Adamantanetriol

Cat. No.: B1366330
CAS No.: 99181-50-7
M. Wt: 184.23 g/mol
InChI Key: MCYBYTIPMYLHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Adamantanetriol is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYBYTIPMYLHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432519
Record name 1,3,5-Adamantanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99181-50-7
Record name 1,3,5-Adamantanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of 1,3,5-Adamantanetriol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3,5-Adamantanetriol: Properties, Synthesis, and Applications

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a perfectly symmetrical, strain-free, and rigid tricyclic hydrocarbon (C₁₀H₁₆), represents the smallest repeating unit of a diamond crystal lattice.[1] Its unique three-dimensional structure and high lipophilicity have established it as a privileged scaffold in medicinal chemistry and materials science.[2][3] Among its many derivatives, this compound is of particular interest to researchers. Characterized by three hydroxyl groups positioned at the tertiary bridgehead carbons, this molecule serves as a versatile building block for creating complex architectures with precisely oriented functional groups.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound for professionals in research and drug development.

PART 1: Physicochemical Properties

The distinct properties of this compound are a direct consequence of its rigid cage-like structure and the presence of three hydroxyl groups.

Physical Characteristics

This compound is typically a white to off-white crystalline powder under standard conditions.[][7] Its rigid structure contributes to a relatively high melting point compared to other alcohols of similar molecular weight.[1] It is soluble in methanol and other polar organic solvents but is poorly soluble in water.[1][7][8]

Table 1: Summary of Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₁₀H₁₆O₃ [5][9][10]
Molecular Weight 184.23 g/mol [9][10]
Appearance White to almost white powder/crystal [][7]
Melting Point 203-207 °C [7]
Boiling Point 339.7 ± 37.0 °C at 760 mmHg (Predicted) [9]
Density 1.6 ± 0.1 g/cm³ (Predicted) [9]
pKa 14.03 ± 0.60 (Predicted) [7][8]
LogP -0.90 (Predicted) [9]
Storage Temperature Room Temperature, Sealed in Dry Conditions [7][8][11]

| CAS Number | 99181-50-7 |[9][10] |

Spectroscopic Profile

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from its structure and data on similar adamantane derivatives.[12][13]

  • ¹H NMR: Due to the molecule's high Td symmetry, the proton NMR spectrum is expected to be relatively simple. Protons on the adamantane cage would appear as distinct multiplets.

  • ¹³C NMR: The carbon spectrum would show signals corresponding to the four unique carbon environments: the hydroxyl-substituted bridgehead carbons (C-OH), the unsubstituted bridgehead carbon (C-H), and the methylene bridge carbons (CH₂). The chemical shifts are influenced by the electronegative hydroxyl groups.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of hydrogen-bonded hydroxyl groups.[14] A strong C-O stretching vibration would also be expected in the 1300-1000 cm⁻¹ range.[15]

PART 2: Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its three equivalent, tertiary hydroxyl groups.[16][17] The molecule is chemically stable under normal conditions.[16]

The hydroxyl groups are nucleophilic and can participate in a variety of reactions, including:

  • Esterification: Acylation with acyl chlorides or carboxylic anhydrides readily forms the corresponding tri-ester derivatives.[16] This is a common strategy for modifying the molecule's properties.

  • Halogenation: It is possible to selectively halogenate one of the hydroxyl groups, which allows for the introduction of diverse functional groups and further expansion of the molecule's chemical diversity.[16][17]

This reactivity makes this compound a versatile intermediate for synthesizing more complex adamantane derivatives.[4] The large steric hindrance provided by the adamantane cage can influence the regioselectivity of reactions, a property that is highly valuable in asymmetric catalysis and ligand synthesis.[17]

PART 3: Synthesis of this compound

Several methods exist for the synthesis of this compound, including the hydrolysis of 1,3,5-tribromoadamantane and the direct oxidation of adamantane.[2] A more recent and improved approach involves the catalyzed oxidation of 1-adamantanol.[2][18]

Experimental Protocol: Catalytic Oxidation of 1-Adamantanol

This protocol is based on the method described by Khalitova et al., which provides a good yield and utilizes readily available catalysts.[2]

Objective: To synthesize adamantane-1,3,5-triol (III) via oxidation of 1-adamantanol (I).

Causality: This method employs an N-hydroxyphthalimide (NHPI) catalyst in conjunction with transition metal salts (Co(acac)₂ and MnO₂) under an oxygen atmosphere. NHPI is a highly active catalyst for the oxidation of C-H bonds.[2] The transition metal co-catalysts facilitate the oxidative transformations, improving reaction efficiency and yield.[2]

Materials:

  • 1-Adamantanol (I)

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetylacetonate (Co(acac)₂)

  • Manganese dioxide (MnO₂)

  • Glacial acetic acid

  • Chloroform

  • Ethyl acetate

  • Reaction flask with stirrer, condenser, and gas inlet

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification A 1-Adamantanol P1 Combine reactants in flask A->P1 B NHPI B->P1 C Co(acac)₂ C->P1 D MnO₂ D->P1 E Glacial Acetic Acid (Solvent) E->P1 P2 Heat to 60°C with stirring P1->P2 P3 Bubble O₂ through mixture for 30h P2->P3 W1 Cool & remove acetic acid P3->W1 Reaction complete W2 Dissolve residue in Chloroform W1->W2 W3 Reflux for 2h W2->W3 W4 Filter solid product W3->W4 W5 Recrystallize from Ethyl Acetate W4->W5 FP Final Product: Adamantane-1,3,5-triol W5->FP

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction flask, combine 1-adamantanol (0.164 mol), NHPI (0.0164 mol), Co(acac)₂ (1.64 mmol), and MnO₂ (0.0082 mol) in 250 mL of glacial acetic acid.[2]

  • Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Once at temperature, begin bubbling oxygen gas through the reaction mixture. Maintain these conditions for 30 hours.[2]

  • Workup: After 30 hours, allow the reaction to cool to room temperature. Remove the glacial acetic acid solvent using a rotary evaporator.[2]

  • Isolation: Dissolve the resulting residue in 250 mL of chloroform and heat at reflux for 2 hours. The product, adamantane-1,3,5-triol, will precipitate as a solid.[2]

  • Purification: Filter the solid product from the hot chloroform solution. Further purify the crude product by recrystallization from ethyl acetate to yield pure adamantane-1,3,5-triol.[2] The expected yield is approximately 52%.[2]

PART 4: Applications in Research and Drug Development

The rigid, well-defined three-dimensional structure of this compound makes it an exceptionally valuable scaffold in both medicinal chemistry and materials science.

Drug Discovery and Development

The incorporation of an adamantane moiety into a drug candidate can significantly improve its pharmacological profile.[3]

  • Metabolic Stability and Lipophilicity: The adamantane cage is highly lipophilic and resistant to metabolic degradation, which can enhance a drug's absorption, distribution, and half-life.[3][5]

  • Drug Delivery Systems: Its rigid structure is ideal for creating drug carriers or nanocarriers that can encapsulate therapeutic agents.[4] This enhances drug stability, bioavailability, and allows for controlled release.[4][19] The adamantyl group also exhibits a strong affinity for cyclodextrin cavities, forming stable host-guest complexes that are widely explored in drug delivery.[19]

  • Antiviral and Antibacterial Agents: Adamantane derivatives have known inhibitory effects against certain viruses, most notably influenza A (e.g., Amantadine).[4][19] this compound serves as a building block for developing new potential antiviral and antibacterial agents.[4]

  • Receptor Modulation: The hydroxyl groups can be easily modified, allowing the molecule to be used in the synthesis of protease inhibitors and receptor modulators where precise spatial orientation is key for high binding selectivity.[5]

Materials Science

The unique molecular structure of this compound is also highly beneficial in materials science.

  • High-Performance Polymers: When incorporated into polymers, the adamantane unit can significantly enhance mechanical strength, thermal stability, and chemical resistance.[4][5] This makes it a valuable component for advanced materials in the aerospace, automotive, and electronics industries.[4]

  • Functional Fluids: Ester derivatives of adamantane polyols have excellent thermal and oxidative stability, making them suitable as synthetic bases for working fluids in avionics.[2]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.[8] It should be kept away from strong oxidizing agents.

  • Hazards: May cause skin, eye, and respiratory irritation.[11] It is considered harmful to aquatic life with long-lasting effects.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[20][21]

References

In-Depth Technical Guide: The Molecular Structure and Strategic Applications of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3,5-Adamantanetriol is a unique, polycyclic tertiary alcohol distinguished by its rigid, diamondoid cage structure. This configuration bestows upon it exceptional physicochemical properties that are increasingly leveraged in advanced materials science and drug development. This guide provides a comprehensive technical examination of its molecular architecture, synthesis methodologies, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the strategic use of this versatile molecule.

The Adamantane Core: A Foundation of Rigidity and Lipophilicity

Adamantane, a tricyclic alkane, forms the structural basis of this compound. Its carbon framework is a diamondoid, meaning its atoms are arranged identically to the crystal lattice of a diamond. This results in a highly rigid and sterically defined cage structure. The inherent lipophilicity and conformational stability of the adamantane core are key attributes that are exploited in medicinal chemistry and materials science. The introduction of hydroxyl groups at the bridgehead positions, as in this compound, provides reactive sites for further chemical modification, greatly expanding its utility.[1]

Molecular Structure and Physicochemical Profile

The defining characteristic of this compound is the precise placement of three hydroxyl (-OH) groups at the tertiary (bridgehead) carbon atoms (positions 1, 3, and 5) of the adamantane backbone.[2] This substitution pattern results in a highly symmetrical molecule.

Key Structural and Physical Properties:

  • Molecular Formula: C₁₀H₁₆O₃[3][4][5][6]

  • Molecular Weight: 184.23 g/mol [3][4]

  • Appearance: White to off-white crystalline powder.[6][7]

  • Melting Point: 203-207 °C[7]

  • Solubility: Soluble in methanol.[7]

  • Structural Rigidity: The adamantane cage is conformationally locked, providing a predictable and stable three-dimensional scaffold.[2][8]

  • Hydrogen Bonding: The three hydroxyl groups are capable of forming extensive intermolecular hydrogen bonds, which significantly influences the compound's melting point, solubility, and crystal packing.

PropertyValue
Density1.6±0.1 g/cm³
Boiling Point339.7±37.0 °C at 760 mmHg
Flash Point168.7±21.1 °C
PSA60.69000
LogP-0.90

Data sourced from ChemSrc[4]

Synthesis Protocols for this compound

The synthesis of this compound can be achieved through several routes, primarily involving the selective oxidation of the adamantane core. The choice of method often depends on the desired yield, scalability, and available starting materials.

Method 1: Oxidation of 1-Adamantanol

This method utilizes a catalytic system to introduce hydroxyl groups onto the adamantane scaffold.

Experimental Protocol:

  • Reaction Setup: A mixture of 1-adamantanol, N-hydroxyphthalimide (NHPI), cobalt(II) acetylacetonate, and manganese dioxide is prepared in glacial acetic acid.[1][9]

  • Oxygen Atmosphere: The reaction is conducted under an oxygen atmosphere with vigorous stirring.[1][9]

  • Heating: The mixture is heated to 60°C and maintained at this temperature for 30 hours.[1]

  • Workup: After cooling, the acetic acid is removed. The residue is dissolved in chloroform and refluxed for 2 hours.[1]

  • Isolation: The solid this compound is filtered off and recrystallized from ethyl acetate.[1]

Causality: N-hydroxyphthalimide serves as a highly active catalyst for the oxidation of C-H bonds. The addition of transition metal salts like cobalt(II) and manganese(II) further catalyzes these oxidative transformations.[1]

Method 2: Hydrolysis of 1,3,5-Tribromoadamantane

This is another established method for preparing this compound.[1]

synthesis_overview cluster_method1 Method 1: Oxidation cluster_method2 Method 2: Hydrolysis Adamantanol 1-Adamantanol Oxidation Oxidation (NHPI, Co(acac)₂, MnO₂, O₂) Adamantanol->Oxidation Adamantanetriol1 This compound Oxidation->Adamantanetriol1 Tribromoadamantane 1,3,5-Tribromoadamantane Hydrolysis Hydrolysis Tribromoadamantane->Hydrolysis Adamantanetriol2 This compound Hydrolysis->Adamantanetriol2

Caption: Key synthetic routes to this compound.

Strategic Applications in Drug Development and Materials Science

The unique structural attributes of this compound make it a valuable component in both pharmaceutical and materials science research.

Drug Development

The adamantane moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.[10]

  • Drug Delivery Systems: The rigid and symmetrical structure of this compound is ideal for creating drug carriers and nanocarriers.[2] These systems can encapsulate therapeutic agents, improving their stability, bioavailability, and enabling controlled release.[2]

  • Antiviral and Antibacterial Agents: Adamantane derivatives have a history of use as antiviral agents, particularly against influenza viruses.[2][10] this compound is a potential candidate for the development of new antiviral and antibacterial compounds.[2]

  • Enhanced Metabolic Stability: Its rigid three-dimensional structure can improve the metabolic stability of a drug.[8] The hydroxyl groups also provide convenient points for chemical modification to synthesize protease inhibitors and receptor modulators.[8]

drug_development_applications cluster_properties Core Properties cluster_applications Pharmaceutical Applications Adamantanetriol This compound Rigidity Rigid Scaffold Adamantanetriol->Rigidity Lipophilicity Lipophilicity Adamantanetriol->Lipophilicity Functionality Hydroxyl Groups Adamantanetriol->Functionality DrugDelivery Drug Delivery Systems Rigidity->DrugDelivery Antiviral Antiviral/Antibacterial Agents Lipophilicity->Antiviral MetabolicStability Metabolic Stability Functionality->MetabolicStability

Caption: Applications of this compound in drug development.

Materials Science

The distinct molecular structure of this compound also lends itself to applications in materials science.

  • Polymer Synthesis: It can be used as a building block for creating new polymers with customized properties.[2] Incorporating adamantane derivatives into polymers can enhance their mechanical strength, thermal stability, and chemical resistance.[2] This has potential applications in industries such as aerospace, automotive, and electronics.[2]

  • Thermo-oxidative Stability: Triesters based on this compound have been shown to possess high thermo-oxidative stability.[11]

Conclusion

This compound is a highly versatile and valuable molecule with a unique combination of structural rigidity, lipophilicity, and chemical functionality. Its utility as a building block in both drug discovery and materials science is well-established and continues to be an active area of research. The synthetic methods outlined, coupled with an understanding of its physicochemical properties, provide a solid foundation for scientists and researchers to explore and exploit the full potential of this remarkable compound.

References

Navigating the Solubility Landscape of 1,3,5-Adamantanetriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Physicochemical Drivers and Practical Methodologies for Determining the Solubility of a Key Adamantane Derivative in Organic Solvents

Abstract

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the solubility of 1,3,5-adamantanetriol in organic solvents, a critical parameter for its application in drug development, materials science, and chemical synthesis. This document moves beyond a simple compilation of data to offer a foundational understanding of the intermolecular forces governing solubility. We present a theoretical framework based on Hansen Solubility Parameters (HSP) to predict and rationalize the solubility behavior of this unique polyhydroxy adamantane derivative. This guide also provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound is a unique polycyclic alcohol characterized by a rigid, diamondoid adamantane cage functionalized with three hydroxyl groups at the bridgehead positions. This trifunctional nature imparts specific stereochemical and electronic properties, making it a valuable building block in various scientific domains. Its applications range from the synthesis of novel polymers and dendrimers to its use as a precursor for pharmacologically active compounds.[1]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in solution-based applications. For drug development professionals, understanding solubility is paramount for formulation design, ensuring bioavailability, and enabling purification processes. In materials science, controlling solubility is crucial for creating homogenous polymer blends and casting high-quality thin films. For synthetic chemists, solvent selection based on solubility is a cornerstone of reaction design, influencing reaction rates, yields, and the ease of product isolation.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound and the practical means to assess it.

The Molecular Architecture of this compound: A Duality of Polarity

The solubility behavior of this compound is a direct consequence of its distinct molecular structure, which presents a fascinating duality of polar and non-polar characteristics.

  • The Adamantane Cage: The core of the molecule is the adamantane scaffold (C₁₀H₁₆), a highly symmetric and lipophilic hydrocarbon cage. This rigid, non-polar framework is inherently hydrophobic and contributes to poor solubility in polar solvents.[2] The adamantane structure itself is readily soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[2]

  • The Hydroxyl Groups: The three hydroxyl (-OH) groups positioned at the 1, 3, and 5 bridgehead positions introduce a strong polar character to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors, a key factor in promoting solubility in polar solvents.[3]

This amphiphilic nature—a non-polar core with polar functionalities—results in a nuanced solubility profile that is highly dependent on the nature of the surrounding solvent molecules.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "like dissolves like," we can employ a more quantitative predictive tool: Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

The principle of HSP is that substances with similar HSP values are more likely to be miscible.[4] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Calculated Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we can estimate them using the group contribution method.[2][5] This method assigns specific values to the different functional groups within a molecule to calculate the overall HSP.

Based on its molecular structure, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for this compound

ParameterValue (MPa⁰·⁵)Description
δD 18.0Dispersion Component
δP 11.5Polar Component
δH 20.0Hydrogen Bonding Component

These values reflect the significant contributions of both the non-polar adamantane cage (high δD) and the multiple hydroxyl groups (high δP and very high δH).

Predicted Solubility Profile in Common Organic Solvents

By comparing the HSP of this compound with those of common organic solvents, we can predict its relative solubility. Solvents with HSP values closer to those of this compound are expected to be better solvents.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Predicted SolubilitySolvent Class
Methanol 15.112.322.3High Polar Protic
Ethanol 15.88.819.4High Polar Protic
Isopropanol 15.86.116.4Moderate Polar Protic
n-Butanol 16.05.715.8Moderate Polar Protic
DMSO 18.416.410.2Moderate to High Polar Aprotic
DMF 17.413.711.3Moderate to High Polar Aprotic
THF 16.85.78.0Low to Moderate Polar Aprotic
Acetone 15.510.47.0Low to Moderate Polar Aprotic
Ethyl Acetate 15.85.37.2Low Polar Aprotic
Chloroform 17.83.15.7Very Low Non-Polar
Toluene 18.01.42.0Very Low Non-Polar
Hexane 14.90.00.0Insoluble Non-Polar

Note: The predicted solubility is a qualitative estimation based on the similarity of HSP values. Experimental verification is crucial.

From this analysis, we can deduce the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol, which are strong hydrogen bond donors and acceptors, are predicted to be excellent solvents for this compound. This aligns with qualitative observations that it is "soluble in Methanol". The strong hydrogen bonding interactions between the solvent and the hydroxyl groups of the solute can effectively overcome the solute-solute interactions in the crystal lattice.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF, which have high polarity but are not hydrogen bond donors, are also expected to be good solvents. Their high polarity can interact favorably with the polar regions of this compound.

  • Limited Solubility in Less Polar and Non-Polar Solvents: As the hydrogen bonding capacity and polarity of the solvent decrease, the solubility of this compound is expected to diminish significantly. The non-polar adamantane cage is not sufficient to drive solubility in non-polar solvents when faced with the strong intermolecular hydrogen bonding of the triol in its solid state.

The following diagram illustrates the relationship between the solute, good solvents, and poor solvents in the conceptual Hansen space.

G Conceptual Hansen Solubility Space for this compound cluster_good Region of Good Solubility cluster_poor Region of Poor Solubility solute This compound (δD=18.0, δP=11.5, δH=20.0) methanol Methanol solute->methanol ethanol Ethanol solute->ethanol dmso DMSO solute->dmso dmf DMF solute->dmf chloroform Chloroform solute->chloroform toluene Toluene solute->toluene hexane Hexane solute->hexane G Thermodynamic Solubility Determination Workflow A 1. Preparation of Supersaturated Solution (Excess Solute + Solvent) B 2. Equilibration (Thermostatted Shaker, 24-72h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection & Filtration C->D E 5. Dilution of Supernatant D->E F 6. Quantitative Analysis (e.g., HPLC) E->F G 7. Calculation of Solubility F->G

References

1,3,5-Adamantanetriol: A Tripodal Anchor for Advanced Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The rigid, diamondoid structure of adamantane has long captivated chemists, offering a robust and predictable scaffold for the design of novel molecules. Among its derivatives, 1,3,5-adamantanetriol stands out as a unique tripodal building block, presenting three hydroxyl groups in a C3-symmetric arrangement. This unique geometry provides a powerful tool for the construction of complex, three-dimensional supramolecular assemblies. This technical guide delves into the core principles and practical applications of this compound in supramolecular chemistry, providing researchers and drug development professionals with the foundational knowledge and experimental insights necessary to leverage this versatile molecule in their work. We will explore its intrinsic properties, its role in forming intricate hydrogen-bonded networks, its potential as a linker in metal-organic frameworks, and its application in the generation of functional self-assembled monolayers.

The Intrinsic Virtues of the Adamantane Cage: Why this compound is a Superior Building Block

The utility of this compound in supramolecular chemistry stems from the inherent properties of its adamantane core. This cage-like hydrocarbon is characterized by its exceptional rigidity, thermal stability, and lipophilicity.[1] The introduction of three hydroxyl groups at the 1, 3, and 5 bridgehead positions bestows upon the molecule a unique combination of features:

  • Tripodal Geometry: The three hydroxyl groups are displayed in a tetrahedral arrangement, providing a pre-organized, three-dimensional scaffold for directed interactions.[2] This C3v symmetry is a powerful design element for creating complex, well-defined supramolecular architectures.

  • Hydrogen Bonding Capability: The hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of robust and directional non-covalent interactions. This is a cornerstone of its ability to self-assemble into intricate networks.[2]

  • Chemical Versatility: The hydroxyl groups serve as convenient handles for further chemical modification, allowing for the attachment of a wide array of functional groups to the adamantane core.[3] This opens up possibilities for creating tailored building blocks for specific applications.

These properties make this compound a compelling candidate for applications ranging from drug delivery and crystal engineering to materials science.[3]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₆O₃[2]
Molecular Weight 184.23 g/mol [2]
Appearance White crystalline powder[4]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]
CAS Number 99181-50-7[4]

The Art of Self-Assembly: Hydrogen-Bonded Networks Directed by this compound

A prime example is the synthesis of 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane, a molecule where each arm of the adamantanetriol has been functionalized. This derivative self-assembles into intricate hydrogen-bonded networks, demonstrating the directing influence of the adamantane core.[5]

Experimental Protocol: Synthesis of a this compound-Derived Hydrogen-Bonded Network

The following protocol is adapted from the synthesis of 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane.[5]

Materials:

  • This compound

  • 2,6-Dimethoxyphenol

  • Trifluoroacetic acid

  • 1,2-Dichloroethane

  • Trifluoromethanesulfonic acid (catalyst)

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and 2,6-dimethoxyphenol (4.5 eq) in a 1:1 mixture of trifluoroacetic acid and 1,2-dichloroethane.

  • Add a catalytic amount of trifluoromethanesulfonic acid to the mixture.

  • Stir the reaction mixture at 90°C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, remove the solvents under reduced pressure.

  • Wash the residue sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield the desired 1,3,5-tris(4-hydroxy-3,5-dimethoxyphenyl)adamantane.

Characterization:

The resulting supramolecular network can be characterized by a variety of techniques, including:

  • Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of the molecules and the hydrogen bonding patterns.

  • FT-IR spectroscopy: To identify the characteristic vibrational modes of the hydroxyl groups and confirm their involvement in hydrogen bonding.

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure of the synthesized molecule.

hydrogen_bonding cluster_adamantane1 Adamantanetriol Derivative 1 cluster_adamantane2 Adamantanetriol Derivative 2 cluster_adamantane3 Adamantanetriol Derivative 3 A1 Adamantane Core O1 O-H A1->O1 O2 O-H A1->O2 O3 O-H A1->O3 B_O2 O-H O1->B_O2 H-Bond C_O1 O-H O2->C_O1 H-Bond B1 Adamantane Core B_O1 O-H B1->B_O1 B1->B_O2 B_O3 O-H B1->B_O3 C_O3 O-H B_O3->C_O3 H-Bond C1 Adamantane Core C1->C_O1 C_O2 O-H C1->C_O2 C1->C_O3

Caption: Intermolecular hydrogen bonding between this compound derivatives.

A Tripodal Node for Crystal Engineering: this compound in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The tripodal nature of this compound makes it an intriguing candidate for use as a linker in the synthesis of novel MOFs with three-dimensional network topologies. While the direct use of this compound as a linker in a reported MOF structure is not prevalent in the literature, the principles can be extrapolated from coordination polymers synthesized using other adamantane-based tripodal ligands.[1]

The hydroxyl groups of this compound can be deprotonated to act as coordination sites for metal ions, or they can be functionalized with other coordinating groups, such as carboxylates or pyridyls, to create more versatile linkers.[6]

Conceptual Workflow: Synthesis of a this compound-Based MOF

The following is a conceptual workflow for the synthesis of a hypothetical MOF using a functionalized this compound linker.

MOF_synthesis start This compound functionalization Functionalization of Hydroxyl Groups (e.g., Carboxylation) start->functionalization linker Tripodal Adamantane-based Linker functionalization->linker solvothermal Solvothermal Synthesis linker->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂) metal_salt->solvothermal mof 3D Metal-Organic Framework solvothermal->mof characterization Characterization (PXRD, TGA, Gas Adsorption) mof->characterization

Caption: Conceptual workflow for the synthesis of a MOF using a this compound-based linker.

The synthesis would typically involve a solvothermal reaction between the functionalized adamantane linker and a suitable metal salt in a high-boiling point solvent. The resulting crystalline material would then be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements to determine its porosity.

Engineering Surfaces with Precision: Self-Assembled Monolayers of this compound Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. They provide a powerful method for modifying the chemical and physical properties of surfaces. The tripodal structure of this compound makes it an excellent scaffold for creating robust and well-defined SAMs. By functionalizing the hydroxyl groups with thiol moieties, for example, the molecule can be anchored to a gold surface.[7]

The adamantane core acts as a rigid spacer, ensuring a well-defined distance between the functional groups that can be introduced at the apex of the molecule. This precise control over surface chemistry is highly desirable for applications in biosensing, electronics, and drug delivery.[7]

Experimental Protocol: Formation of a Self-Assembled Monolayer of a Thiol-Functionalized Adamantanetriol Derivative on Gold

This protocol is adapted from established methods for forming SAMs of adamantane-based tripodal thioether ligands.[7]

Materials:

  • Gold-coated substrate (e.g., silicon wafer or glass slide)

  • Thiol-functionalized this compound derivative

  • High-purity ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood). Rinse the substrate thoroughly with deionized water and then ethanol, and dry it under a stream of nitrogen.

  • SAM Formation: Prepare a dilute solution (e.g., 1 mM) of the thiol-functionalized adamantane derivative in ethanol. Immerse the clean gold substrate in this solution for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: Remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the substrate under a stream of nitrogen.

Characterization:

The quality and properties of the resulting SAM can be assessed using various surface-sensitive techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the adamantane derivative.[7]

  • Contact Angle Goniometry: To measure the hydrophobicity or hydrophilicity of the modified surface.

  • Atomic Force Microscopy (AFM): To visualize the topography of the monolayer and assess its ordering.

SAM_formation cluster_molecule Functionalized Adamantanetriol Adamantane Adamantane Core Thiol1 Thiol Group Adamantane->Thiol1 Thiol2 Thiol Group Adamantane->Thiol2 Thiol3 Thiol Group Adamantane->Thiol3 Functional_Group Functional Group (e.g., for Sensing) Adamantane->Functional_Group Gold_Surface Gold Surface Thiol1->Gold_Surface S-Au Bond Thiol2->Gold_Surface S-Au Bond Thiol3->Gold_Surface S-Au Bond

Caption: Schematic of a self-assembled monolayer of a functionalized this compound derivative on a gold surface.

Future Perspectives and Applications

The unique structural and chemical attributes of this compound position it as a building block with immense potential in supramolecular chemistry and beyond. Future research is likely to focus on:

  • Drug Delivery: The rigid adamantane core can be used to construct well-defined nanocarriers for targeted drug delivery. The three hydroxyl groups provide multiple attachment points for drugs, targeting ligands, and solubilizing agents.

  • Advanced Materials: The incorporation of this compound into polymers and other materials can lead to enhanced thermal stability, mechanical strength, and novel functionalities.[3]

  • Catalysis: MOFs and other porous materials constructed from this compound-based linkers could serve as highly selective catalysts for a variety of chemical transformations.

As synthetic methodologies become more sophisticated, we can expect to see the emergence of a new generation of complex and functional supramolecular systems built upon the robust and versatile foundation of this compound.

References

Methodological & Application

"regioselective synthesis of 1,3,5-Adamantanetriol from 1,3-adamantanediol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Regioselective Synthesis of 1,3,5-Adamantanetriol via Whole-Cell Biocatalysis

Introduction: The Challenge of Selective Adamantane Functionalization

Adamantane and its hydroxylated derivatives are cornerstone building blocks in modern science, prized for their unique combination of high lipophilicity, conformational rigidity, and exceptional thermal stability.[1] These properties make them invaluable scaffolds in drug development, supramolecular chemistry, and the design of advanced polymer materials.[1] Specifically, this compound, with its C3-symmetric structure, is a highly sought-after intermediate for creating specialized polymers and trimeric cationic surfactants.[2][3]

The primary challenge in adamantane chemistry lies in achieving regioselective functionalization of its non-equivalent C-H bonds.[4] The adamantane cage possesses four tertiary (bridgehead) and twelve secondary (methylene) C-H bonds. Traditional chemical oxidation methods, while capable of functionalizing these bonds, often suffer from a lack of selectivity, leading to complex product mixtures that are difficult to separate.[4][5] Synthesizing this compound from 1,3-adamantanediol is particularly challenging, as a chemical oxidant must selectively target one of the two remaining equivalent tertiary C-H bonds without affecting the six adjacent secondary positions.

This application note details a robust and highly regioselective protocol for the synthesis of this compound from 1,3-adamantanediol, moving beyond the limitations of classical chemistry. We leverage the precision of biocatalysis, employing whole cells of the actinobacterium Kitasatospora sp. GF12 as a self-contained and efficient catalytic system.[4][6] This method exploits the inherent selectivity of microbial cytochrome P450 monooxygenases to achieve targeted hydroxylation, offering a green and effective alternative to conventional synthetic routes.[4]

Principle of the Method: Harnessing Enzymatic Precision

The core of this protocol is the targeted C-H bond activation and hydroxylation catalyzed by enzymes within the Kitasatospora sp. GF12 cells.[6] The high regioselectivity of this transformation is governed by the specific three-dimensional structure of the enzyme's active site, which orients the 1,3-adamantanediol substrate in a way that exposes only the desired tertiary C-H bond at the 5-position to the catalytic center.[4]

The reaction is mediated by a monooxygenase, likely a cytochrome P450-type enzyme, which performs the following overall transformation:

R-H + O₂ + NAD(P)H + H⁺ → R-OH + H₂O + NAD(P)⁺

A critical aspect of this whole-cell system is the continuous regeneration of the expensive NAD(P)H cofactor, which is essential for enzyme activity. This is achieved in situ by the bacterium's own metabolic machinery. The protocol incorporates glycerol as an inexpensive co-substrate, which is metabolized by the cells to recycle NAD(P)⁺ back to NAD(P)H, ensuring sustained catalytic activity over the long reaction period.[6]

Biocatalytic_Hydroxylation_Mechanism Fig. 1: Mechanism of Regioselective Hydroxylation cluster_Cell Kitasatospora sp. Cell cluster_Reaction Enzyme Monooxygenase (Active Site) Ad_triol This compound Enzyme->Ad_triol Regioselective Hydroxylation NADP NADP+ Enzyme->NADP Cofactor Oxidation H2O H₂O Enzyme->H2O Cofactor NAD(P)H Regeneration NADPH NADPH Cofactor->NADPH Ad_diol 1,3-Adamantanediol Ad_diol->Enzyme Enters Active Site Product Product Release Ad_triol->Product Glycerol Glycerol Glycerol->Cofactor NADP->Cofactor NADPH->Enzyme O2 O₂ O2->Enzyme

Caption: Fig. 1: Biocatalytic hydroxylation workflow.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis, from biocatalyst preparation to final product purification.

Protocol 1: Preparation of Biocatalyst (Kitasatospora sp. GF12)

(Note: This is a generalized procedure. Optimal growth conditions may vary. It is assumed the user has access to the Kitasatospora sp. GF12 strain and basic microbiology facilities.)

Materials:

  • Kitasatospora sp. GF12 culture

  • Appropriate growth medium (e.g., ISP Medium 2)

  • Sterile baffled flasks

  • Incubator shaker

  • Refrigerated centrifuge and sterile centrifuge tubes

  • Sterile phosphate buffer (50 mM, pH 7.0)

Procedure:

  • Inoculation: Inoculate 100 mL of sterile growth medium in a 500 mL baffled flask with a fresh culture of Kitasatospora sp. GF12.

  • Cultivation: Incubate the flask at 28-30 °C with vigorous shaking (e.g., 200 rpm) for 48-72 hours, or until the culture reaches the late exponential or early stationary growth phase.

  • Harvesting: Transfer the culture to sterile centrifuge tubes. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4 °C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 50 mL of sterile phosphate buffer (50 mM, pH 7.0). Centrifuge again under the same conditions.

  • Final Preparation: Repeat the washing step one more time. After the final centrifugation, discard the supernatant and use the resulting wet cell pellet (washed cells) directly in the biotransformation reaction.

Rationale: The washing steps are critical to remove residual growth medium components that could interfere with the reaction or complicate downstream purification. Using a defined buffer ensures the reaction pH remains optimal for enzyme activity.

Protocol 2: Regioselective Hydroxylation of 1,3-Adamantanediol

Materials & Reagents:

  • 1,3-Adamantanediol

  • Glycerol

  • Phosphate buffer (50 mM, pH 7.0)

  • Washed cell pellet of Kitasatospora sp. GF12 (from Protocol 1)

  • Reaction vessel (e.g., 50 mL flask or vial)

  • Orbital shaker or magnetic stirrer

Reaction Parameters:

ParameterValueSource
Substrate (1,3-Adamantanediol)60 mM[6]
Biocatalyst (wet cells)~15.5 mg/mL[6]
Co-substrate (Glycerol)400 mM[6]
Buffer50 mM Phosphate, pH 7.0[6]
Temperature24 °C[6]
Reaction Time120 hours[6]
AgitationModerate shaking[6]

Procedure:

  • Reaction Setup: In a 50 mL flask, combine 4.0 mL of phosphate buffer, 1,3-adamantanediol (to a final concentration of 60 mM), and glycerol (to a final concentration of 400 mM).

    • Calculation Example for 4 mL reaction: 40.4 mg of 1,3-adamantanediol and 147.3 mg of glycerol.

  • Biocatalyst Addition: Add approximately 62 mg (wet weight) of the washed Kitasatospora sp. GF12 cell pellet to the reaction mixture.[6]

  • Incubation: Seal the flask (allowing for air exchange, as O₂ is a reactant) and place it in an orbital shaker at 24 °C. Ensure moderate agitation to keep the cells suspended and facilitate aeration.[6]

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (e.g., 100 µL) at various time points (e.g., 24, 48, 72, 96, 120 h). Centrifuge the aliquot to pellet the cells, and analyze the supernatant by GC-MS or HPLC.

  • Reaction Termination: After 120 hours, terminate the reaction by centrifuging the entire mixture at 10,000 x g for 20 minutes to pellet the cells and other insoluble materials. Collect the supernatant for product extraction.

Rationale: The reaction is performed at a mild temperature (24 °C) to preserve enzyme stability over the long incubation period. Continuous agitation is necessary to overcome mass transfer limitations of the substrate into the cells and of oxygen from the headspace into the liquid phase.

Protocol 3: Product Extraction and Purification

Materials:

  • Reaction supernatant (from Protocol 2)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography mobile phase)

  • Rotary evaporator

Procedure:

  • Liquid-Liquid Extraction: Transfer the reaction supernatant to a separatory funnel. Extract the aqueous phase three times with equal volumes of ethyl acetate.

    • Rationale: this compound is a polar molecule, but repeated extraction with a moderately polar solvent like ethyl acetate is effective for its recovery from the aqueous buffer.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatographic Purification: Purify the crude solid by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 30% and gradually increasing to 70% ethyl acetate) is typically effective.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white crystalline solid. Determine the yield. The expected yield based on the literature is approximately 51.5% (30.9 mM product from 60 mM substrate).[6]

Experimental_Workflow Fig. 2: Overall Experimental Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Product Isolation cluster_analysis Analysis Culture 1. Culture Kitasatospora sp. Harvest 2. Harvest & Wash Cells Culture->Harvest Setup 3. Set up Reaction (Diol, Glycerol, Buffer) Harvest->Setup Incubate 4. Add Cells & Incubate (120h, 24°C) Setup->Incubate Terminate 5. Terminate & Collect Supernatant Incubate->Terminate Extract 6. Solvent Extraction (Ethyl Acetate) Terminate->Extract Purify 7. Column Chromatography Extract->Purify Characterize 8. Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: Fig. 2: Step-by-step experimental workflow.

References

Application Note: A Catalytic Approach for the Synthesis of 1,3,5-Adamantanetriol from 1-Adamantanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1,3,5-adamantanetriol, a key polyol derivative of adamantane, starting from 1-adamantanol. Adamantane derivatives are of significant interest in medicinal chemistry, materials science, and nanotechnology due to their unique properties, including high lipophilicity, thermal stability, and rigid cage-like structure.[1][2] The selective functionalization of adamantane's strong C-H bonds, however, presents a considerable synthetic challenge.[1][2] This document details an efficient catalytic oxidation method utilizing N-hydroxyphthalimide (NHPI) in conjunction with transition metal co-catalysts. We provide a step-by-step experimental protocol, mechanistic insights, data interpretation, and troubleshooting guidance intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Adamantane and its derivatives have garnered substantial attention for their application as building blocks in drug design, the creation of supramolecular polymers, and as synthetic bases for advanced fluids.[2] Specifically, polyhydroxylated adamantanes like this compound are valuable precursors for designing functional materials and synthesizing trimeric cationic surfactants.[2][3] The core challenge in adamantane chemistry lies in achieving selective functionalization of its inert C-H bonds. The adamantane cage possesses two types of C-H bonds: four equivalent tertiary bonds at the bridgehead positions and twelve secondary bonds at the methylene bridges.[1]

Traditional radical reactions often suffer from low selectivity and require harsh conditions.[4] This protocol leverages a more controlled, catalytic approach based on the work of Ivleva et al., which employs an N-hydroxyphthalimide (NHPI) catalyst system.[2][5] This system facilitates the sequential hydroxylation of 1-adamantanol at the remaining tertiary bridgehead positions to yield 1,3-adamantanediol and the target this compound.

Mechanistic Rationale

The conversion of 1-adamantanol to this compound is a stepwise oxidation process. The key to this methodology is the generation of the highly reactive phthalimide-N-oxyl (PINO) radical from the NHPI catalyst. The proposed mechanism follows these key steps:

  • Initiation: The transition metal co-catalyst, such as Cobalt(II), facilitates the formation of the PINO radical from NHPI in the presence of an oxygen atmosphere.[1]

  • Hydrogen Atom Abstraction (HAT): The electrophilic PINO radical preferentially abstracts a hydrogen atom from one of the electron-rich tertiary C-H bonds on the adamantane skeleton. This step is highly regioselective for the bridgehead positions.[1][4][6]

  • Radical Propagation & Oxidation: The resulting adamantyl radical is then trapped by molecular oxygen to form a peroxy radical. Subsequent reaction steps, likely involving further radical transformations and hydrolysis, lead to the introduction of a hydroxyl group.

  • Sequential Oxidation: The process is repeated, first converting 1-adamantanol to 1,3-adamantanediol, which is then further oxidized to the final product, this compound. The use of manganese dioxide (MnO₂) as a co-catalyst has been shown to improve the outcome of the reaction.[2][5]

Experimental Protocol

This protocol is adapted from an improved synthetic approach for adamantane-1,3,5-triol.[2][5]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
1-AdamantanolC₁₀H₁₆O152.24≥99%Sigma-Aldrich
N-Hydroxyphthalimide (NHPI)C₈H₅NO₃163.13≥97%Sigma-Aldrich
Cobalt(II) acetylacetonate [Co(acac)₂]C₁₀H₁₄CoO₄257.15≥97%Sigma-Aldrich
Manganese dioxide (MnO₂)MnO₂86.94ActivatedSigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
Oxygen (Gas)O₂32.00High PurityAirgas
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexaneC₆H₁₄86.18ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeVWR
Silica GelSiO₂60.08230-400 meshVWR
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer or thermocouple

  • Gas inlet adapter and tubing

  • Oxygen balloon

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood. Glacial acetic acid is corrosive and has a pungent odor.

  • Oxygen Handling: Oxygen is a strong oxidizer. Ensure there are no open flames or spark sources nearby. Do not use oil or grease on any equipment in contact with oxygen.

  • Pressure: The use of an oxygen balloon creates a slightly positive pressure. Ensure all glassware is free of cracks and securely clamped.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1-adamantanol (e.g., 1.52 g, 10 mmol), N-hydroxyphthalimide (NHPI) (0.326 g, 2 mmol, 20 mol%), Cobalt(II) acetylacetonate (0.026 g, 0.1 mmol, 1 mol%), and manganese dioxide (0.087 g, 1 mmol, 10 mol%).[2]

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Oxygen Atmosphere: Fit the flask with a reflux condenser and a gas inlet adapter. Purge the system with oxygen gas for 5 minutes and then maintain a positive pressure of oxygen using a balloon.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 30 hours.[5] The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up - Solvent Removal: After 30 hours, remove the flask from the oil bath and allow it to cool to room temperature. Remove the bulk of the glacial acetic acid using a rotary evaporator.

  • Neutralization and Extraction: Dilute the residue with 50 mL of ethyl acetate. Carefully transfer the mixture to a separatory funnel and wash it sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (3 x 30 mL) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Purification

The crude product, a mixture of unreacted 1-adamantanol, 1,3-adamantanediol, and this compound, requires purification via column chromatography.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution from hexane:ethyl acetate (e.g., 4:1) to pure ethyl acetate is typically effective.

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the column.

  • Fraction Collection: Elute the column with the solvent gradient, collecting fractions and analyzing them by Thin Layer Chromatography (TLC) or GC-MS to identify the desired products.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent via rotary evaporation to yield the final product as a white solid.

Data, Analysis, and Expected Results

The optimized catalytic system is designed to selectively produce a mixture of 1,3-adamantanediol and this compound.

Reagent Stoichiometry Table
ComponentAmount (mmol)Mass (g)Molar RatioRole
1-Adamantanol101.521.0Substrate
NHPI20.3260.2Catalyst
Co(acac)₂0.10.0260.01Co-catalyst
MnO₂10.0870.1Co-catalyst
Glacial Acetic Acid-~30 mL-Solvent
OxygenExcess--Oxidant
Expected Yields and Side Products

Based on published data, this reaction typically yields 1,3-adamantanediol and this compound in a ratio of approximately 2.5:1.[2] The yield of the desired triol can be optimized, but separation from the diol intermediate is necessary. Common side products include hydroxyketones and diketones of the adamantane series resulting from the over-oxidation of secondary C-H bonds or the alcohol functionalities.[2]

Characterization
  • GC-MS: Useful for monitoring reaction progress and identifying components in the crude mixture and purified fractions.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the purified this compound. The high symmetry of the molecule will result in a simplified spectrum.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

Visual Workflows and Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: 1-Adamantanol, NHPI, Co(acac)₂, MnO₂ B Add Glacial Acetic Acid A->B C Purge with O₂ (Maintain O₂ Balloon) B->C D Heat to 90°C Stir for 30h C->D E Cool to RT Evaporate Acetic Acid D->E F Dissolve in Ethyl Acetate Wash with NaHCO₃ (aq) E->F G Dry (Na₂SO₄) & Concentrate F->G H Silica Gel Column Chromatography G->H I Combine Pure Fractions & Evaporate H->I J Characterize Product (NMR, GC-MS, MP) I->J

Caption: Workflow for the synthesis of this compound.

Simplified Catalytic Cycle

G NHPI NHPI PINO PINO• (Phthalimide-N-oxyl radical) NHPI->PINO Oxidation PINO->NHPI H-Donation Ad_rad Adamantyl Radical (R•) PINO->Ad_rad H-Abstraction AdH 1-Adamantanol (R-H) AdOH This compound (R-OH) Ad_rad->AdOH Oxidation Co_II Co(II) / O₂ O2_H2O O₂ / H₂O

Caption: Key steps in the NHPI-catalyzed hydroxylation of adamantane.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Insufficient reaction time or temperature.Increase reaction time and monitor by GC-MS. Ensure temperature is stable at 90 °C.
Inactive catalyst or poor oxygen supply.Use fresh catalysts. Ensure the oxygen balloon remains inflated and the system is well-sealed.
Low Selectivity Reaction temperature is too high, leading to over-oxidation.Decrease reaction temperature slightly (e.g., to 80-85 °C) and monitor product distribution.[2]
Incorrect ratio of catalysts.Verify the molar percentages of all catalytic components.
Difficult Purification Products are co-eluting.Optimize the chromatography solvent system. Try a different stationary phase or a shallower gradient.
Formation of highly polar byproducts.Add a polar solvent like methanol to the elution gradient to wash the column.

Conclusion

The described method provides a robust and effective pathway for the synthesis of this compound from the more accessible 1-adamantanol. By employing an NHPI-based catalytic system with transition metal co-catalysts, this protocol overcomes some of the challenges associated with the selective C-H functionalization of the adamantane core. This application note serves as a practical guide for researchers, offering a detailed procedure and the necessary scientific context to successfully synthesize this valuable polyol intermediate for further applications in chemistry and materials science.

References

Introduction: The Unique Role of 1,3,5-Adamantanetriol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,3,5-Adamantanetriol in Advanced Polymer Synthesis

Adamantane, a perfectly symmetrical and rigid diamondoid hydrocarbon, provides an exceptional building block for high-performance polymers.[1] Its incorporation into a polymer backbone imparts significant enhancements in thermal stability, glass transition temperature (Tg), and mechanical strength.[1][2][3] this compound (CAS No: 99181-50-7) is a particularly valuable derivative, distinguished by its three hydroxyl groups positioned at the tertiary bridgehead carbons of the adamantane cage.[4][5][6] This trifunctional nature allows it to act not merely as a monomer but as a potent crosslinking agent or a central core for creating complex three-dimensional polymer architectures, such as star polymers and dendrimers.[7][8][9]

The three reactive hydroxyl groups are chemically equivalent, enabling controlled and predictable reactions.[5] This guide provides detailed application notes and protocols for leveraging the unique structural attributes of this compound in the synthesis of advanced polymers, intended for researchers, scientists, and professionals in materials science and drug development.

Core Principle: How this compound Shapes Polymer Properties

The introduction of this compound into a polymer matrix fundamentally alters its properties. Unlike its difunctional counterpart, 1,3-adamantanediol, which typically forms linear polymer chains, the triol introduces covalent branch points. This leads to the formation of a robust, crosslinked network.

Key benefits of incorporating this compound include:

  • Enhanced Thermomechanical Stability: The rigid, bulky adamantane cage restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature (Tg).[3][7][10] The crosslinked structure created by the triol further enhances thermal stability and mechanical properties like storage modulus and hardness.[4][7]

  • Controlled 3D Architectures: The trifunctional core is ideal for "core-first" synthesis approaches to create star-shaped polymers, where three distinct polymer arms radiate from the central adamantane unit.[9] This precise architecture is crucial for applications in drug delivery and nanotechnology.

  • Improved Material Performance: Polymers containing adamantane often exhibit superior thermal degradation resistance, with decomposition temperatures frequently exceeding 500°C.[2][10][11]

Data Summary: Impact of Adamantane Hydroxyl Functionality on Polyurethane Properties

The following table summarizes the comparative effects of using a diol versus a triol adamantane derivative in polyurethane synthesis, demonstrating the significant impact of the third hydroxyl group.[3][7]

PropertyPure Polyurethane (PU)PU with AdamantanediolPU with 0.5% this compoundCausality
Glass Transition Temp. (Tg) BaselineLower than Pure PUHigher than Pure PUThe triol acts as a crosslinker, restricting chain mobility and increasing Tg.[7]
Storage Modulus (at low temp.) BaselineLower than Pure PUSignificantly ImprovedCrosslinking creates a more rigid network, enhancing stiffness and load-bearing capacity.[7]
Hardness BaselineSmaller than Pure PULarger than Pure PUThe dense, crosslinked structure increases the material's resistance to indentation.[7]
Polymer Structure LinearPrimarily LinearCrosslinked NetworkThe third hydroxyl group provides a site for network formation.[7]

Application Protocol 1: Synthesis of Crosslinked, High-Performance Polyurethanes

This protocol details the synthesis of a polyurethane network where this compound serves as a crosslinking agent to enhance thermomechanical properties. The reaction involves the polyaddition of the hydroxyl groups of the triol and a linear diol with a diisocyanate.

Workflow for Polyurethane Synthesis

Caption: Workflow for synthesizing crosslinked polyurethanes.

Experimental Protocol

Materials:

  • This compound (CAS: 99181-50-7)

  • Hexamethylene diisocyanate (HDI)

  • 1,4-butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, HDI, a catalytic amount of DBTDL, and 10 mL of anhydrous DMF.[3]

    • Causality: An inert nitrogen atmosphere is crucial to prevent side reactions of the highly reactive isocyanate groups with atmospheric moisture.

  • Pre-polymerization: Stir the mixture vigorously at 70°C for approximately 30 minutes.[3] This initial step allows the adamantane triol to react with HDI, forming the initial branched structures.

  • Chain Extension and Crosslinking: Add the chain extender, 1,4-butanediol (BDO), to the flask. Continue stirring at 70°C for an additional 2 hours.[3]

    • Causality: BDO reacts with the remaining isocyanate groups to build the linear segments of the polymer chains between the adamantane crosslink points. Occasionally add more DMF to maintain a manageable viscosity as the polymer network grows.

  • Casting and Curing: Pour the viscous polymer solution into a Teflon mold and cure it in an oven at 80°C for 24 hours to ensure complete reaction and solvent evaporation.

  • Product Isolation: After cooling to room temperature, the solid polyurethane film can be removed from the mold for characterization.

Self-Validation and Characterization:

  • FTIR Spectroscopy: Confirm the completion of the reaction by observing the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of the urethane (-NH-COO-) carbonyl peak around 1700 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) to quantify the impact of crosslinking on chain mobility.

  • Dynamic Mechanical Analysis (DMA): Measure the storage modulus and tan delta to evaluate the mechanical performance and stiffness of the material.

Application Protocol 2: Core-First Synthesis of 3-Arm Star Polyesters

This protocol uses this compound as a trifunctional initiator for the ring-opening polymerization (ROP) of a cyclic ester, such as ε-caprolactone. The result is a star-shaped polymer with three polycaprolactone (PCL) arms emanating from the adamantane core.

Reaction Scheme: Adamantane-Initiated ROP

G node_reagents This compound (Initiator) ε-Caprolactone (Monomer) Sn(Oct)₂ (Catalyst) node_process Ring-Opening Polymerization (ROP) Reaction at 130°C under N₂ Monomer-to-initiator ratio controls arm length node_reagents->node_process Mix & Heat node_product 3-Arm Star PCL Polymer Adamantane Core node_process->node_product Polymerization & Precipitation

Caption: Core-first synthesis of a 3-arm star polymer.

Experimental Protocol

Materials:

  • This compound, dried under vacuum

  • ε-Caprolactone, distilled over CaH₂

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Toluene, anhydrous

  • Methanol for precipitation

Procedure:

  • Reagent Preparation: Add a calculated amount of this compound and ε-caprolactone to a flame-dried Schlenk flask. The molar ratio of monomer to initiator will determine the final molecular weight (length of the arms).

    • Causality: The purity of the monomer and initiator is critical in controlled polymerization. Water can act as an alternative initiator, leading to undesired linear polymers and a broadening of the molecular weight distribution.

  • Reaction Setup: Add the Sn(Oct)₂ catalyst solution in toluene (typically a monomer-to-catalyst ratio of 1000:1). Seal the flask and purge with dry nitrogen for 15 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir for 24 hours. The reaction mixture will become increasingly viscous.

    • Causality: Sn(Oct)₂ is a highly effective catalyst for the coordination-insertion mechanism of ROP, allowing for controlled polymer growth from the hydroxyl groups of the adamantane core.

  • Product Isolation: Cool the reaction to room temperature and dissolve the viscous product in a minimal amount of chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol under vigorous stirring. The star polymer will precipitate as a white solid.

  • Drying: Filter the polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Self-Validation and Characterization:

  • ¹H NMR Spectroscopy: Confirm the structure by identifying the characteristic peaks of the PCL repeating units and the adamantane core. The ratio of the integrated peak intensities can be used to calculate the degree of polymerization and thus the arm length.

  • Gel Permeation Chromatography (GPC/SEC): Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process, confirming the star architecture rather than a mixture of linear chains.

References

Application Notes & Protocols: Leveraging 1,3,5-Adamantanetriol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, and exceptionally stable diamondoid hydrocarbon, is a privileged structure in medicinal chemistry and advanced materials science.[1][2] Among its derivatives, 1,3,5-adamantanetriol stands out due to its unique combination of the adamantane core with a trifunctional, symmetrical arrangement of hydroxyl groups.[3] This configuration provides a robust and versatile platform for creating sophisticated drug delivery systems. The three hydroxyl groups serve as precise, multi-directional points for covalent modification, enabling the construction of complex architectures ranging from dendrimers to nanoparticle surface anchors.[3][4] This guide details the scientific rationale, applications, and experimental protocols for utilizing this compound as a foundational building block for the next generation of drug carriers. We provide field-proven insights into the design, synthesis, and characterization of these systems, aimed at researchers, scientists, and drug development professionals.

Section 1: The Physicochemical Rationale of this compound in Drug Delivery

The efficacy of this compound as a component in drug delivery systems stems from the distinct properties of its adamantane core and its triol functionality.

The Adamantane Core: A Lipophilic Anchor

The adamantane cage is renowned for its unique structural and chemical properties. Its cage-like structure imparts exceptional rigidity and thermal stability.[1] Crucially for drug delivery, it possesses a high degree of lipophilicity, allowing it to readily interact with and insert into the lipid bilayers of cell membranes and liposomes.[5][6] This property makes it an ideal "anchor" for attaching other molecules, such as drugs or targeting ligands, to lipid-based delivery systems.[7][8] Furthermore, the steric bulk of the adamantane moiety can protect conjugated drugs from rapid metabolic degradation, thereby enhancing their pharmacokinetic profiles.[9]

The Triol Functionality: A Gateway to Versatility

The defining feature of this compound is the presence of three hydroxyl (-OH) groups at the bridgehead positions.[3][10] This C₃-symmetric arrangement offers several key advantages:

  • Multi-Directional Conjugation: The three reactive sites allow for the attachment of multiple copies of a drug, polymer chains (like PEG), or targeting ligands.

  • Controlled Stoichiometry: The defined number of functional groups enables precise control over the composition and structure of the final conjugate.

  • Versatile Chemistry: The hydroxyl groups are amenable to a wide range of well-established chemical reactions, such as esterification, etherification, and carbamate formation, allowing for stable or cleavable linkages to payloads.[10]

Supramolecular Interactions: Host-Guest Chemistry

Beyond covalent modification, the adamantane group is a perfect "guest" for the hydrophobic cavity of β-cyclodextrin, a "host" molecule.[11] This host-guest interaction is highly specific and possesses a strong association constant (10³–10⁵ M⁻¹).[6] This principle can be exploited to drive the self-assembly of complex nanoparticle systems, where one component is functionalized with adamantane and another with cyclodextrin, leading to the spontaneous formation of a stable, non-covalent drug carrier.[12]

Caption: Key physicochemical properties of this compound.

Section 2: Applications in Drug Delivery System Architectures

The unique properties of this compound allow it to serve as a critical component in various drug delivery platforms.

Core Unit for Dendrimers and Branched Polymers

Dendrimers are highly branched, monodisperse macromolecules with a central core.[13] The trifunctional nature of this compound makes it an ideal Generation 0 core. By iteratively reacting the hydroxyl groups, successive layers ("generations") of monomers can be built outwards, creating a well-defined, globular nanostructure.

  • Causality: The choice of this compound as a core imparts rigidity and a defined three-dimensional starting point, which translates to more uniform and stable final dendrimer structures compared to flexible cores. This architecture provides a high density of surface functional groups for drug attachment or targeting and an interior void space for encapsulating guest molecules.[8]

Linker and Anchor for Liposomal Systems

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[6] this compound can be leveraged to enhance their functionality.

  • Workflow:

    • One or two hydroxyl groups are functionalized with a hydrophilic polymer like polyethylene glycol (PEG) to create "stealth" liposomes that evade immune clearance.

    • The remaining hydroxyl group(s) can be conjugated to a targeting ligand (e.g., a peptide or antibody fragment).

    • This modified adamantanetriol derivative is then mixed with lipids during the liposome formulation process.

  • Causality: The lipophilic adamantane core spontaneously inserts into the lipid bilayer, firmly anchoring the PEG chains and targeting ligands to the liposome surface.[7] This provides a robust and reliable method for surface functionalization without disrupting the integrity of the vesicle.

Building Block for Self-Assembling Nanoparticles

The principle of host-guest chemistry can be used to engineer self-assembling systems.[12] For example, two different biocompatible polymers can be synthesized: one functionalized with pendant adamantane groups (derived from adamantanetriol) and the other with pendant β-cyclodextrin groups.

  • Causality: When aqueous solutions of these two polymers are mixed, the strong affinity between adamantane and cyclodextrin drives their rapid and spontaneous self-assembly into supramolecular nanoparticles.[12] The drug can be co-loaded during this process. This "bottom-up" approach is highly efficient and allows for the creation of stable, core-shell nanostructures with tunable properties for targeted drug delivery.

Adamantanetriol_DDS_Workflow cluster_0 Core for Dendrimers cluster_1 Anchor in Liposomes cluster_2 Self-Assembling Systems A0 This compound (Core) A1 Iterative Reaction Steps A0->A1 A2 Branched Dendrimer (High Drug Load) A1->A2 B0 Functionalize -OH (PEG, Ligand) B1 Mix with Lipids B0->B1 B2 Self-Insertion into Liposome Bilayer B1->B2 C0 Adamantane-Polymer C2 Mix in Aqueous Solution C0->C2 C1 Cyclodextrin-Polymer C1->C2 C3 Host-Guest Assembly (Nanoparticle) C2->C3 start This compound start->A0 start->B0 start->C0

Caption: Application pathways for this compound in DDS.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and formulation of drug delivery systems using this compound.

Protocol: Synthesis of a this compound-Drug Conjugate (Esterification)

This protocol describes the conjugation of a drug containing a carboxylic acid (e.g., Ibuprofen as a model) to one hydroxyl group of this compound.

  • Rationale: Steglich esterification using DCC/DMAP is a mild and efficient method for forming esters from alcohols and carboxylic acids, minimizing side reactions. Using a molar excess of adamantanetriol favors mono-substitution.

  • Materials:

    • This compound (1.5 eq)

    • Carboxylic acid-containing drug (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound and the drug in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add DMAP to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise over 15 minutes. Causality: Slow addition minimizes the formation of N-acylurea byproduct.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with cold DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate).

  • Self-Validation/Characterization:

    • ¹H and ¹³C NMR: Confirm the formation of the ester linkage and the presence of both adamantane and drug moieties.

    • Mass Spectrometry (ESI-MS): Verify the molecular weight of the desired mono-substituted product.

Protocol: Formulation of Polymeric Nanoparticles via Nanoprecipitation

This protocol details the formation of nanoparticles from a pre-synthesized adamantane-based polymer.[14]

  • Rationale: Nanoprecipitation is a rapid, straightforward, and reproducible method for preparing polymeric nanoparticles. It relies on the interfacial turbulence generated when a polymer solution is added to a non-solvent, causing the polymer to precipitate into nanoparticles.[14]

  • Materials:

    • Adamantane-functionalized polymer (e.g., 10 mg)

    • Drug to be encapsulated (e.g., 1 mg)

    • Water-miscible organic solvent (e.g., Acetone or THF) (1 mL)

    • Aqueous phase (e.g., deionized water), optionally with a surfactant like Polysorbate 80 (0.1% w/v) (10 mL)

  • Procedure:

    • Dissolve the adamantane-polymer and the drug in the organic solvent.

    • Filter the organic solution through a 0.22 µm syringe filter to remove any aggregates.

    • In a separate vial, vigorously stir the aqueous phase using a magnetic stirrer (e.g., 600-800 RPM). Causality: The stirring rate is critical; higher rates generally lead to smaller particles but must be optimized to avoid aggregation.

    • Add the organic solution dropwise to the center of the vortex of the stirring aqueous phase. A milky suspension should form immediately.

    • Leave the suspension stirring at room temperature for 3-4 hours to allow for the complete evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be used directly or purified/concentrated via centrifugation.

Protocol: Characterization of Formulated Nanoparticles

A systematic characterization is essential to ensure the quality and efficacy of the drug delivery system.

Technique Parameter Measured Rationale & Expected Outcome
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)DLS measures the size distribution. A monomodal peak with a PDI < 0.2 indicates a uniform and homogenous nanoparticle population.
Zeta Potential Analysis Surface Charge (mV)Measures the charge at the nanoparticle surface, which predicts colloidal stability. A value of ±30 mV or greater suggests high stability against aggregation.
Transmission Electron Microscopy (TEM) Morphology, Size, and Aggregation StateProvides direct visualization of the nanoparticles. Confirms size and spherical shape and reveals any aggregation not detected by DLS.
UV-Vis Spectroscopy or HPLC Drug Loading Content (DLC) & Encapsulation Efficiency (EE)Quantifies the amount of drug encapsulated. Requires separation of free drug from nanoparticles (e.g., via centrifugation) to calculate EE.

digraph "Nanoparticle_Characterization_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368"];

Start [label="Nanoparticle\nSuspension", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DLS [label="Measure Size & PDI\n(DLS)"]; Zeta [label="Measure Surface Charge\n(Zeta Potential)"]; Imaging [label="Visualize Morphology\n(TEM)"]; Quantify [label="Separate Free Drug\n(Centrifugation)"]; HPLC [label="Quantify Encapsulated Drug\n(HPLC / UV-Vis)"]; DLC_EE [label="Calculate DLC & EE", shape=parallelogram, style=filled, fillcolor="#F1F3F4"];

Start -> {DLS, Zeta, Imaging, Quantify}; Quantify -> HPLC; HPLC -> DLC_EE; }

Caption: Workflow for the physicochemical characterization of nanoparticles.

Section 4: Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic building block for designing advanced and highly functional drug delivery systems. Its unique trifunctional and rigid structure provides a reliable foundation for constructing dendrimers, anchoring moieties to liposomes, and driving the self-assembly of supramolecular nanoparticles. The protocols and rationale presented here offer a validated starting point for researchers to explore its potential.

Future research will likely focus on integrating this compound into multi-functional systems that combine targeting, imaging, and stimuli-responsive drug release. Its robust nature makes it an excellent candidate for creating theranostic agents and smart materials that can respond to specific biological cues, further personalizing and improving therapeutic outcomes.

References

Application Notes and Protocols for Investigating the Antiviral and Antibacterial Properties of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Rigid Scaffold

Adamantane, a unique polycyclic hydrocarbon with a rigid, diamond-like structure, has long captured the attention of medicinal chemists. Its derivatives have yielded successful antiviral drugs, most notably amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[1][2] The adamantane cage often imparts favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, making it a privileged scaffold in drug design.[3][4]

1,3,5-Adamantanetriol, characterized by three hydroxyl groups at its bridgehead positions, presents a compelling, yet underexplored, variation of this scaffold.[3] While the broader class of adamantane derivatives is known to possess antiviral and antibacterial properties, specific data on the efficacy and mechanisms of this compound remain limited.[3] The presence of hydroxyl groups offers opportunities for hydrogen bonding interactions with biological targets and provides handles for further chemical modification.[5]

This document serves as a comprehensive technical guide for researchers aiming to elucidate the antiviral and antibacterial potential of this compound. It provides detailed, field-proven protocols for the synthesis, purification, and biological evaluation of this compound. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the oxidation of 1-adamantanol. The following protocol is an optimized procedure that utilizes a combination of catalysts to achieve this transformation.[6]

Protocol 1: Oxidation of 1-Adamantanol

Rationale: This method employs N-hydroxyphthalimide (NHPI) as a catalyst in conjunction with transition metal salts (Co(II) and Mn(II)) under an oxygen atmosphere. This system generates phthalimide-N-oxyl (PINO) radicals, which are highly effective at abstracting hydrogen atoms from C-H bonds, facilitating the hydroxylation of the adamantane core.

Materials:

  • 1-Adamantanol

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetylacetonate (Co(acac)₂)

  • Manganese dioxide (MnO₂)

  • Glacial acetic acid

  • Chloroform

  • Ethyl acetate

  • Oxygen gas supply

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1-adamantanol (0.164 mol), NHPI (0.0164 mol), Co(acac)₂ (1.64 mmol), and MnO₂ (0.0082 mol) in 250 mL of glacial acetic acid.[6]

  • Heat the mixture to 60°C with vigorous stirring.

  • Bubble oxygen gas through the reaction mixture continuously while maintaining the temperature at 60°C for 30 hours.[6]

  • After 30 hours, allow the reaction mixture to cool to room temperature.

  • Remove the acetic acid by rotary evaporation.

  • Dissolve the residue in 250 mL of chloroform and heat at reflux for 2 hours.

  • The solid this compound will precipitate. Filter the solid and recrystallize from ethyl acetate to obtain the purified product.[6]

  • Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Phase 1: Cytotoxicity Assessment

Before evaluating the antimicrobial activity of a compound, it is imperative to determine its toxicity profile in the host cells that will be used for the antiviral assays. This ensures that any observed reduction in viral replication or bacterial growth is due to a specific antimicrobial effect and not simply a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Protocol 2: MTT Assay for Cell Viability

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., MDCK for influenza studies, Vero for other viruses)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed a 96-well plate with the chosen cell line at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "no-drug" (medium only) control.

  • After 24 hours, remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48-72 hours (this duration should match the planned antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Phase 2: Antiviral Activity Evaluation

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is widely used to assess the efficacy of antiviral compounds. This assay measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.

Protocol 3: Plaque Reduction Assay

Rationale: A viral plaque is a localized area of cell death and lysis caused by viral replication. In the presence of an effective antiviral agent, the number and/or size of these plaques will be reduced. By counting the number of plaques at different drug concentrations, a dose-response curve can be generated to determine the 50% effective concentration (EC₅₀).

Materials:

  • Confluent monolayers of a susceptible cell line in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • This compound dilutions in infection medium (serum-free medium)

  • Overlay medium (e.g., 2X MEM containing 1.2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixing cells

Procedure:

  • Wash the confluent cell monolayers twice with sterile PBS.

  • Inoculate the cells with the virus at a concentration calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare the overlay medium. For each drug concentration, mix the 2X MEM with the appropriate concentration of this compound and an equal volume of molten 1.2% agarose (cooled to 42°C).

  • After the adsorption period, aspirate the virus inoculum.

  • Gently add 2 mL of the drug-containing overlay medium to each well. Include a "no-drug" virus control.

  • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Fix the cells by adding 10% formalin for at least 30 minutes.

  • Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and let them air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.

  • Count the number of plaques in each well.

Data Analysis and Interpretation
  • Calculate EC₅₀: Determine the percentage of plaque reduction for each drug concentration compared to the "no-drug" control. Plot the percentage of inhibition against the drug concentration and use non-linear regression to calculate the EC₅₀ value.

  • Calculate Selectivity Index (SI): The SI is a measure of the therapeutic window of a compound and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

Table 1: Hypothetical Data Presentation for Antiviral and Cytotoxicity Assays of this compound

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compoundInfluenza A/PR/8/34 (H1N1)MDCKValueValueValue
Amantadine (Control)Influenza A/PR/8/34 (H1N1)MDCK0.5>100>200

Values to be determined experimentally.

Antiviral_Workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells (e.g., MDCK) Infection 4. Infect Cell Monolayer Cell_Culture->Infection Virus_Stock 2. Prepare Virus Stock Virus_Stock->Infection Compound_Prep 3. Prepare this compound Serial Dilutions Treatment 5. Add Drug-Containing Overlay Compound_Prep->Treatment Infection->Treatment Incubation 6. Incubate (2-4 Days) Treatment->Incubation Visualization 7. Fix and Stain Plaques Incubation->Visualization Plaque_Count 8. Count Plaques Visualization->Plaque_Count EC50_Calc 9. Calculate EC₅₀ Plaque_Count->EC50_Calc SI_Calc 10. Determine Selectivity Index (SI = CC₅₀/EC₅₀) EC50_Calc->SI_Calc Antibacterial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Inoculum_Prep 1. Prepare Standardized Bacterial Inoculum Inoculation 3. Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Compound_Dilution 2. Prepare Serial Dilutions of this compound in 96-well Plate Compound_Dilution->Inoculation Incubation 4. Incubate at 37°C (18-24 hours) Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination 6. Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->MIC_Determination

References

Application Note: Structural Elucidation of 1,3,5-Adamantanetriol and its Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as metabolic stability, lipophilicity, and precise spatial orientation of functional groups.[1] 1,3,5-Adamantanetriol, featuring hydroxyl groups at the tertiary bridgehead positions, is a particularly valuable building block for creating novel therapeutics, high-performance polymers, and advanced materials.[1][2][3] The precise structural characterization of this compound and its derivatives is paramount for understanding structure-activity relationships and ensuring the quality and efficacy of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the unambiguous structural determination of adamantane compounds in solution.[4] Its non-destructive nature and ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms make it an indispensable tool for researchers and drug development professionals.[4] This application note provides a comprehensive guide to the NMR analysis of this compound and its derivatives, including detailed protocols, data interpretation, and an exploration of the influence of derivatization on NMR spectra.

The Unique NMR Signature of the Adamantane Cage

The high symmetry of the parent adamantane molecule results in a simple NMR spectrum. However, substitution at the bridgehead positions, as in this compound, breaks this symmetry and leads to more complex and informative spectra. The introduction of substituents causes characteristic chemical shifts of nearby protons and carbons, allowing for the precise determination of the substituent's position and nature.[4]

Experimental Workflow for NMR Analysis

A standardized workflow is crucial for obtaining high-quality and reproducible NMR data. The following diagram outlines the key steps in the NMR analysis of this compound and its derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥300 MHz) prep4->acq1 Prepared Sample acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC, HMBC) if necessary acq4->acq5 proc1 Fourier transform FID acq5->proc1 Raw Data (FID) proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference spectra to internal standard proc2->proc3 proc4 Integrate 1H signals and assign chemical shifts proc3->proc4 proc5 Assign 13C chemical shifts proc4->proc5 proc6 Structural elucidation proc5->proc6

Figure 1: A generalized workflow for the NMR analysis of adamantane derivatives.

Protocols

Protocol 1: Sample Preparation for NMR Analysis

The choice of solvent is a critical step in sample preparation and is dictated by the solubility and chemical stability of the analyte.[4] this compound has poor solubility in chloroform-d (CDCl₃) but is soluble in dimethyl sulfoxide-d6 (DMSO-d6). Its derivatives, such as esters and ethers, may exhibit different solubility profiles.

Materials:

  • This compound or its derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR tube

Procedure:

  • Accurately weigh 5-10 mg of the adamantane compound into a clean, dry vial.

  • Add 0.5-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d6 for this compound).

  • Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0 ppm.[4]

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a clean NMR tube.

Protocol 2: NMR Data Acquisition

For optimal signal dispersion and resolution, a high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.[4]

Instrument Setup:

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Ensure proper shimming to achieve a homogeneous magnetic field.

Acquisition Parameters (Typical for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Spectral Width20 ppm240 ppm
Acquisition Time4.1 s1.1 s

NMR Data Analysis of this compound

The highly symmetric structure of this compound results in a relatively simple yet characteristic NMR spectrum.

¹H NMR Spectrum

Due to the C₃ symmetry of the molecule, the ¹H NMR spectrum of this compound in DMSO-d6 is expected to show three distinct signals:

  • A singlet for the three equivalent hydroxyl protons (-OH). The chemical shift of this peak can be variable and is affected by concentration, temperature, and residual water in the solvent.

  • A broad singlet for the single methine proton (-CH) at the 7-position.

  • A set of signals for the six equivalent methylene protons (-CH₂-). These protons are diastereotopic and may appear as a complex multiplet or as distinct signals.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit four signals corresponding to the four unique carbon environments:

  • One signal for the three equivalent tertiary carbons bearing the hydroxyl groups (C-1, C-3, C-5).

  • One signal for the methine carbon (C-7).

  • One signal for the six equivalent methylene carbons adjacent to the hydroxyl-bearing carbons (C-2, C-4, C-6).

  • One signal for the three equivalent methylene carbons at the remaining positions (C-8, C-9, C-10).

Influence of Derivatization on NMR Spectra

Derivatization of the hydroxyl groups of this compound, for example, through esterification or etherification, significantly alters the NMR spectra. This is a powerful tool for confirming the successful modification of the molecule.

Acetylation: this compound Triacetate

Acetylation of the three hydroxyl groups to form this compound triacetate will induce notable downfield shifts for the adjacent protons and carbons due to the electron-withdrawing effect of the acetyl group.

Expected Spectral Changes:

  • ¹H NMR: The signals for the methylene protons adjacent to the ester groups will shift downfield. A new singlet corresponding to the nine equivalent methyl protons of the three acetate groups will appear around 2.0 ppm.

  • ¹³C NMR: The carbons bearing the acetate groups (C-1, C-3, C-5) will experience a significant downfield shift. The methylene carbons adjacent to these positions will also be shifted downfield. A new signal for the methyl carbons of the acetate groups will appear around 21 ppm, and a signal for the carbonyl carbons will be observed around 170 ppm.

Methylation: 1,3,5-Trimethoxyadamantane

Conversion of the hydroxyl groups to methoxy ethers will also lead to characteristic changes in the NMR spectra.

Expected Spectral Changes:

  • ¹H NMR: A new singlet corresponding to the nine equivalent protons of the three methoxy groups will appear around 3.2-3.5 ppm.

  • ¹³C NMR: The carbons bonded to the oxygen atoms (C-1, C-3, C-5) will be shifted downfield. A new signal for the methoxy carbons will appear in the range of 50-60 ppm.

Summary of Expected NMR Data

The following table summarizes the expected chemical shift ranges for this compound and its derivatives in DMSO-d6.

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -OHVariable (e.g., 4.0-5.0)-
CH (bridgehead)~1.5~30-35
-C H₂-~1.4~45-50
C -OH-~65-70
This compound Triacetate -CH ₂-~2.0-2.2~40-45
-C(=O)CH~2.0~21
C -OAc-~75-80
-C =O-~170
1,3,5-Trimethoxyadamantane -CH ₂-~1.6-1.8~42-47
-OCH~3.2~50-55
C -OCH₃-~70-75

Note: These are predicted values based on general substituent effects and may vary depending on experimental conditions.

Advanced 2D NMR Techniques for Structural Confirmation

For complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable for unambiguous structural assignment.

G cluster_2d 2D NMR Techniques cluster_info Information Provided COSY COSY (Correlation Spectroscopy) H_H ¹H-¹H Spin-Spin Coupling COSY->H_H HSQC HSQC (Heteronuclear Single Quantum Coherence) C_H_1 Direct ¹³C-¹H One-Bond Correlation HSQC->C_H_1 HMBC HMBC (Heteronuclear Multiple Bond Correlation) C_H_multi Long-Range ¹³C-¹H Correlations (2-3 bonds) HMBC->C_H_multi

Figure 2: Key 2D NMR experiments and the structural information they provide.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons in the adamantane cage.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the connectivity of substituent groups.

Conclusion

NMR spectroscopy is an essential and powerful technique for the structural elucidation of this compound and its derivatives. By following standardized protocols for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the structure of these important molecules. Understanding the influence of derivatization on NMR spectra is key to confirming successful chemical modifications and ensuring the integrity of compounds used in drug discovery and materials science.

References

Comprehensive Mass Spectrometric Characterization of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Adamantanetriol is a unique, rigid, cage-like polyol whose structure makes it a valuable building block in pharmaceutical design and materials science.[1][2] Its three hydroxyl groups confer distinct polarity and reactivity, enhancing properties like metabolic stability and binding selectivity in drug candidates.[2] Accurate and robust characterization of this molecule and its derivatives is critical for quality control, metabolic studies, and materials development. This guide provides a detailed examination of mass spectrometry (MS) based protocols for the definitive characterization of this compound, focusing on both liquid and gas chromatography-based approaches. We present a primary method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI-MS) for robust separation and sensitive detection, alongside alternative protocols for direct infusion analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Introduction: The Analytical Challenge

The structural analysis of this compound presents a unique set of challenges. The adamantane core is hydrophobic, while the three bridgehead hydroxyl groups render the molecule highly polar and hydrophilic. This amphiphilic nature complicates its retention on traditional reversed-phase chromatography columns and its volatility for gas chromatography. Mass spectrometry offers the requisite sensitivity and specificity for its characterization, but the analytical strategy—from sample preparation to ionization and fragmentation—must be carefully selected to accommodate these properties. This document serves as a senior application scientist's guide to navigating these challenges, providing validated protocols grounded in established scientific principles.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃[3][4]
Average Molecular Weight 184.24 g/mol [2][3][5]
Exact Mass 184.10994 Da[3][4]
Structure Tricyclo[3.3.1.1³,⁷]decane-1,3,5-triol[4]
Key Features Rigid cage structure with three tertiary hydroxyl groups, leading to high polarity.[1][6]

Primary Method: HILIC-ESI-MS for Superior Separation and Sensitivity

For complex matrices or when chromatographic separation is paramount, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for retaining and resolving highly polar analytes like this compound.[7][8][9] Unlike reversed-phase chromatography where such compounds often elute in the void volume, HILIC utilizes a polar stationary phase and a high-organic mobile phase to promote retention via a partitioning mechanism into a water-enriched layer on the stationary phase surface.[8] This high organic content is also advantageous for Electrospray Ionization (ESI), as it facilitates more efficient desolvation and ionization, leading to significant sensitivity gains.[8][10]

Experimental Workflow: HILIC-MS Analysis

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Weigh 1 mg of This compound Standard prep2 Dissolve in 1 mL of 90:10 Acetonitrile:Water (v/v) to create 1 mg/mL stock prep1->prep2 prep3 Perform serial dilutions to working concentration (e.g., 1 µg/mL) using the same solvent prep2->prep3 lc Inject sample onto HILIC Column prep3->lc Inject ms Ionize with ESI Source (Positive Mode) lc->ms msms Isolate Precursor Ion (e.g., m/z 185.1) and perform CID ms->msms detect Detect Parent and Fragment Ions with High-Resolution MS msms->detect

Caption: HILIC-ESI-MS/MS workflow for this compound analysis.

Protocol 1: HILIC-ESI-MS Method Details

A. Sample & Solvent Preparation

  • Standard Preparation : Accurately weigh ~1 mg of this compound standard.

  • Solubilization : Dissolve the standard in 1 mL of 90:10 (v/v) acetonitrile/ultrapure water to make a 1 mg/mL stock solution. Vortex until fully dissolved. The high organic content of the solvent is critical for compatibility with the HILIC mobile phase and to prevent peak distortion.[11]

  • Working Solution : Serially dilute the stock solution to a final concentration of approximately 1 µg/mL using the same 90:10 acetonitrile/water solvent.

  • Filtration : Filter the final solution through a 0.22 µm PTFE syringe filter before placing it in an autosampler vial. This removes particulates that could block chromatographic tubing.[11][12]

B. Instrumental Parameters

ParameterRecommended SettingRationale
LC System UHPLC/HPLC SystemStandard system compatible with MS.
Column HILIC Amide or Bare Silica Column (e.g., 2.1 x 100 mm, 1.7 µm)Amide phases provide excellent retention and peak shape for polyols.[9]
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile (v/v)The buffer aids in ionization and improves peak shape.
Mobile Phase B 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile (v/v)High organic content for analyte retention in HILIC mode.
Gradient 95% B -> 60% B over 8 min; hold 2 min; return to 95% B and equilibrate for 5 minA standard gradient to elute the polar analyte while cleaning the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µL
Ionization Source Electrospray Ionization (ESI)Optimal for pre-ionized or polar analytes.[13]
Polarity PositivePolyols readily form protonated molecules [M+H]⁺.
Capillary Voltage 3.5 kVTypical voltage to generate a stable electrospray.
Cone Voltage 30 VA lower cone voltage minimizes in-source fragmentation.[14]
Source Temp. 120 °C
Desolvation Gas Nitrogen, 600 L/hr at 350 °CEfficiently removes solvent droplets to form gas-phase ions.
MS Scan Range m/z 50 - 500Covers the expected parent ions and fragments.
MS/MS (CID) Isolate m/z 185.1; Collision Energy Ramp 10-30 eVTo induce fragmentation for structural confirmation.
Expected Results & Interpretation
  • Full Scan MS : In positive mode ESI, this compound (MW 184.11) is expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 185.12 . Adducts with sodium [M+Na]⁺ at m/z 207.10 and potassium [M+K]⁺ at m/z 223.07 are also commonly observed, especially if glassware is not scrupulously clean or if salts are present in the mobile phase.[14]

  • Tandem MS (MS/MS) : Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 185.1) is key to confirming the structure. The most likely fragmentation pathway involves sequential neutral losses of water (H₂O, 18.01 Da) from the protonated molecule.[15]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
185.12167.11H₂O (18.01)Loss of first hydroxyl group
185.12 -> 167.11149.10H₂O (18.01)Loss of second hydroxyl group
185.12 -> 167.11 -> 149.10131.09H₂O (18.01)Loss of third hydroxyl group

Further fragmentation at higher collision energies would lead to the breakdown of the adamantane cage itself, producing characteristic hydrocarbon fragments.[16]

Alternative & Complementary Methods

While HILIC-MS is the recommended primary method, other techniques can be valuable for specific applications like rapid screening of pure substances or when LC instrumentation is unavailable.

A. Direct Infusion ESI-MS

This technique is ideal for rapid purity assessment and initial characterization of synthesized this compound. The sample is introduced directly into the ESI source via a syringe pump, bypassing any chromatographic separation.

  • Protocol :

    • Prepare a sample solution at a concentration of ~1-5 µg/mL in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.

    • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire full scan and MS/MS spectra using parameters similar to those in the LC-MS method.

  • Causality : This method is fast and consumes minimal sample. However, it is highly susceptible to ion suppression from salts or impurities, making it unsuitable for complex mixtures.[11][17]

B. GC-MS with Derivatization

Direct GC-MS analysis of polyols is often unsuccessful due to their high polarity and low volatility, leading to poor peak shapes and thermal degradation.[18][19] Chemical derivatization is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties.[20] Silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy.[20]

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis d1 Place dried sample (~100 µg) in a vial d2 Add 100 µL Pyridine and 100 µL BSTFA d1->d2 d3 Cap tightly and heat at 70°C for 30 min d2->d3 gc Inject derivatized sample into GC Inlet d3->gc Inject sep Separate on a non-polar capillary column (e.g., DB-5ms) gc->sep ionize Ionize with Electron Ionization (EI, 70 eV) sep->ionize detect Detect fragments with MS ionize->detect

Caption: Workflow for silylation and subsequent GC-MS analysis.

Protocol 2: GC-MS Method Details

A. Silylation Derivatization

  • Drying : Place ~100 µg of the this compound sample into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will consume the derivatizing reagent.

  • Reagent Addition : Add 100 µL of anhydrous pyridine (acts as a catalyst and solvent) followed by 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reaction : Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of all three hydroxyl groups.

  • Analysis : After cooling, the sample is ready for direct injection into the GC-MS.

B. Instrumental Parameters

ParameterRecommended SettingRationale
GC System Standard GC with Capillary Column
Column Non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm DB-5ms)Provides good separation for the now non-polar TMS-derivatized analyte.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivative.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 minSeparates the derivative from reagent peaks and byproducts.
Ionization Electron Ionization (EI) at 70 eVStandard hard ionization technique for GC-MS, provides reproducible fragmentation.[15]
MS Transfer Line 290 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °C
MS Scan Range m/z 40 - 550Covers the expected mass of the derivatized molecule and its fragments.
  • Expected Results : The fully derivatized product will be 1,3,5-Tris(trimethylsilyloxy)adamantane. Each TMS group (-Si(CH₃)₃) adds 72.06 Da to the mass.

    • Molecular Weight of Derivative : 184.11 (base) + 3 * (72.06) = 400.29 Da.

    • Molecular Ion (M⁺·) : A peak for the molecular ion may be observed at m/z 400 , but it is often weak in EI. The most prominent peak is frequently [M-15]⁺ at m/z 385 , corresponding to the loss of a methyl group (·CH₃), a characteristic fragmentation for TMS derivatives.[21]

Conclusion

The successful mass spectrometric characterization of this compound is readily achievable with the appropriate analytical strategy. For most applications, especially those involving complex biological or chemical matrices, HILIC-ESI-MS/MS provides the most robust, sensitive, and specific results. It effectively addresses the analyte's high polarity and provides definitive structural information through predictable fragmentation patterns. For rapid screening of pure compounds, direct infusion ESI-MS is a valuable tool. When LC instrumentation is not an option, GC-MS following silylation offers a reliable alternative, transforming the polar analyte into a species well-suited for gas-phase analysis. By selecting the protocol that best fits the analytical question and sample matrix, researchers can confidently characterize this important molecular building block.

References

"crystallography of 1,3,5-Adamantanetriol cocrystals"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallography of 1,3,5-Adamantanetriol Cocrystals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the design, synthesis, and crystallographic characterization of cocrystals incorporating this compound. Adamantane derivatives are of significant interest in drug discovery due to their unique structural and physicochemical properties, including their rigid, lipophilic cage structure which can enhance the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).[1][2] this compound, with its three hydroxyl groups, serves as an exceptional building block for constructing robust supramolecular architectures through hydrogen bonding. This document details field-proven protocols for cocrystal synthesis via solvent evaporation and liquid-assisted grinding, and outlines rigorous characterization methodologies using single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis (DSC/TGA). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful cocrystal engineering.

Introduction: The Strategic Role of this compound in Cocrystal Engineering

The adamantane moiety has become a privileged scaffold in medicinal chemistry, valued for its ability to increase lipophilicity and improve the pharmacokinetic profiles of drug candidates.[3][4] Its rigid, three-dimensional structure provides a unique framework for designing molecules with precise spatial arrangements.[2][5] this compound (C₁₀H₁₆O₃, CAS: 99181-50-7) is a derivative that features three hydroxyl groups positioned symmetrically on its cage-like structure.[6][7] These hydroxyl groups are potent hydrogen bond donors, making this compound an ideal component for forming cocrystals.

Pharmaceutical cocrystals are multi-component crystalline solids where an API and a benign coformer are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds.[8][9] This crystal engineering approach can significantly enhance the physicochemical properties of an API—such as solubility, dissolution rate, stability, and bioavailability—without altering its intrinsic pharmacological activity.[9][10] The strategic use of this compound as a coformer allows for the creation of highly ordered, stable crystal lattices, offering a powerful tool to overcome challenges in drug development.[11]

Cocrystal Design and Screening Strategy

The foundation of successful cocrystallization lies in the rational selection of a coformer and a suitable crystallization method. The primary interaction driving the formation of this compound cocrystals is hydrogen bonding.

Causality of Coformer Selection: The three hydroxyl groups of this compound are strong hydrogen bond donors. Therefore, suitable coformers are typically molecules that possess strong hydrogen bond acceptor groups, such as pyridines, amides, or carboxylic acids. The goal is to form robust and predictable supramolecular synthons—the fundamental building blocks of the cocrystal structure.[12] Computational tools, such as the Cambridge Structural Database (CSD), can be invaluable for identifying probable hydrogen bonding patterns and screening potential coformers before experimental work begins.[13]

Experimental Screening Workflow: A multi-pronged experimental approach is recommended to efficiently screen for new cocrystal phases.

Cocrystal_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization & Identification cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Bulk Material Validation Start Select API and Coformer (this compound + Partner) LAG Liquid-Assisted Grinding (LAG) (High-throughput screening) Start->LAG Slurry Slurry Crystallization (Equilibrium-based screening) Start->Slurry PXRD Powder X-ray Diffraction (PXRD) (Identify new crystalline phases) LAG->PXRD Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) (Confirm new thermal events, e.g., melting point) PXRD->DSC If new phase detected SolventEvap Solvent Evaporation (Grow single crystals) DSC->SolventEvap Positive Confirmation SCXRD Single-Crystal X-ray Diffraction (SCXRD) (Determine 3D structure) SolventEvap->SCXRD Bulk_PXRD Bulk PXRD Analysis (Compare with SCXRD simulation) SCXRD->Bulk_PXRD Simulate PXRD pattern TGA Thermogravimetric Analysis (TGA) (Assess stability & solvate formation) Bulk_PXRD->TGA End Fully Characterized Cocrystal TGA->End

Caption: Cocrystal development workflow from screening to full characterization.

Experimental Protocols: Synthesis of this compound Cocrystals

The following protocols describe two reliable methods for cocrystal synthesis. The choice of method is critical: solvent evaporation is ideal for producing high-quality single crystals for initial structure determination[10], while liquid-assisted grinding is a rapid and green method suitable for screening and producing bulk material[13][14].

Protocol 1: Synthesis by Solvent Evaporation

Principle: This method relies on dissolving stoichiometric amounts of this compound and a coformer in a common solvent, followed by slow evaporation to allow for the controlled growth of high-quality single crystals.[10][13]

Methodology:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts (or other desired stoichiometric ratios, e.g., 1:2) of this compound and the selected coformer. A typical starting mass is 10-20 mg of each component.

  • Solvent Selection: Choose a solvent or solvent mixture in which both components have moderate and comparable solubility. Common choices include ethanol, methanol, acetonitrile, or ethyl acetate. The goal is congruent dissolution to prevent one component from precipitating out prematurely.

  • Dissolution: Place the weighed solids into a small, clean vial (e.g., a 4 mL glass vial). Add the selected solvent dropwise while gently warming and agitating until all solids are completely dissolved. Use the minimum amount of solvent necessary to achieve a clear solution.

  • Crystallization: Cover the vial with a cap, then pierce the cap with a needle or loosen it slightly. This ensures slow, controlled evaporation. Place the vial in a vibration-free environment at room temperature.

  • Crystal Harvesting: Monitor the vial daily. Crystals typically form within 1-7 days. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Drying: Gently wash the harvested crystals with a small amount of a solvent in which they are poorly soluble (e.g., hexane) to remove any surface residue, then allow them to air dry.

Protocol 2: Synthesis by Liquid-Assisted Grinding (LAG)

Principle: This mechanochemical method uses mechanical force to initiate cocrystallization, with a small amount of liquid acting as a catalyst to facilitate molecular mobility and rearrangement.[13] It is often faster and more environmentally friendly than solvent-based methods.

Methodology:

  • Preparation: Weigh stoichiometric amounts of this compound and the coformer (typically 50-100 mg total) and place them into a milling jar (e.g., stainless steel or agate) along with one or two milling balls.

  • Liquid Addition: Add a minimal amount of a suitable liquid (typically 10-20 µL). The liquid should be one in which the components have low solubility; common choices include acetonitrile, ethanol, or nitromethane.

  • Milling: Secure the jar in a mixer mill (e.g., a Retsch or Spex mill). Mill the mixture at a frequency of 20-30 Hz for a duration of 30-60 minutes. The optimal time and frequency may require some optimization.

  • Sample Recovery: After milling, carefully open the jar in a fume hood and collect the resulting powder.

  • Analysis: The resulting powder should be immediately analyzed by PXRD to confirm the formation of the cocrystal phase.

Protocols for Crystallographic and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of a new cocrystal.

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

Principle: PXRD is the primary tool for identifying new crystalline phases, screening for cocrystals, and verifying the bulk purity of a sample.[14][15] A new cocrystal will exhibit a unique diffraction pattern, distinct from the patterns of the individual starting materials or their simple physical mixture.[13]

Methodology:

  • Sample Preparation: Gently grind a small amount (approx. 20 mg) of the bulk cocrystal powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection: Place the sample holder into a laboratory powder diffractometer. Collect a diffraction pattern over a suitable 2θ range (e.g., 3° to 40°) using Cu Kα radiation. Typical step sizes are 0.01-0.02° with a scan speed of 1-5°/min.

  • Data Analysis:

    • Phase Identification: Compare the experimental PXRD pattern of the product with the patterns of this compound, the coformer, and a physical mixture of the two. The appearance of new, sharp diffraction peaks indicates the formation of a new crystalline phase.

    • Purity Check: Once the cocrystal is confirmed, check for the absence of peaks corresponding to the starting materials to assess the completeness of the reaction.

    • Structural Verification: If a single-crystal structure has been solved, simulate the theoretical powder pattern from the SCXRD data and compare it with the experimental bulk pattern. A good match confirms that the bulk material is the same phase as the single crystal.

Protocol 4: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Principle: SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[13][16] It provides precise information on unit cell dimensions, space group symmetry, and the geometry of intermolecular interactions, such as hydrogen bonds, which are critical for understanding the cocrystal's structure.

Methodology:

  • Crystal Selection: Under a polarized light microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

  • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Perform a full sphere of data collection by rotating the crystal through a series of angles and recording the diffraction intensities.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and bond angles.

Protocol 5: Thermal Analysis (DSC and TGA)

Principle: Thermal methods are used to confirm the formation of a new solid phase and assess its stability. Differential Scanning Calorimetry (DSC) measures heat flow to a sample as a function of temperature, identifying thermal events like melting.[17][18] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, which is useful for detecting desolvation or decomposition.[17][19]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the cocrystal sample into an aluminum DSC pan.

  • DSC Analysis:

    • Place the pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow. A single, sharp endotherm corresponding to the melting point of the cocrystal, which is different from the melting points of the individual components, provides strong evidence of cocrystal formation.[20]

  • TGA Analysis:

    • Place a separate 5-10 mg sample in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor for any mass loss prior to melting or decomposition. A stepwise mass loss can indicate the presence of a solvate and allows for the determination of its stoichiometry.

Data Interpretation and Visualization

Crystallographic Data Presentation

Quantitative data obtained from SCXRD should be summarized for clarity. The table below presents a hypothetical example for a 1:1 cocrystal of this compound with Pyridine-4-carboxamide.

ParameterValue
FormulaC₁₀H₁₆O₃ · C₆H₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)8.765(1)
c (Å)16.211(3)
β (°)98.45(1)
Volume (ų)1482.5(4)
Z4
R-factor (%)4.5
Hydrogen Bond D-H···A
Donor (D)-Acceptor (A) Distance (Å)
O-H···N (Adamantanetriol-Pyridine)2.75
O-H···O (Adamantanetriol-Carboxamide)2.82
N-H···O (Carboxamide-Adamantanetriol)2.95

Note: Data are representative and for illustrative purposes.

Visualizing Supramolecular Synthons

Understanding the hydrogen bonding network is key to crystal engineering. Graphviz can be used to visualize the primary supramolecular synthon.

Supramolecular_Synthon cluster_0 This compound cluster_1 Coformer (e.g., Pyridine-4-carboxamide) A1 Adamantane Cage O1 O-H A1->O1 N1 N O1->N1 O-H···N (Strong H-Bond) C1 Pyridine Ring C1->N1 C2 C=O C1->C2

Caption: Diagram of a common supramolecular synthon in cocrystals.

Conclusion

The successful development of this compound cocrystals hinges on a systematic and logical workflow that combines rational design, targeted synthesis, and comprehensive characterization. The protocols outlined in this guide provide a robust framework for identifying and validating new cocrystal phases. By leveraging the unique structural attributes of the adamantane scaffold, researchers can engineer novel crystalline materials with tailored physicochemical properties, offering promising solutions to challenges in drug formulation and delivery. The integration of PXRD, SCXRD, and thermal analysis ensures the scientific integrity and trustworthiness of the results, paving the way for the development of advanced pharmaceutical solids.

References

Application Note: Identification of Functional Groups in 1,3,5-Adamantanetriol using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification of key functional groups in 1,3,5-Adamantanetriol using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a polyhydroxylated derivative of adamantane, possesses a unique rigid cage-like structure with three tertiary hydroxyl groups. This distinct molecular architecture makes it a valuable building block in pharmaceutical design, polymer science, and materials research.[1][2][3][4] Accurate and efficient characterization of its functional groups is paramount for quality control and for understanding its reactivity in various applications. This guide details the theoretical underpinnings, experimental protocols for both KBr pellet and Attenuated Total Reflectance (ATR) sampling techniques, and a thorough interpretation of the resulting FTIR spectrum.

Introduction: The Unique Structure of this compound

Adamantane and its derivatives are known for their rigid, diamondoid structure, which imparts exceptional thermal and chemical stability.[3] this compound (C₁₀H₁₆O₃) features three hydroxyl (-OH) groups positioned at the tertiary bridgehead carbons of the adamantane cage.[1] This trifunctional nature allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.[4] The key to harnessing its potential lies in the precise characterization of its functional groups, for which FTIR spectroscopy is an invaluable, rapid, and non-destructive analytical technique.[5]

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., O-H, C-H, C-O, C-C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for the identification of the functional groups present.[5]

Below is a representation of the molecular structure of this compound, highlighting the functional groups of interest for this analysis.

Caption: Molecular Structure of this compound.

Experimental Protocols

The choice of sampling technique in FTIR spectroscopy depends on the physical state of the sample. For a solid crystalline powder like this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

This traditional method involves dispersing the solid sample in a matrix of dry KBr powder, which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.

Protocol:

  • Sample Preparation: Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix thoroughly with the sample until a homogenous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Causality: The high pressure applied causes the KBr to flow and encapsulate the finely ground sample particles. This minimizes scattering of the infrared beam and allows for a high-quality transmission spectrum. It is crucial to use dry KBr and work quickly to prevent absorption of atmospheric moisture, which would introduce a broad O-H band in the spectrum.

ATR is a more modern and rapid technique that requires minimal to no sample preparation. The solid sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal surface is clean. This can be done by wiping it with a soft cloth dampened with a suitable solvent like isopropanol, followed by a dry wipe.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This accounts for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a strong signal.

  • Sample Analysis: Collect the sample spectrum. The resulting spectrum is that of the surface layer of the sample in contact with the crystal.

Causality: The infrared beam is directed into the ATR crystal and undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated beam is then directed to the detector. The quality of the spectrum is highly dependent on the quality of contact between the sample and the crystal.

FTIR_Workflow cluster_KBr KBr Pellet Method cluster_ATR ATR Method KBr_1 Grind Sample (1-2 mg) KBr_2 Mix with KBr (100-200 mg) KBr_1->KBr_2 KBr_3 Press into Pellet KBr_2->KBr_3 KBr_4 Acquire Spectrum KBr_3->KBr_4 End Spectral Interpretation KBr_4->End ATR_1 Clean ATR Crystal ATR_2 Place Sample on Crystal ATR_1->ATR_2 ATR_3 Apply Pressure ATR_2->ATR_3 ATR_4 Acquire Spectrum ATR_3->ATR_4 ATR_4->End Start Start Start->KBr_1 Start->ATR_1

Caption: Experimental Workflows for FTIR Analysis.

Spectral Interpretation and Data Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl functional groups and the vibrations of its adamantane cage.

The following table summarizes the expected vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
~3600-3200O-H StretchingTertiary Alcohol (-OH)Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[6]
~2950-2850C-H StretchingAdamantane Cage (CH, CH₂)StrongMultiple sharp peaks are expected, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the adamantane structure.
~1450 & ~1350C-H BendingAdamantane Cage (CH, CH₂)MediumScissoring and bending vibrations of the methylene and methine groups of the cage.
~1150C-O StretchingTertiary Alcohol (C-O)StrongThe position of this band is characteristic of tertiary alcohols.[2]
Below 1000C-C Stretching & BendingAdamantane CageMedium-WeakThis "fingerprint" region contains complex vibrations characteristic of the entire adamantane skeleton.
  • O-H Stretching Region (3600-3200 cm⁻¹): The most prominent feature in the spectrum will be a very broad and strong absorption band in this region. This is due to the stretching vibration of the O-H bonds. In the solid state, the hydroxyl groups of this compound molecules will form a network of intermolecular hydrogen bonds. This hydrogen bonding weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly compared to the sharp peak of a "free" (non-hydrogen-bonded) hydroxyl group which would appear around 3600 cm⁻¹.

  • C-H Stretching Region (2950-2850 cm⁻¹): Several sharp, strong peaks will be observed in this region. These are characteristic of the sp³-hybridized C-H bonds of the adamantane cage. The complexity of these peaks arises from the different types of C-H bonds (methine and methylene) and their symmetric and asymmetric stretching modes.

  • C-O Stretching Region (~1150 cm⁻¹): A strong absorption band around 1150 cm⁻¹ is expected, corresponding to the stretching vibration of the tertiary C-O bond. The frequency of the C-O stretch is diagnostic for the class of alcohol; primary alcohols typically absorb around 1050 cm⁻¹, secondary around 1100 cm⁻¹, and tertiary alcohols, as in this case, around 1150 cm⁻¹.[2]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks resulting from C-H bending and C-C stretching vibrations of the entire molecular skeleton. While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained FTIR data, the following self-validating steps should be incorporated into the protocol:

  • Instrument Performance Qualification: Regularly verify the performance of the FTIR spectrometer using a polystyrene standard to check for wavenumber accuracy and resolution.

  • Background Integrity: A "clean" background spectrum is crucial. For the KBr method, ensure the pellet is transparent and free of cracks. For ATR, the background should be a flat line, confirming a clean crystal.

  • Reproducibility: For critical applications, prepare and analyze the sample multiple times (e.g., n=3) to ensure the obtained spectra are consistent. With the ATR method, this is easily achieved by cleaning the crystal and re-applying the sample.

  • Reference Comparison: Whenever possible, compare the experimental spectrum to a known reference spectrum of this compound from a spectral library or database to confirm the identity and purity of the sample.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the structural elucidation of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality spectra. The interpretation of these spectra, focusing on the characteristic broad O-H stretch, the sharp C-H stretches of the adamantane cage, and the strong tertiary C-O stretch, allows for unambiguous confirmation of the key functional groups. This application note serves as a practical guide for scientists and professionals in research and drug development to confidently characterize this important chemical entity.

References

"protocol for the synthesis of 1,3,5-Adamantanetriol derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1,3,5-Adamantanetriol and Its Derivatives

Introduction: The Unique Scaffold of Adamantane

Adamantane, the smallest unit of the diamond lattice, presents a unique three-dimensional, rigid, and highly symmetrical hydrocarbon scaffold.[1][2] This structure imparts exceptional properties such as high lipophilicity, thermal stability, and conformational rigidity.[3][4] The functionalization of the adamantane core, particularly with hydroxyl groups at its bridgehead positions (1, 3, and 5), yields this compound. This polyol derivative is a critical building block in medicinal chemistry, materials science, and supramolecular chemistry.[3][5]

In drug development, the adamantane moiety is often incorporated into active molecules to enhance their metabolic stability, binding selectivity, and overall pharmacological profile.[5][6] this compound, with its three reactive hydroxyl groups, serves as a versatile intermediate for creating novel protease inhibitors, receptor modulators, and sophisticated drug delivery systems.[2][5] In materials science, it is used to synthesize high-performance polymers and photoresistive coatings with improved thermal and mechanical properties.[1][2]

This guide provides detailed protocols and expert insights into the primary synthetic routes for obtaining this compound and its subsequent derivatives, tailored for researchers and professionals in organic synthesis and drug discovery.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into three main strategies: chemical oxidation, hydrolysis of halogenated precursors, and biocatalytic hydroxylation. The choice of method depends on the available starting material, desired scale, and tolerance for specific reagents and conditions.

dot

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Target Product Adamantane Adamantane Oxidation Chemical Oxidation (e.g., NHPI/Co(II)/MnO₂) Adamantane->Oxidation Direct Hydrolysis Halogenation & Hydrolysis (e.g., via 1,3,5-Tribromoadamantane) Adamantane->Hydrolysis Multi-step Adamantanol 1-Adamantanol Adamantanol->Oxidation Stepwise Adamantanediol 1,3-Adamantanediol Adamantanediol->Oxidation Final Step Biocatalysis Biocatalytic Hydroxylation (e.g., Kitasatospora sp.) Adamantanediol->Biocatalysis Regioselective Triol This compound Oxidation->Triol Hydrolysis->Triol Biocatalysis->Triol

Caption: Overview of synthetic pathways to this compound.

Protocol 1: Catalytic Oxidation of 1-Adamantanol

This modern approach utilizes a catalytic system to achieve selective oxidation of C-H bonds with molecular oxygen, offering an efficient route from readily available 1-adamantanol.[3][4]

Principle: The reaction is catalyzed by N-hydroxyphthalimide (NHPI) in combination with transition metal salts like cobalt(II) and manganese(II).[3] NHPI is believed to generate the phthalimide-N-oxyl (PINO) radical, a powerful hydrogen atom abstractor. The transition metals facilitate the catalytic cycle. This system selectively targets the tertiary C-H bonds at the bridgehead positions of the adamantane core.

Detailed Experimental Protocol
  • Materials and Reagents:

    • 1-Adamantanol (I)

    • N-hydroxyphthalimide (NHPI)

    • Cobalt(II) acetylacetonate (Co(acac)₂)

    • Manganese dioxide (MnO₂)

    • Glacial acetic acid

    • Chloroform

    • Ethyl acetate

    • Oxygen gas supply

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask, combine 1-adamantanol (25 g, 0.164 mol), NHPI (2.68 g, 0.0164 mol), Co(acac)₂ (0.482 g, 1.64 mmol), and MnO₂ (0.715 g, 0.0082 mol).[3]

  • Solvent Addition: Add 250 mL of glacial acetic acid to the flask.

  • Reaction Execution: Begin vigorous stirring and start bubbling oxygen gas through the mixture. Heat the reaction mixture to 60°C and maintain this temperature for 30 hours.[3]

  • Work-up: After 30 hours, cool the reaction mixture to room temperature. Remove the acetic acid solvent via rotary evaporation.

  • Initial Purification: Dissolve the resulting residue in 250 mL of chloroform and heat at reflux for 2 hours. The target product, this compound, is insoluble in hot chloroform and will precipitate.

  • Isolation and Final Purification: Cool the chloroform mixture and filter the solid precipitate. Recrystallize the collected solid from ethyl acetate to yield pure this compound (III).[3]

  • Expected Yield: Approximately 15.7 g (52%).[3]

Data Summary: Optimized Catalytic System
ComponentMolar Ratio (vs. 1-Adamantanol)Role
N-hydroxyphthalimide (NHPI)0.1Catalyst
Cobalt(II) acetylacetonate0.01Co-catalyst
Manganese dioxide0.05Co-catalyst
OxygenExcessOxidant
Glacial Acetic Acid-Solvent

Table based on the optimized procedure described by Ivleva et al.[3]

Protocol 2: Biocatalytic Synthesis from 1,3-Adamantanediol

Biocatalysis offers unparalleled regioselectivity, leveraging enzymes to perform specific chemical transformations that are challenging to achieve with conventional chemistry. The microbial hydroxylation of adamantane derivatives is a prime example.[1]

Principle: Certain microorganisms, such as the actinobacterium Kitasatospora sp., possess enzyme systems like cytochrome P450 monooxygenases.[1] These enzymes can selectively hydroxylate inert C-H bonds. In this protocol, whole cells are used to catalyze the direct and regioselective hydroxylation of 1,3-adamantanediol to this compound.[1][7] The addition of glycerol is crucial for the in-situ recycling of intracellular cofactors (NADH/NADPH) required by the hydroxylase enzymes.[7]

Detailed Experimental Protocol
  • Materials and Reagents:

    • 1,3-Adamantanediol

    • Washed cells of Kitasatospora sp. GF12

    • Buffer solution (pH 7.0)

    • Glycerol

    • Reaction vessel (e.g., shaker flask)

    • Incubator shaker

Step-by-Step Methodology
  • Reaction Setup: Prepare a reaction mixture containing 60 mM 1,3-adamantanediol and 400 mM glycerol in a suitable buffer (pH 7.0).[7]

  • Cell Addition: Add washed Kitasatospora sp. GF12 cells to the mixture (e.g., 62 mg of cells in 4 mL of buffer).[7]

  • Incubation: Incubate the reaction mixture at 24°C with agitation for 120 hours.[7]

  • Monitoring and Work-up: Monitor the reaction progress using techniques like GC-MS or HPLC. Once the reaction is complete, the product can be extracted from the aqueous medium using an organic solvent like ethyl acetate.

  • Purification: The extracted product can be purified using standard techniques such as column chromatography or recrystallization.

  • Expected Outcome: Conversion to approximately 30.9 mM this compound.[7]

dot

start Combine Reagents: 1-Adamantanol, NHPI, Co(acac)₂, MnO₂, Acetic Acid react Heat to 60°C Bubble O₂ Stir for 30h start->react cool Cool to Room Temp react->cool evap Remove Acetic Acid (Rotary Evaporation) cool->evap dissolve Dissolve Residue in Chloroform evap->dissolve reflux Reflux for 2h dissolve->reflux filter Filter Solid Precipitate (Insoluble Triol) reflux->filter recrystal Recrystallize from Ethyl Acetate filter->recrystal product Pure this compound recrystal->product

Caption: Experimental workflow for the catalytic oxidation of 1-adamantanol.

Synthesis of this compound Derivatives

Once the this compound core is synthesized, its three equivalent hydroxyl groups serve as handles for further functionalization.[8]

Principle of Reactivity: The hydroxyl groups are nucleophilic and can undergo a variety of common alcohol reactions. This allows for the attachment of diverse functional groups to the rigid adamantane scaffold. Despite the equivalence of the three hydroxyl groups, selective mono-functionalization is sometimes possible under carefully controlled conditions.[8]

Common Derivative Syntheses:

  • Esterification/Acylation: The triol can be acylated with acid chlorides or anhydrides to form the corresponding ester derivatives. These are useful as synthetic intermediates or as functional materials themselves.[8]

  • Halogenation: One or more hydroxyl groups can be replaced with halogens (e.g., using thionyl chloride or phosphorus halides) to produce halo-adamantanes, which are precursors for many other derivatives.

  • Etherification: Reaction with alkyl halides under basic conditions can form ether linkages.

  • Use as a Building Block: The triol can act as a trivalent core for the synthesis of star polymers, dendrimers, or trimeric surfactants.[6][8]

Best Practices and Troubleshooting

  • Purity of Starting Materials: The efficiency of catalytic oxidations is highly sensitive to impurities. Ensure high purity of the starting adamantane derivatives.

  • Reaction Monitoring: For oxidation reactions, thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are essential for monitoring the consumption of starting material and the formation of diol and triol products.[3] This helps in determining the optimal reaction time and preventing over-oxidation.

  • Purification Challenges: Separating mono-, di-, and tri-hydroxylated adamantanes can be challenging due to their similar polarities. Recrystallization is often the most effective method for purifying this compound, leveraging its high symmetry and crystallinity.[3] Column chromatography on silica or alumina can also be employed.

  • Safety Precautions:

    • Oxidation reactions involving catalysts and molecular oxygen should be conducted in a well-ventilated fume hood.

    • Glacial acetic acid is corrosive. Handle with appropriate personal protective equipment (PPE).

    • Strong acids or halogenating agents used for derivatization are hazardous and require careful handling.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Hydroxylation of Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective hydroxylation of adamantane. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively functionalizing adamantane's robust C-H bonds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you overcome common challenges and achieve your synthetic goals.

The selective hydroxylation of adamantane is a formidable challenge in organic synthesis.[1] Its rigid, diamond-like structure possesses two types of C-H bonds: four stronger tertiary (3°) bonds at the bridgehead positions and twelve secondary (2°) bonds at the methylene bridges.[2] The inherent strength and similarity of these bonds make it difficult to target one type over the other.[2][3] However, achieving this selectivity is crucial, as hydroxylated adamantanes are valuable precursors for pharmaceuticals and advanced materials.[1][4] This guide provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the regioselective hydroxylation of adamantane, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Yield of Hydroxylated Product

Q: My reaction shows very low conversion of the adamantane starting material. What are the likely causes and how can I fix this?

A: Low or zero yield is a common but solvable issue. The root cause depends heavily on whether you are using a chemical or biocatalytic approach. Let's break down the diagnostic process.

  • Possible Cause A: Ineffective C-H Activation (Chemical Catalysis)

    • Why it happens: Adamantane's C-H bonds are exceptionally strong (BDEs of ~99 kcal/mol for 3° and 96 kcal/mol for 2° C-H bonds), requiring a highly reactive catalyst and/or harsh conditions to activate.[2] Your catalyst may be inactive, poisoned, or simply not potent enough for the transformation.

    • Solutions:

      • Catalyst Integrity: Ensure your catalyst is pure and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive complexes).

      • Increase Reaction Energy: Cautiously increase the reaction temperature. Some oxidations only proceed efficiently at elevated temperatures.[5][6] However, be aware this can sometimes negatively impact selectivity.

      • Change Oxidant: The choice of oxidant is critical. If using H₂O₂, ensure it is fresh and consider a more potent oxidant system like m-chloroperoxybenzoic acid (m-CPBA) or dioxiranes, though these can be less selective.[5][7]

      • Re-evaluate the Catalyst: Not all transition metal complexes are effective. Systems based on iron, ruthenium, or manganese porphyrins are well-documented for this type of oxidation.[7] Shilov-type platinum catalysis is another route for activating strong C-H bonds.[8]

  • Possible Cause B: Poor Substrate Bioavailability (Biocatalysis)

    • Why it happens: Adamantane is highly nonpolar and practically insoluble in water, which is the medium for most microbial cultures.[9] If the adamantane cannot reach the microbial cells or their enzymes, no reaction can occur.[10]

    • Solutions:

      • Use a Co-solvent or Surfactant: Dissolve the adamantane in a minimal amount of a biocompatible solvent or add it as a fine powder along with a surfactant like Tween 60 (e.g., 3% v/v) to create a dispersion.[1] This increases the surface area and accessibility for the microorganisms.

      • Optimize Physical Parameters: Ensure adequate agitation (shaking speed) in the culture to keep the substrate suspended and improve mass transfer.

  • Possible Cause C: Inactive or Unexpressed Enzyme System (Biocatalysis)

    • Why it happens: The key enzymes responsible for this transformation are typically cytochrome P450 monooxygenases (CYPs).[1] These enzymes often require an inducer molecule to be expressed by the microorganism. Without the enzyme, there is no catalyst for the reaction.[10]

    • Solutions:

      • Add an Inducer: For some strains, such as Pseudomonas putida containing the camphor (CAM) plasmid, camphor must be added to the culture medium to induce the expression of the necessary P450 enzymes.[1][10] For other strains, the substrate itself or a structural analog may act as the inducer.

      • Verify Strain Viability: Ensure your microbial culture is healthy and in the correct growth phase (typically late log phase) before adding the substrate.

      • Check for Inhibition: Components of your culture medium or impurities in the substrate could be inhibiting the P450 enzyme. P450 inhibitors like 1-aminobenzotriazole can completely shut down activity.[1]

Problem 2: Poor Regioselectivity or Product Over-oxidation

Q: My reaction works, but I'm getting a mixture of 1-adamantanol, 2-adamantanol, and adamantanone. How can I improve selectivity for the tertiary alcohol (1-adamantanol)?

A: Achieving high regioselectivity is the central challenge. The formation of multiple products indicates that either your catalyst is not selective or the reaction conditions are promoting side reactions.

  • Possible Cause A: Non-Selective Reaction Mechanism (Chemical Catalysis)

    • Why it happens: Many chemical oxidation methods, especially those proceeding through a free-radical mechanism, exhibit low selectivity.[2][5] These high-energy radical intermediates are less discriminating and will attack both the tertiary and secondary C-H bonds, leading to a mixture of isomers. The ratio of 3° to 2° products is a key indicator of the reaction mechanism; low ratios (e.g., < 6) often suggest a free-radical pathway.[3]

    • Solutions:

      • Choose a Shape-Selective Catalyst: The most effective way to control regioselectivity is to use a catalyst that sterically favors the bridgehead position. Metalloporphyrins and certain bio-inspired manganese complexes can create a binding pocket that preferentially exposes the tertiary C-H bond to the reactive oxidant.[3][11]

      • Employ a Directing Group: While more synthetically intensive, installing a directing group on the adamantane core can guide a metal catalyst to a specific C-H bond, offering precise control over the reaction site.[12][13][14]

      • Switch to a Biocatalytic System: If feasible, biocatalysis is often superior for regioselectivity. Enzymes like cytochrome P450 have evolved active sites that are exquisitely tuned to bind substrates in a specific orientation, often leading to near-perfect selectivity for a single position.[1] For example, Streptomyces griseoplanus is known for its high regioselectivity in producing 1-adamantanol.[10]

  • Possible Cause B: Over-oxidation of the Desired Product

    • Why it happens: The desired product, 1-adamantanol, can often be more reactive than the starting adamantane. This can lead to a second hydroxylation event to form adamantanediols or oxidation to form adamantanone.[5][10]

    • Solutions:

      • Optimize Reaction Time: This is the most critical parameter. Run a time-course study and analyze aliquots at different intervals (e.g., using GC or HPLC). Shorter reaction times will favor the mono-hydroxylated product, while longer times will lead to over-oxidation.[10]

      • Limit the Amount of Oxidant: Use a stoichiometric amount of the oxidizing agent (or a slight excess) relative to the adamantane. A large excess of oxidant will drive the reaction towards poly-oxygenated products.

      • Control Temperature: Lowering the reaction temperature can sometimes slow the rate of the second oxidation more than the first, improving selectivity.

Frequently Asked Questions (FAQs)

Q1: Why are adamantane's C-H bonds so difficult to functionalize selectively? A: The difficulty arises from a combination of factors. First, C(sp³)–H bonds are inherently strong and unreactive due to their high bond dissociation energy and low polarity.[2][3] Second, adamantane has two distinct types of these bonds (tertiary and secondary) that are sterically accessible but have only a small difference in reactivity, making it hard for a catalyst to differentiate between them without a specific recognition mechanism.[2][15]

Q2: What is the fundamental difference in targeting the tertiary (bridgehead) vs. secondary (methylene) C-H bonds? A: The tertiary C-H bonds are slightly weaker and lead to a more stable tertiary radical or carbocation intermediate, making them kinetically favored in many reactions.[15] However, there are twelve secondary C-H bonds versus only four tertiary ones. Statistically, this favors reaction at the secondary position. Therefore, a successful regioselective hydroxylation at the tertiary position requires a catalyst that can overcome the statistical disadvantage by strongly favoring the electronically preferred site. This preference is quantified by the 3°/2° regioselectivity ratio.[3]

Q3: What are the primary catalytic systems used, and what are their pros and cons? A: The systems fall into two main categories:

  • Chemical Catalysis: This typically involves transition metal complexes (e.g., based on Fe, Ru, Mn, Pd, Pt) and a chemical oxidant (e.g., H₂O₂, peroxy acids, O₂).[5][16]

    • Pros: Broad substrate scope, no need for sterile conditions, generally faster reaction times.

    • Cons: Often require harsh conditions, can suffer from low regioselectivity, and may use expensive or toxic heavy metals.[2]

  • Biocatalysis: This uses whole microorganisms (like bacteria or fungi) or isolated enzymes (like cytochrome P450s) to perform the oxidation.[1]

    • Pros: Extremely high regioselectivity and stereoselectivity, environmentally friendly conditions (aqueous medium, ambient temperature/pressure), can functionalize positions inaccessible by chemical means.[1][10]

    • Cons: Substrate must be bioavailable, yields can be low, requires sterile techniques and longer incubation times, and enzyme expression may need induction.[10]

Q4: How do cytochrome P450 enzymes achieve such high regioselectivity? A: Cytochrome P450 enzymes possess a highly structured active site containing a heme-iron center.[1] The selectivity is a result of a "lock-and-key" type mechanism where the adamantane molecule binds within this active site through specific hydrophobic and weak electrostatic interactions.[1] This binding orients the substrate so that only one specific C-H bond (typically a tertiary one) is positioned correctly relative to the highly reactive iron-oxo species that performs the C-H bond cleavage and oxygen insertion.[1][3]

Q5: What analytical techniques are best for quantifying product distribution and yield? A: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used.

  • GC: Ideal for analyzing the volatile adamantane and its hydroxylated derivatives. Using a flame ionization detector (GC-FID) allows for accurate quantification. Mass spectrometry coupling (GC-MS) is essential for confirming the identity of the products.[10]

  • HPLC: Useful for less volatile derivatives or for preparative separations to isolate the products.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the purified products. The high symmetry of adamantane gives simple, characteristic spectra.[9]

Data & Visualization

Table 1: Comparison of Selected Adamantane Hydroxylation Systems
Catalyst / SystemSubstrateOxidantKey ProductsMolar Conversion / YieldRegioselectivity (3°/2°)Reference(s)
Streptomyces griseoplanusAdamantaneO₂1-Adamantanol32% YieldHighly Selective[1][10]
Pseudomonas putida (CAM plasmid)AdamantaneO₂1-AdamantanolModerate YieldHighly Selective[1][10]
Cu₂Cl₄·2DMG ComplexAdamantaneH₂O₂Polyols (Tri-, Tetra-, Penta-)Up to 100% ConversionLow (mixture of isomers)[5]
Fe(III) Porphyrin ComplexAdamantanem-CPBA1-Adamantanol, 2-Adamantanol, Adamantanone33% (1-ol), 3% (2-ol), 1% (ketone)~11:1[7]
Diprotonated Ferrate (H₂FeO₄)Adamantane-1-Adamantanol, 2-AdamantanolTheoretical Study~10:1 (experimental)[15]

Diagrams: Workflows and Mechanisms

Troubleshooting_Low_Yield start Problem: Low or No Yield q1 Catalysis Type? start->q1 chem_path Chemical q1->chem_path Chemical bio_path Biocatalytic q1->bio_path Biocatalytic chem_q1 Check Catalyst Integrity & Reaction Energy chem_path->chem_q1 bio_q1 Check Substrate Bioavailability bio_path->bio_q1 bio_q2 Check Enzyme Expression/Activity bio_path->bio_q2 chem_s1 Solution: - Verify catalyst purity - Increase temperature cautiously - Change oxidant chem_q1->chem_s1 bio_s1 Solution: - Add surfactant (e.g., Tween 60) - Use a co-solvent - Increase agitation bio_q1->bio_s1 bio_s2 Solution: - Add inducer (e.g., camphor) - Verify culture health - Check for inhibitors bio_q2->bio_s2

Caption: A decision tree for troubleshooting low product yield.

P450_Mechanism cluster_0 Cytochrome P450 Catalytic Cycle (Simplified) Fe3 Resting State Fe(III) Fe2 Substrate Binding & Reduction Fe(II) Fe3->Fe2 + Adamantane + e⁻ O2_bind O₂ Binding Fe(II)-O₂ Fe2->O2_bind + O₂ Active_Ox Active Oxidant [Fe(IV)=O]⁺ O2_bind->Active_Ox + e⁻, + 2H⁺ - H₂O Product_Rel Product Release Active_Ox->Product_Rel H-atom abstraction Oxygen rebound Adamantane Adamantane (Substrate) Active_Ox->Adamantane C-H Activation Product_Rel->Fe3 - Adamantanol Experimental_Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_process Phase 3: Downstream Processing P1 Prepare Culture Medium P2 Inoculate & Grow Pre-culture P1->P2 R1 Inoculate Production Culture P2->R1 R2 Add Adamantane (with Surfactant) R1->R2 R3 Incubate (e.g., 72 hours) R2->R3 D1 Centrifuge & Separate Broth R3->D1 D2 Solvent Extraction (e.g., Ethyl Acetate) D1->D2 D3 Analysis (GC-MS) D2->D3 D4 Purification (Column Chromatography) D3->D4

References

Technical Support Center: Synthesis of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3,5-adamantanetriol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. We will delve into the causality behind experimental outcomes, providing field-proven insights and validated protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of this compound. The synthesis of this highly symmetric polyol, while conceptually straightforward, is often complicated by the formation of structurally similar byproducts that can be challenging to separate.

Q1: My yield of this compound is consistently low during the oxidation of 1-adamantanol. What are the primary causes and how can I improve it?

A1: Low yields in the oxidation of 1-adamantanol to this compound are typically due to two main factors: incomplete conversion of intermediates and the formation of undesired side products.

The reaction generally proceeds stepwise, first oxidizing 1-adamantanol to adamantane-1,3-diol, which is then further oxidized to the target this compound. The primary byproduct is often the adamantane-1,3-diol intermediate.[1]

Causality and Troubleshooting:

  • Incomplete Oxidation: The conversion of adamantane-1,3-diol to the triol can be sluggish. If the reaction is stopped prematurely, the diol will be a major component of your product mixture.

    • Solution: Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.

  • Side Product Formation: Over-oxidation can lead to the formation of hydroxy-ketones and diketones.[1] The reaction conditions, particularly temperature and catalyst choice, play a critical role.

    • Solution: Lowering the reaction temperature can significantly suppress the formation of these over-oxidation byproducts.[2] While this may require a longer reaction time, it often leads to a cleaner reaction profile and higher selectivity for the desired triol.

  • Catalyst Concentration: The concentration of the transition metal catalyst (e.g., Co(acac)₂) is crucial. Too low a concentration results in poor conversion, while excessively high concentrations may not improve selectivity and can complicate purification.[2]

    • Solution: An optimal catalyst loading, often around 1 mol%, has been shown to be effective. It is recommended to perform a small-scale optimization to find the ideal concentration for your specific setup.[2]

Q2: I'm observing several unexpected peaks in my GC-MS analysis after synthesizing this compound. What are these likely byproducts?

A2: The identity of byproducts is highly dependent on your synthetic route. Below is a summary of common byproducts and their likely origins.

Byproduct NameCommon Synthetic Route(s)Formation MechanismKey Analytical Signatures (GC-MS)
Adamantane-1,3-diol Oxidation of 1-AdamantanolIncomplete oxidation of the intermediate diol.Molecular Ion (M+) corresponding to C₁₀H₁₆O₂. Fragmentation pattern will be distinct from the triol.
Adamantane hydroxy-ketones/diketones Oxidation of 1-Adamantanol or AdamantaneOver-oxidation of the secondary C-H bonds of the adamantane cage.[1]Molecular Ion (M+) corresponding to C₁₀H₁₄O₂ or C₁₀H₁₂O₃. Characteristic C=O stretch in IR.
1,3,5-Tribromoadamantane Hydrolysis of 1,3,5-TribromoadamantaneIncomplete hydrolysis of the starting material.Isotopic pattern characteristic of three bromine atoms. High molecular weight peak.
1,3-Dibromo-5-hydroxyadamantane Hydrolysis of 1,3,5-TribromoadamantanePartial hydrolysis product.Isotopic pattern characteristic of two bromine atoms.
1-Nitroadamantane Bromination of Adamantane using HNO₃/Br₂ followed by hydrolysisNitration of the adamantane cage by nitric acid, which is used to regenerate bromine in situ.[3]Molecular Ion (M+) corresponding to C₁₀H₁₅NO₂.
Unreacted Adamantane or 1-Adamantanol All routesIncomplete conversion of starting materials.Lower retention time in GC and a molecular ion corresponding to the respective starting material.
Q3: How can I effectively purify this compound from its diol precursor and other byproducts?

A3: The structural similarity between this compound and its precursors, particularly adamantane-1,3-diol, makes purification challenging. Their polarities are very close, which can render standard column chromatography inefficient.

Recommended Purification Strategy: Recrystallization

Recrystallization is the most effective reported method for purifying this compound.[1]

  • Solvent Choice: Ethyl acetate is an excellent solvent for this purpose. This compound has lower solubility in hot ethyl acetate compared to many of the less polar byproducts (like ketones or remaining starting materials) and the slightly less symmetrical diol.

  • Underlying Principle: The high symmetry of the this compound molecule allows it to form a very stable crystal lattice. This thermodynamic advantage causes it to selectively precipitate from a saturated solution upon cooling, leaving more soluble impurities behind in the mother liquor.

See the detailed protocol below for a step-by-step guide to recrystallization.

Visualized Reaction Pathways & Troubleshooting

Visualizing the reaction pathways can help in understanding the origin of byproducts and devising strategies to mitigate their formation.

Oxidation Pathway of 1-Adamantanol

This diagram illustrates the sequential oxidation from 1-adamantanol to this compound, highlighting the key intermediate and potential over-oxidation side products.

Oxidation_Pathway cluster_main Main Synthetic Route cluster_byproduct Byproduct Formation 1-Adamantanol 1-Adamantanol Adamantane-1,3-diol Adamantane-1,3-diol 1-Adamantanol->Adamantane-1,3-diol Oxidation Step 1 This compound This compound Adamantane-1,3-diol->this compound Oxidation Step 2 Hydroxy-ketones Hydroxy-ketones Adamantane-1,3-diol->Hydroxy-ketones Over-oxidation Diketones Diketones Hydroxy-ketones->Diketones Further Oxidation

Caption: Oxidation of 1-adamantanol to this compound.

Troubleshooting Workflow for Low Purity

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product purity.

Troubleshooting_Workflow Start Low Purity Detected (e.g., via GC-MS, NMR) Identify Identify Byproducts (Use Table A2) Start->Identify Route_Check Is the byproduct from incomplete reaction or side reaction? Identify->Route_Check Incomplete Incomplete Reaction (e.g., Diol, Starting Material) Route_Check->Incomplete Incomplete Side_Reaction Side Reaction (e.g., Ketones, Nitro-Ad) Route_Check->Side_Reaction Side Action1 Optimize Reaction: - Increase reaction time - Check reagent stoichiometry Incomplete->Action1 Action2 Optimize Conditions: - Lower temperature - Adjust catalyst loading - Re-evaluate reagents Side_Reaction->Action2 Purify Purification: - Perform Recrystallization (See Protocol 2) Action1->Purify Action2->Purify End High Purity Product Purify->End

Caption: Systematic workflow for troubleshooting low purity issues.

Validated Experimental Protocols

These protocols are based on established literature and provide a reliable starting point for your experiments.

Protocol 1: Optimized Synthesis of this compound via Oxidation of 1-Adamantanol

This procedure is adapted from an improved method described in the literature, designed to maximize the yield of the desired triol.[1]

Materials:

  • 1-Adamantanol (Substrate)

  • N-hydroxyphthalimide (NHPI) (Catalyst)

  • Cobalt(II) acetylacetonate (Co(acac)₂) (Co-catalyst)

  • Manganese dioxide (MnO₂) (Co-catalyst)

  • Glacial Acetic Acid (Solvent)

  • Oxygen (Oxidant)

  • Chloroform

  • Ethyl Acetate

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 1-adamantanol (1.0 eq), NHPI (0.1 eq), Co(acac)₂ (0.01 eq), MnO₂ (0.05 eq), and glacial acetic acid.

  • Heat the mixture to 60°C under vigorous stirring.

  • Once the temperature is stable, begin bubbling oxygen gas through the reaction mixture at a steady rate.

  • Maintain the reaction at 60°C with continuous oxygen bubbling for 30 hours. Monitor the reaction progress periodically by taking small aliquots for GC-MS analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

  • To the residue, add chloroform (approx. 10 mL per gram of starting 1-adamantanol) and heat at reflux for 2 hours. This step helps to dissolve byproducts while the desired triol remains largely as a solid.

  • Cool the mixture and filter the solid product. This crude solid is primarily this compound.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Place the crude this compound solid in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethyl acetate in small portions if necessary to achieve full dissolution, but avoid using a large excess to ensure good recovery.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Dry the crystals under vacuum to obtain pure this compound. The reported melting point is in the range of 202-205°C.[1][2]

References

Technical Support Center: Purification of 1,3,5-Adamantanetriol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,3,5-adamantanetriol via recrystallization. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the experimental process.

Fundamentals & Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: The purification of this compound by recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the triol and its impurities at an elevated temperature but will have limited solubility for the triol at lower temperatures.[1][2] As the hot, saturated solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1][3]

Q2: What are the key properties of this compound to consider for recrystallization?

A2: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSignificance for Recrystallization
Molecular Structure C₁₀H₁₆O₃, a rigid cage-like structure with three hydroxyl (-OH) groups.[4][5]The three polar hydroxyl groups make the molecule significantly polar, guiding the selection of polar solvents.
Melting Point 203-207 °C[6][7]A high melting point is advantageous as it allows for the use of a wider range of solvents, including those with higher boiling points, without the risk of the compound "oiling out."[1]
Appearance White to almost white crystalline powder.[6][7]Any coloration in the crude product indicates the presence of impurities that may be removed by this process.
General Solubility Soluble in polar solvents like methanol.[6][7]This provides a starting point for solvent screening. The goal is to find a solvent where solubility is highly dependent on temperature.[8]
Q3: How do I select the best solvent for recrystallizing this compound?

A3: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should meet four primary criteria:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.[1][2]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at room or ice-bath temperatures.[1][2]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of this compound (~204°C).[1]

  • Inertness: The solvent must not react with the compound.[8]

Given the polar nature of this compound, polar solvents are the best starting point. A systematic approach involves small-scale solubility tests with various solvents.

Solvent ClassExample SolventsRationale & Suitability for this compound
Polar Protic Methanol, Ethanol, WaterThe hydroxyl groups can hydrogen bond with the triol. Methanol is a known good solvent.[6][7] Water is a potential "anti-solvent" in a mixed system due to the hydrocarbon backbone of adamantane.
Polar Aprotic Acetone, Ethyl AcetateThese are moderately polar and can be effective. Ethyl acetate has been successfully used for recrystallizing adamantane derivatives.[9][10]
Mixed Solvents Methanol/Water, Ethanol/Water, Ethyl Acetate/HexaneA mixed-solvent system offers fine-tuned control over solubility.[11] The compound is dissolved in a "good" solvent (e.g., methanol) at high temperature, and a "poor" or "anti-solvent" (e.g., water) is added to induce crystallization upon cooling.[8][11]
Q4: What are the likely impurities in a crude sample of this compound?

A4: Impurities typically stem from the synthetic route used. Common contaminants may include:

  • Unreacted Starting Materials: Adamantane, 1-adamantanol, or 1,3-adamantanediol.[11][12]

  • Reaction Byproducts: Other adamantane derivatives formed during the synthesis.[]

  • Residual Solvents: Solvents used in the preceding reaction steps.

Recrystallization is particularly effective at removing impurities with different polarity and solubility profiles than the target triol.

Experimental Workflow & Protocols

The general workflow for recrystallization is a multi-step process designed to systematically remove impurities.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration to Remove Insoluble Impurities A->B if solids are present C Cool Solution Slowly to Induce Crystal Growth A->C if solution is clear B->C D Cool in Ice Bath to Maximize Yield C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization (Example: Ethyl Acetate)

This protocol is suitable when a single solvent with a strong temperature-dependent solubility for this compound is identified.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethyl acetate and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.[1]

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. It is critical to use the minimum amount of boiling solvent to ensure a good recovery.[3][14]

  • Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11][15] This step must be done rapidly to prevent premature crystallization in the funnel.[16]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[1][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][17]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to rinse away any adhering mother liquor containing soluble impurities.[3][11]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them.[17] Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Example: Methanol/Water)

This method is effective when the compound is too soluble in one solvent (the "good" solvent) and insoluble in another (the "poor" or "anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol (the "good" solvent).[11]

  • Induce Saturation: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.[11]

  • Clarification: Add a few drops of hot methanol until the solution becomes clear again.[11]

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol 1, using an ice-cold methanol/water mixture of the final composition to wash the crystals in step 7.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Troubleshooting_Guide P1 Problem: No Crystals Form Upon Cooling C1 Cause: Supersaturated Solution P1->C1 C2 Cause: Too Much Solvent Used P1->C2 P2 Problem: Very Low Crystal Yield P2->C2 P3 Problem: 'Oiling Out' Occurs C3 Cause: Solution Cooled Too Rapidly P3->C3 C4 Cause: Compound is Melting, Not Dissolving P3->C4 P4 Problem: Crystals Form Too Quickly (in hot solution or funnel) P4->C3 C5 Cause: Insufficient Solvent Used P4->C5 S1 Solution: 1. Scratch inner wall of flask 2. Add a 'seed' crystal C1->S1 S2 Solution: Reheat and boil off some solvent to concentrate C2->S2 C2->S2 S3 Solution: Reheat to redissolve. Add more 'good' solvent. Cool more slowly. C3->S3 C3->S3 C4->S3 S4 Solution: Reheat solution. Add more hot solvent. Pre-warm filtration apparatus. C5->S4

Caption: Troubleshooting logic for common recrystallization issues.
Q&A Troubleshooting

Q: My solution has cooled completely, but no crystals have formed. What should I do? A: This is likely due to either the formation of a supersaturated solution or the use of too much solvent.[16]

  • Probable Cause 1: Supersaturation. The solution is thermodynamically ready to crystallize but requires an initiation point.

    • Solution: Try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation. Alternatively, if you have a pure sample, add a tiny "seed" crystal of this compound to the solution.[1][15]

  • Probable Cause 2: Excessive Solvent. The concentration of the triol is too low to reach saturation even when cold.[1][14]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[18]

Q: I only recovered a very small amount of product. What went wrong? A: A low yield is a common issue and can result from several factors.[18]

  • Probable Cause 1: Too Much Solvent. This is the most frequent cause. Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1][3][14]

    • Solution: If you have not discarded the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and re-cooling. For future experiments, be meticulous about adding the minimum amount of boiling solvent needed for dissolution.

  • Probable Cause 2: Premature Filtration. If you filter the solution while it is too cool, some product will crystallize out along with the impurities you are trying to remove.

    • Solution: Ensure your solution is at its boiling point and that your filtration apparatus is pre-warmed before a hot filtration step.[15]

  • Probable Cause 3: Excessive Washing. Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve some of your product.[1][14]

    • Solution: Use only a minimal amount of ice-cold solvent for the final wash.

Q: My compound separated as a liquid/oil instead of crystals. How do I fix this? A: This phenomenon is called "oiling out" and occurs when the solute comes out of solution at a temperature above its melting point.[15][16] While less common for a high-melting compound like this compound, it can be caused by significant impurities depressing the melting point or by very rapid cooling.

  • Probable Cause: Solution Cooled Too Quickly or Highly Impure Sample.

    • Solution: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to lower the saturation point.[16][18] Then, allow the solution to cool much more slowly, perhaps by insulating the flask, to ensure it cools to below the compound's melting point before crystallization begins.[11]

Q: My product crystallized immediately in the flask or clogged the filter funnel during hot filtration. What happened? A: This indicates that the solution was too concentrated or cooled too rapidly at that stage.[16][18]

  • Probable Cause: Insufficient Solvent or Rapid Cooling.

    • Solution: Reheat the mixture to redissolve the solid. Add a small amount of extra hot solvent to prevent it from crashing out of solution too quickly.[18] When performing a hot filtration, ensure the receiving flask and funnel are pre-heated to prevent a sudden drop in temperature.[15] You can then boil off the excess solvent before the slow cooling and crystallization step.

References

Technical Support Center: Optimization of Reaction Conditions for 1,3,5-Adamantanetriol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-adamantanetriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the optimization of this important chemical synthesis. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-yield, high-purity results in your experiments.

The synthesis of this compound, a key building block in various fields including drug discovery and materials science, can be a nuanced process.[1] Its unique cage-like structure and trifunctional nature make it a valuable synthon, but also present specific synthetic hurdles.[1] This guide provides practical, experience-driven advice to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Potential Cause 1.1: Inefficient Oxidation

The direct oxidation of adamantane or its derivatives to this compound is a significant challenge due to the high stability of the adamantane cage and the potential for over-oxidation or the formation of isomeric byproducts.[2][3]

Solutions:

  • Catalyst Selection: The choice of catalyst is critical. A combination of N-hydroxyphthalimide (NHPI) and a transition metal salt, such as cobalt(II) acetylacetonate (Co(acac)₂), has been shown to be effective for the oxidation of 1-adamantanol to this compound.[1] The addition of manganese dioxide (MnO₂) can further enhance the selectivity and yield.[1]

  • Reaction Temperature: Lowering the reaction temperature can significantly suppress the formation of side products.[1] An optimized temperature of 60°C has been reported for the NHPI/Co(acac)₂/MnO₂ catalytic system.[1]

  • Oxygen Atmosphere: The reaction should be conducted under a constant stream of oxygen to ensure the efficient generation of the reactive phthalimide-N-oxyl (PINO) radical, which is the key oxidizing species.[1]

Potential Cause 1.2: Incomplete Hydrolysis of Precursors

When synthesizing this compound via the hydrolysis of 1,3,5-tribromoadamantane, incomplete reaction can lead to low yields.[1]

Solutions:

  • Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature to drive the hydrolysis to completion. The specific conditions will depend on the strength of the base and the solvent used.

  • Choice of Base: Strong bases are typically required for efficient hydrolysis. The concentration of the base should be carefully controlled to avoid side reactions.

Potential Cause 1.3: Suboptimal Starting Material

The purity and nature of the starting material can significantly impact the reaction outcome. For instance, starting from 1-adamantanol is a common route, but impurities can interfere with the catalytic cycle.[1]

Solutions:

  • Purification of Starting Materials: Ensure all starting materials, including the adamantane substrate and solvents, are of high purity.

  • Alternative Starting Materials: Consider alternative starting points, such as 1,3-adamantanediol, which can be regioselectively hydroxylated to this compound using biocatalytic methods.[2][4]

Problem 2: Formation of Multiple Byproducts

Potential Cause 2.1: Lack of Regioselectivity

The adamantane cage has multiple tertiary and secondary C-H bonds, and non-selective oxidation can lead to a mixture of mono-, di-, and tri-hydroxylated isomers, as well as ketones.[1][3]

Solutions:

  • Directed Synthesis: Employing a starting material that already possesses hydroxyl groups at the desired positions, such as 1,3-adamantanediol, can significantly improve the regioselectivity of the final hydroxylation step.[4]

  • Catalyst System Optimization: As mentioned previously, the NHPI/Co(acac)₂/MnO₂ system has demonstrated good selectivity for the formation of this compound from 1-adamantanol.[1] Fine-tuning the catalyst and co-catalyst ratios is crucial.

Potential Cause 2.2: Over-oxidation

Aggressive oxidizing conditions can lead to the formation of ketones and diketones from the desired alcohol products.[1]

Solutions:

  • Control of Oxidant Concentration: When using strong oxidants, their concentration and rate of addition should be carefully controlled.

  • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and optimized catalyst loading, can help to minimize over-oxidation.[1]

Problem 3: Difficulty in Product Purification

Potential Cause 3.1: Similar Polarity of Products and Byproducts

The presence of multiple hydroxylated adamantane derivatives with similar polarities can make chromatographic separation challenging.

Solutions:

  • Recrystallization: this compound can often be purified by recrystallization from a suitable solvent, such as ethyl acetate.[1] This method can be effective in removing less polar byproducts.

  • Derivatization: In some cases, derivatizing the hydroxyl groups to form esters or other derivatives can alter the polarity and facilitate separation. The original triol can then be regenerated by hydrolysis.[5][6]

Potential Cause 3.2: Presence of Inorganic Salts

The use of transition metal catalysts and other inorganic reagents can result in salt impurities in the final product.

Solutions:

  • Aqueous Workup: A thorough aqueous workup after the reaction is essential to remove water-soluble inorganic salts.

  • Filtration: If the product is a solid, filtering the crude reaction mixture can remove insoluble inorganic materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Oxidation of Adamantane or its Derivatives: This can be achieved using various oxidizing agents and catalytic systems. A notable method involves the oxidation of 1-adamantanol using an NHPI/Co(acac)₂/MnO₂ catalyst system in acetic acid under an oxygen atmosphere.[1]

  • Hydrolysis of 1,3,5-Trihalo-adamantanes: For example, the hydrolysis of 1,3,5-tribromoadamantane can yield the desired triol.[1]

  • Biocatalytic Hydroxylation: Certain microorganisms, such as Kitasatospora sp., can regioselectively hydroxylate 1,3-adamantanediol to produce this compound.[2][4] This method offers high selectivity under mild conditions.

Q2: What is the role of each component in the NHPI/Co(acac)₂/MnO₂ catalytic system?

A2:

  • N-hydroxyphthalimide (NHPI): Acts as a catalyst to generate the phthalimide-N-oxyl (PINO) radical, which is the active species responsible for hydrogen abstraction from the adamantane core.[1][3]

  • Cobalt(II) acetylacetonate (Co(acac)₂): This transition metal salt facilitates the in-situ generation of the PINO radical from NHPI and molecular oxygen.[1] It participates in a single-electron reduction of molecular oxygen.[1]

  • Manganese dioxide (MnO₂): Acts as an oxidant to aid in the in-situ oxidation of the intermediate adamantane-1,3-diol to the final this compound, thereby improving the overall yield and selectivity of the desired product.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the relative amounts of different products and byproducts formed.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used for more precise quantitative analysis, especially for less volatile compounds.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Handling of Oxidizing Agents: Many of the reagents used are strong oxidizers and should be handled with care in a well-ventilated fume hood.

  • Use of Organic Solvents: Organic solvents are flammable and should be used away from ignition sources.

  • Pressure Build-up: Reactions involving oxygen can lead to a build-up of pressure. Ensure the reaction vessel is appropriately vented or equipped with a pressure-release system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Data Presentation

Table 1: Optimized Reaction Conditions for the Oxidation of 1-Adamantanol
ParameterOptimized ValueReference
Starting Material1-Adamantanol[1]
Catalyst SystemNHPI (10 mol %), Co(acac)₂ (1 mol %), MnO₂ (5 mol %)[1]
SolventGlacial Acetic Acid[1]
Temperature60°C[1]
AtmosphereOxygen (bubbling)[1]
Reaction Time30 hours[1]
Yield of this compound52%[1]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound from 1-Adamantanol

This protocol is based on the optimized procedure described by Ivleva et al.[1]

Materials:

  • 1-Adamantanol (I)

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetylacetonate (Co(acac)₂)

  • Manganese dioxide (MnO₂)

  • Glacial Acetic Acid

  • Chloroform

  • Ethyl Acetate

Procedure:

  • In a reaction vessel equipped with a stirrer and a gas inlet, combine 1-adamantanol (0.164 mol), NHPI (0.0164 mol), Co(acac)₂ (1.64 mmol), and MnO₂ (0.0082 mol) in 250 mL of glacial acetic acid.

  • Heat the mixture to 60°C with vigorous stirring.

  • Bubble oxygen through the reaction mixture continuously for 30 hours while maintaining the temperature at 60°C.

  • After 30 hours, cool the reaction mixture to room temperature.

  • Remove the acetic acid by rotary evaporation.

  • Dissolve the residue in 250 mL of chloroform and heat at reflux for 2 hours.

  • Filter the solid this compound (III).

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 1-Adamantanol, NHPI, Co(acac)₂, MnO₂, Glacial Acetic Acid B Heat to 60°C with Vigorous Stirring A->B 1 C Bubble O₂ for 30h B->C 2 D Cool and Remove Acetic Acid C->D 3 E Dissolve in Chloroform and Reflux D->E 4 F Filter Solid Product E->F 5 G Recrystallize from Ethyl Acetate F->G 6 H Pure this compound G->H 7

Caption: Workflow for the optimized synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G cluster_causes Potential Causes cluster_solutions1 Solutions for Inefficient Oxidation cluster_solutions2 Solutions for Incomplete Hydrolysis cluster_solutions3 Solutions for Starting Material Issues Start Low Yield of This compound Cause1 Inefficient Oxidation Start->Cause1 Cause2 Incomplete Hydrolysis (if applicable) Start->Cause2 Cause3 Suboptimal Starting Material Start->Cause3 Sol1a Optimize Catalyst System (NHPI/Co(acac)₂/MnO₂) Cause1->Sol1a Sol1b Adjust Reaction Temperature (e.g., 60°C) Cause1->Sol1b Sol1c Ensure Constant Oxygen Supply Cause1->Sol1c Sol2a Increase Reaction Time and/or Temperature Cause2->Sol2a Sol2b Use a Stronger Base Cause2->Sol2b Sol3a Purify Starting Materials Cause3->Sol3a Sol3b Consider Alternative Starting Materials Cause3->Sol3b

Caption: Troubleshooting flowchart for low yield of this compound.

References

"side reaction pathways in adamantane oxidation"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for adamantane oxidation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of adamantane and its derivatives. As specialists in the field, we understand the nuances and challenges of achieving selective and high-yield oxidation of this unique cage-like hydrocarbon. This resource is structured to address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reactions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Selectivity Issues:

      • Why am I getting a mixture of 1-adamantanol and 2-adamantanol/adamantanone, and how can I improve selectivity for the tertiary position?

      • My reaction is producing significant amounts of diols and other over-oxidized products. How can I control the depth of oxidation?

    • Low Yield & Conversion Problems:

      • My adamantane conversion is low. What are the common causes and how can I improve it?

      • I'm observing catalyst deactivation. What are the potential reasons and remedies?

    • Unexpected Byproducts:

      • I've identified fragmentation products in my reaction mixture. What could be causing the adamantane cage to open?

      • My reaction is producing halogenated adamantane derivatives. Where are these coming from?

  • Troubleshooting Guides

    • Protocol 1: Optimizing Selectivity for 1-Adamantanol

    • Protocol 2: Minimizing Over-oxidation to Poly-oxygenated Adamantanes

  • Visualizing Reaction Pathways

    • Diagram 1: General Adamantane Oxidation Pathways

    • Diagram 2: Troubleshooting Logic for Poor Selectivity

  • References

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during adamantane oxidation in a question-and-answer format.

Selectivity Issues

A1: The formation of a mixture of products hydroxylated at the tertiary (bridgehead) and secondary (methylene) positions is a common challenge in adamantane oxidation. The selectivity is governed by the relative reactivity of the C-H bonds and the nature of the oxidizing species.[1][2] Adamantane has four equivalent tertiary C-H bonds and twelve equivalent secondary C-H bonds.[3] While the tertiary C-H bonds are weaker and generally more reactive, the statistical abundance of secondary C-H bonds can lead to significant formation of 2-adamantanol and its subsequent oxidation product, 2-adamantanone.[2]

Causality & Troubleshooting:

  • Radical vs. Cationic Mechanisms:

    • Free radical mechanisms , often initiated by reagents like N-hydroxyphthalimide (NHPI), tend to show lower selectivity.[3] The phthalimide-N-oxyl (PINO) radical can abstract hydrogen from both tertiary and secondary positions, leading to a mixture of adamantyl radicals and subsequently a mix of oxygenated products.[3]

    • Carbocation-mediated mechanisms , for instance in strong acidic media like concentrated H₂SO₄, can also lead to mixtures. While 1-adamantanol may form initially, it can dehydrate to the 1-adamantyl cation, which can then rearrange to the 2-adamantyl cation via a 1,2-hydride shift, ultimately yielding 2-adamantanol and adamantanone.[4]

  • Nature of the Catalyst and Oxidant:

    • Bulky Catalysts: Sterically hindered catalysts can favor the more accessible tertiary C-H bonds.

    • Biocatalysis: Enzymatic systems, such as those involving cytochrome P450 monooxygenases, often exhibit very high regioselectivity for the tertiary position due to the specific binding of the adamantane substrate in the enzyme's active site.[1] Strains of Streptomyces and Pseudomonas have been shown to selectively produce 1-adamantanol.[1]

    • Metal Complex Catalysts: The choice of metal and ligand in metal-complex catalyzed oxidations is crucial. For example, certain ruthenium complexes have been shown to provide good selectivity for 1-adamantanol.[5] Vanadium-substituted polyoxometalates can also promote the oxidation, with 1-adamantanol being the major product.[6]

  • Reaction Conditions:

    • Solvent: The solvent can influence the stability of intermediates and the activity of the catalyst.

    • Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the less favored secondary C-H bond activation.

Recommendations:

  • To favor 1-adamantanol , consider using biocatalytic methods or sterically demanding chemical catalysts.

  • If using radical-based methods, carefully screen catalysts and conditions to optimize for tertiary selectivity. Photoredox catalysis in combination with a selective hydrogen atom transfer (HAT) catalyst can offer high selectivity for the 3° C-H bonds.[7][8]

  • When using strong acids, be aware of the potential for carbocation rearrangements leading to secondary products.[4]

A2: The formation of diols, triols, and even further oxygenated products is a result of over-oxidation .[9] Once the first hydroxyl group is introduced, the adamantane core can become more susceptible to further oxidation, especially at the remaining tertiary positions.[9] The initial product, 1-adamantanol, can be further oxidized to 1,3-adamantanediol, and so on.[9]

Causality & Troubleshooting:

  • Oxidant-to-Substrate Ratio: A high concentration of the oxidizing agent relative to the adamantane substrate is a primary driver of over-oxidation.

  • Reaction Time: Longer reaction times increase the probability of the initially formed monohydroxylated product undergoing subsequent oxidation.

  • Catalyst Loading: High catalyst loading can accelerate both the initial oxidation and subsequent oxidation steps.

  • Method of Oxidant Introduction: A rapid introduction of the oxidant can lead to localized high concentrations, promoting deeper oxidation. A slow, drop-wise addition can help maintain a low, steady concentration of the oxidant, favoring mono-oxidation.[9]

Recommendations:

  • Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Start with a 1:1 or even slightly sub-stoichiometric ratio of oxidant to adamantane and analyze the product mixture.

  • Time-course Study: Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by GC-MS or LC-MS). Stop the reaction when the desired mono-oxidized product is at its maximum concentration.

  • Slow Addition of Oxidant: Introduce the oxidizing agent slowly over an extended period to maintain a low concentration in the reaction mixture.[9]

  • Lower Catalyst Loading: Experiment with reducing the catalyst concentration to slow down the overall reaction rate, which may improve control over the oxidation depth.

Low Yield & Conversion Problems

A3: Low conversion of adamantane can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Adamantane's C-H bonds are relatively strong, requiring potent oxidizing systems for efficient activation.[1]

Causality & Troubleshooting:

  • Insufficiently Powerful Oxidizing System: The chosen catalyst and oxidant may not be potent enough to efficiently break the strong C-H bonds of adamantane under the applied conditions.[1]

  • Poor Solubility: Adamantane is a nonpolar hydrocarbon with limited solubility in many polar solvents. If the adamantane is not sufficiently dissolved, the reaction will be limited by mass transfer.

  • Suboptimal Temperature: Oxidation reactions often have an optimal temperature range. Too low a temperature may result in a very slow reaction rate, while a very high temperature could lead to catalyst decomposition or unwanted side reactions.

  • Presence of Inhibitors: Impurities in the starting materials, solvent, or from the reaction vessel can act as inhibitors, poisoning the catalyst.

Recommendations:

  • Re-evaluate Catalyst/Oxidant System: Consider more reactive systems. For example, methyl(trifluoromethyl)dioxirane is a very powerful oxidant for adamantane.[9]

  • Solvent Screening: Choose a solvent or solvent mixture in which adamantane has good solubility. Acetonitrile is a commonly used solvent.[9]

  • Temperature Optimization: Perform the reaction at various temperatures to find the optimum for conversion.

  • Purity of Reagents: Ensure all reagents and solvents are of high purity and are dry if the reaction is moisture-sensitive.

A4: Catalyst deactivation is a common issue in oxidation reactions, which are often run under harsh conditions. The active catalytic species can be degraded by the oxidant, solvent, or byproducts.

Causality & Troubleshooting:

  • Oxidative Degradation: The catalyst itself can be oxidized by the strong oxidizing agents used in the reaction, leading to inactive species. This is particularly true for organometallic complexes and porphyrin-based catalysts.[5]

  • Ligand Dissociation/Decomposition: In metal complex catalysts, the ligands that are crucial for catalytic activity can dissociate or be degraded.

  • Formation of Inactive Catalyst Aggregates: Homogeneous catalysts may precipitate out of solution as inactive aggregates.

  • Product Inhibition: The reaction products, such as adamantanol, may coordinate to the catalyst's active site more strongly than the adamantane substrate, leading to product inhibition.

Recommendations:

  • Use of Robust Catalysts: Employ catalysts known for their stability under oxidative conditions. For instance, polyhalogenated porphyrins can exhibit enhanced stability.[5]

  • Controlled Addition of Oxidant: As mentioned previously, slow addition of the oxidant can minimize its concentration and reduce the rate of catalyst degradation.[9]

  • Inert Atmosphere: If the catalyst is sensitive to air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Regeneration: In some cases, it may be possible to regenerate the catalyst. This is more common for heterogeneous catalysts.

Unexpected Byproducts

A5: While the adamantane cage is thermodynamically very stable, under certain energetic conditions, it can undergo fragmentation. The identification of smaller hydrocarbon fragments suggests that C-C bond cleavage is occurring.

Causality & Troubleshooting:

  • High-Energy Conditions: Fragmentation is more likely under high-energy conditions such as mass spectrometry with high ionization energy, or certain photochemical or high-temperature reactions.[10][11] Electron ionization and VUV single-photon dissociative ionization can lead to cage opening.[10][12]

  • Highly Reactive Intermediates: Extremely reactive radical or ionic species generated in the reaction could potentially attack the C-C bonds of the adamantane framework, though this is less common in typical solution-phase oxidations.

  • Specific Catalytic Systems: Some catalytic systems might promote pathways that lead to fragmentation.

Recommendations:

  • Milder Reaction Conditions: If fragmentation is a significant issue, try lowering the reaction temperature or using a less energetic activation method (e.g., switching from photochemical to thermal activation if possible).

  • Analytical Artifacts: Confirm that the fragmentation is not an artifact of the analytical method used (e.g., in the injector port of a GC or during ionization in a mass spectrometer). Analyze the crude reaction mixture by a soft ionization technique if possible.

A6: The formation of halogenated adamantanes (e.g., 1-bromoadamantane or 1-chloroadamantane) indicates the presence of a halogen source and a pathway for halogenation.

Causality & Troubleshooting:

  • Halogenated Solvents: If you are using a halogenated solvent (e.g., CCl₄, CHCl₃, CH₂Cl₂), it can sometimes act as a halogen source, especially under radical conditions.

  • Halogenated Oxidants or Catalysts: Some oxidizing agents or catalysts contain halogens. For example, using m-chloroperoxybenzoic acid (m-CPBA) could potentially lead to chlorinated byproducts under certain conditions, although this is not its primary reactivity.[5] Similarly, catalysts like RuCl₃ can be a source of chlorine.[13]

  • Acidic Conditions with Halide Salts: If the reaction is run under acidic conditions in the presence of halide salts (e.g., from buffers or additives), this can generate HX, which can then react with adamantane or its derivatives, particularly if carbocationic intermediates are formed.

Recommendations:

  • Solvent Choice: If halogenation is a problem, switch to a non-halogenated solvent.

  • Reagent Purity: Ensure your reagents are free from halide impurities.

  • Control of Reaction pH: If acidic conditions are promoting halogenation, consider buffering the reaction mixture.

Troubleshooting Guides

Protocol 1: Optimizing Selectivity for 1-Adamantanol

Objective: To maximize the ratio of 1-adamantanol to 2-adamantanol/adamantanone.

Step Action Rationale
1 Catalyst/Method Selection Prioritize methods known for high tertiary selectivity. Option A (Biocatalysis): Screen microbial strains like Streptomyces griseoplanus or use isolated cytochrome P450 enzymes.[1] Option B (Photoredox Catalysis): Employ a photoredox catalyst with a selective HAT catalyst.[7][8] Option C (Sterically Hindered Catalysts): Investigate bulky metal-porphyrin or related complexes.
2 Solvent System Use a solvent that solubilizes adamantane well and is compatible with the chosen catalytic system. Acetonitrile/water mixtures are common for both chemical and some biocatalytic oxidations.[9]
3 Temperature Control Start with lower reaction temperatures (e.g., room temperature or slightly above). Higher temperatures can erode selectivity.
4 Analysis of Product Ratio Use a reliable analytical method (e.g., GC-MS with calibration standards) to accurately determine the ratio of 1-adamantanol to secondary oxidation products.
5 Iterative Optimization If selectivity is still low, systematically vary one parameter at a time (e.g., catalyst loading, light intensity for photochemical reactions, co-solvent ratio).
Protocol 2: Minimizing Over-oxidation to Poly-oxygenated Adamantanes

Objective: To maximize the yield of mono-hydroxylated adamantane and minimize the formation of diols and other more highly oxidized products.

Step Action Rationale
1 Control Oxidant Stoichiometry Begin with a 1:1 molar ratio of adamantane to oxidant. If over-oxidation is still observed, reduce the oxidant to a sub-stoichiometric amount (e.g., 0.8 equivalents).
2 Implement Slow Oxidant Addition Instead of adding the oxidant all at once, use a syringe pump to add it dropwise over several hours. This maintains a low instantaneous concentration of the oxidant.[9]
3 Conduct a Time-Course Experiment Set up the reaction and withdraw small aliquots at regular intervals (e.g., every 30 minutes). Quench the reaction in each aliquot and analyze the product distribution.
4 Identify Optimal Reaction Time Plot the concentration of adamantane, mono-hydroxylated product, and di-hydroxylated product versus time. The optimal reaction time is the point at which the concentration of the mono-hydroxylated product is at its maximum.
5 Reduce Catalyst Loading If the reaction is very fast and difficult to control, try reducing the catalyst concentration by 50% to slow down the overall rate and provide a larger window for stopping the reaction at the optimal time.

Visualizing Reaction Pathways

Diagram 1: General Adamantane Oxidation Pathways

Adamantane_Oxidation Adamantane Adamantane Adamantanol_1 1-Adamantanol (Tertiary Alcohol) Adamantane->Adamantanol_1 Oxidation (3°) Adamantanol_2 2-Adamantanol (Secondary Alcohol) Adamantane->Adamantanol_2 Oxidation (2°) Fragmentation Fragmentation Products Adamantane->Fragmentation High Energy Adamantanediol Adamantanediol (e.g., 1,3-diol) Adamantanol_1->Adamantanediol Over-oxidation Adamantanone 2-Adamantanone Adamantanol_2->Adamantanone Oxidation

Caption: Primary and side reaction pathways in adamantane oxidation.

Diagram 2: Troubleshooting Logic for Poor Selectivity

Selectivity_Troubleshooting Start Low Selectivity for 1-Adamantanol Check_Mechanism Is the mechanism prone to low selectivity? Start->Check_Mechanism Check_Conditions Are reaction conditions optimized? Check_Mechanism->Check_Conditions No Change_Catalyst Switch to a more selective catalyst (e.g., biocatalyst, bulky ligand) Check_Mechanism->Change_Catalyst Yes (e.g., non-selective radical reaction) Modify_Conditions Lower temperature, change solvent Check_Conditions->Modify_Conditions No Success Improved Selectivity Check_Conditions->Success Yes Change_Catalyst->Success Modify_Conditions->Success

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Purification of Crude 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1,3,5-adamantanetriol. The unique cage-like structure of adamantane derivatives can present specific purification hurdles.[1][2] This document offers troubleshooting advice and detailed protocols to achieve high purity for your downstream applications, which can range from polymer synthesis to the development of drug delivery systems.[1][3]

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored powder. What are the likely impurities?

A1: Discoloration in crude this compound often points to the presence of residual reagents or byproducts from the synthesis. Common synthetic routes, such as the hydroxylation of 1-adamantanol or 1,3-adamantanediol, can lead to several impurities.[4][5][6]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1-adamantanol or 1,3-adamantanediol in the crude product.[4][7]

  • Oxidized Byproducts: Over-oxidation during synthesis can generate colored impurities.

  • Catalyst Residues: If transition metal catalysts were used, trace amounts might remain.[5]

  • Solvent Adducts: The rigid, cage-like structure of adamantanes can sometimes trap solvent molecules within the crystal lattice.[2]

Q2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

A2: Due to the amphiphilic nature of this compound, with its nonpolar adamantane core and polar hydroxyl groups, finding an ideal single recrystallization solvent can be challenging.[8] The principle of recrystallization is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10][11]

If a single solvent proves ineffective, a two-solvent (or multi-solvent) system is a highly effective alternative.[9] This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is insoluble) until turbidity is observed. The solution is then clarified by adding a few drops of the good solvent and allowed to cool slowly.

Q3: My attempts at recrystallization result in an oil or very fine precipitate instead of crystals. What is causing this?

A3: The formation of an oil or fine precipitate during recrystallization is a common issue often referred to as "oiling out" or "crashing out." This typically occurs when the solution becomes supersaturated too quickly.[11]

  • Rapid Cooling: Cooling the solution too fast prevents the orderly arrangement of molecules into a crystal lattice.[11]

  • High Impurity Levels: A high concentration of impurities can interfere with crystal nucleation and growth.

  • Inappropriate Solvent Choice: The solvent system may not be optimal for promoting crystal growth.

To troubleshoot this, ensure a slow cooling rate by insulating the flask. If impurities are suspected to be high, a pre-purification step like a simple filtration or a charcoal treatment to remove colored impurities might be necessary.[9] Experimenting with different solvent systems is also recommended.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective method for purifying this compound, particularly for removing impurities with different polarities.[12] Given the polar nature of the triol, a normal-phase chromatography setup with a polar stationary phase like silica gel is often suitable.[12]

However, it's crucial to be aware that some polar compounds can interact strongly with silica gel, potentially leading to decomposition or poor recovery.[13][14] It is advisable to first run a thin-layer chromatography (TLC) analysis with the chosen solvent system to ensure the compound is stable on the stationary phase and to determine the optimal eluent composition.[14]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Explanation Recommended Solution
Excessive Solvent Use Using too much solvent will keep the product dissolved even at low temperatures, preventing complete crystallization.[11]Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions.
Premature Crystallization If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration.
Incomplete Crystallization The solution may not have been cooled to a low enough temperature to maximize crystal formation.After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product.
Solubility in Wash Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve the product.Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the product is known to be insoluble.
Issue 2: Impurities Remain After a Single Purification Step
Potential Cause Explanation Recommended Solution
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired compound, it may crystallize along with it.A second recrystallization step is often necessary to achieve higher purity.
Ineffective Purification Method for Specific Impurities The chosen purification method may not be suitable for removing certain types of impurities. For example, recrystallization is less effective for impurities with very similar solubility profiles.Consider a multi-step purification strategy. For instance, follow an initial recrystallization with column chromatography to separate structurally similar impurities.[15]
Presence of Insoluble Impurities Solid impurities that are insoluble in the recrystallization solvent will remain in the final product if not removed.Perform a hot gravity filtration of the dissolved crude product to remove any insoluble materials before allowing the solution to cool.[9]

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is designed for instances where a single suitable recrystallization solvent cannot be identified.

1. Solvent Selection:

  • Identify a "good" solvent in which this compound is highly soluble (e.g., methanol, ethanol).
  • Identify a "poor" solvent in which this compound is insoluble or sparingly soluble (e.g., hexane, diethyl ether).
  • The two solvents must be miscible.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the "good" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

3. Induction of Crystallization:

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
  • Add a few more drops of the "good" solvent until the solution becomes clear again.

4. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in a beaker of hot water and allowed to cool together.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold "poor" solvent.
  • Dry the crystals in a vacuum oven.

Protocol 2: Sublimation

Sublimation is a powerful technique for purifying adamantane derivatives, which often have relatively high vapor pressures.[16][17][18][19][20] This method is particularly effective for removing non-volatile impurities.

1. Apparatus Setup:

  • Use a standard sublimation apparatus, which consists of a vessel to hold the crude product, a cold finger to collect the purified solid, and a connection to a vacuum source.

2. Sample Preparation:

  • Ensure the crude this compound is completely dry.
  • Place the crude material at the bottom of the sublimation apparatus.

3. Sublimation Process:

  • Assemble the apparatus and connect it to a high-vacuum pump.
  • Begin cooling the cold finger with circulating cold water or a dry ice/acetone slurry.
  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.
  • The purified this compound will sublime and deposit as crystals on the cold finger.

4. Collection:

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
  • Carefully vent the apparatus and collect the purified crystals from the cold finger.

Protocol 3: Flash Column Chromatography

This protocol is for the separation of this compound from impurities with different polarities.

1. Stationary and Mobile Phase Selection:

  • Use silica gel as the stationary phase.
  • Determine a suitable mobile phase (eluent) using TLC. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

2. Column Packing:

  • Pack a chromatography column with a slurry of silica gel in the chosen eluent.
  • Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent.
  • Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

4. Elution and Fraction Collection:

  • Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
  • Collect fractions in separate test tubes.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization cluster_sublimation Sublimation cluster_chromatography Column Chromatography Crude_Product_R Crude Product Dissolve Dissolve in Hot Solvent Crude_Product_R->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool_Slowly Slow Cooling Hot_Filter->Cool_Slowly Collect_Crystals Collect Crystals Cool_Slowly->Collect_Crystals Pure_Product_R Pure Product Collect_Crystals->Pure_Product_R Crude_Product_S Crude Product Heat_Vacuum Heat under Vacuum Crude_Product_S->Heat_Vacuum Deposition Deposition on Cold Finger Heat_Vacuum->Deposition Collect_Crystals_S Collect Crystals Deposition->Collect_Crystals_S Pure_Product_S Pure Product Collect_Crystals_S->Pure_Product_S Crude_Product_C Crude Product Load_Column Load onto Column Crude_Product_C->Load_Column Elute Elute with Solvent Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Combine_Pure Combine Pure Fractions Collect_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product_C Pure Product Evaporate->Pure_Product_C

Caption: General workflows for the purification of this compound.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any remaining impurities.[21][22][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[12][24]

By systematically addressing the common issues encountered during the purification of this compound and employing the appropriate techniques, researchers can obtain a high-purity product suitable for their demanding applications.

References

Technical Support Center: Scaling Up the Synthesis of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3,5-adamantanetriol. This resource is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and tackle the unique challenges of producing this valuable polyol intermediate on a larger scale. The rigid, cage-like structure of adamantane provides exceptional thermal and oxidative stability to its derivatives, making this compound a critical building block in advanced materials and pharmaceuticals.[1]

This guide eschews a simple, linear protocol in favor of a problem-oriented approach. We will address the critical questions and common pitfalls encountered during scale-up, providing not just solutions but the fundamental chemical reasoning behind them.

Core Synthesis Strategies: An Overview

Before troubleshooting, it's essential to understand the primary synthetic avenues. The choice of route often dictates the challenges you will face during scale-up.

  • Oxidative Hydroxylation of 1-Adamantanol: This is a prevalent method that involves the direct functionalization of C-H bonds on the adamantane core.[1] A common system employs N-hydroxyphthalimide (NHPI) as a catalyst in conjunction with a transition metal co-catalyst (e.g., cobalt(II) acetylacetonate) under an oxygen atmosphere.[1][2] While elegant, this radical-based reaction can suffer from selectivity issues.

  • Hydrolysis of 1,3,5-Trihalogenated Adamantane: A more traditional and often more direct, albeit multi-step, approach involves the hydrolysis of a precursor like 1,3,5-tribromoadamantane.[1][2][3] This method offers excellent regiochemical control but requires the synthesis and handling of the halogenated intermediate.

  • Biocatalytic Synthesis: An emerging "green" alternative uses microorganisms, such as Kitasatospora sp., to perform regioselective hydroxylation of 1,3-adamantanediol to the desired triol.[4][5] This approach offers high selectivity under mild conditions but may present challenges in reaction kinetics and downstream processing at an industrial scale.[5]

The following troubleshooting guide will primarily focus on the oxidative hydroxylation and hydrolysis routes, which are most commonly considered for chemical scale-up.

Troubleshooting Guide: From Milligrams to Kilograms

This section is structured to address specific, practical problems you may encounter.

Q1: My yield of this compound is significantly lower on a larger scale than in my initial lab experiments. What are the likely causes?

Low yield upon scale-up is a classic problem, often rooted in mass and heat transfer limitations.

Possible Cause 1: Inefficient Mass Transfer (Gas-Liquid) In the oxidative hydroxylation of 1-adamantanol, the reaction is dependent on the efficient transfer of oxygen from the gas phase into the reaction medium (typically glacial acetic acid).[1] What works in a rapidly stirred 100 mL flask does not directly translate to a 50 L reactor.

  • Solution:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to create a vortex, maximizing the surface area between the gas and liquid phases.

    • Optimize Gas Sparging: Instead of simply supplying an oxygen headspace, use a sparging tube to introduce oxygen directly into the bulk of the liquid. This creates fine bubbles, dramatically increasing the gas-liquid interfacial area.

    • Monitor Oxygen Uptake: For advanced process control, consider monitoring the rate of oxygen consumption. A drop in uptake can indicate a reaction stall or a mass transfer limitation.

Possible Cause 2: Poor Heat Transfer and Thermal Runaway The functionalization of adamantane's strong C-H bonds can be exothermic.[6] On a small scale, this heat dissipates quickly. In a large reactor, with its lower surface-area-to-volume ratio, heat can build up, leading to side reactions or thermal runaway.

  • Solution:

    • Controlled Reagent Addition: Add reagents, particularly catalysts or highly reactive species, portion-wise or via a syringe pump to control the rate of reaction and heat generation.

    • Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control system. For highly exothermic steps, pre-cool the jacket fluid before beginning the addition of the limiting reagent.

    • Dilution: Increasing the solvent volume can help to create a larger thermal sink, though this may impact reaction kinetics and downstream processing costs.

Possible Cause 3: Catalyst Deactivation or Suboptimal Concentration Catalysts like Co(acac)₂ are crucial for the NHPI-mediated oxidation.[1] On a larger scale, improper handling or localized overheating can lead to deactivation.

  • Solution:

    • Ensure Homogeneity: Good mixing is essential to prevent localized high concentrations of reagents, which can lead to catalyst decomposition.

    • Inert Atmosphere Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) before adding them to the reaction vessel to prevent premature oxidation or degradation.

troubleshooting_low_yield start Low Yield of this compound check_sm In-Process Control (TLC/GC) Shows Unreacted Starting Material? start->check_sm check_bp Significant Byproduct Formation Detected? start->check_bp cause_incomplete Root Cause: Incomplete Reaction check_sm->cause_incomplete Yes cause_side_reactions Root Cause: Side Reactions / Over-oxidation check_bp->cause_side_reactions Yes solution_time Solution: Increase reaction time and monitor. cause_incomplete->solution_time solution_mass_transfer Solution: Improve O₂ sparging and agitation. cause_incomplete->solution_mass_transfer solution_catalyst Solution: Verify catalyst activity and loading. cause_incomplete->solution_catalyst solution_temp Solution: Optimize temperature. Avoid overheating. cause_side_reactions->solution_temp cause_side_reactions->solution_catalyst

Caption: Decision tree for troubleshooting low product yield.

Q2: I'm observing significant amounts of adamantane-1,3-diol and some ketone byproducts. How can I improve the selectivity for the triol?

This is a common selectivity challenge in the oxidative route, where the reaction can stop at the diol stage or proceed to over-oxidation.

  • Explanation: The reaction proceeds via a radical mechanism where a phthalimide-N-oxyl (PINO) radical abstracts a hydrogen atom from an adamantane C-H bond.[1] The resulting adamantyl radical is then trapped by oxygen. The selectivity for the 1,3,5-positions is electronically favored, but stopping the reaction perfectly after the third hydroxylation without affecting the other positions or oxidizing the newly formed secondary alcohols is difficult.

  • Solutions:

    • Optimize Catalyst System: The choice and ratio of catalysts are paramount. Research has shown that a combination of Co(acac)₂ and MnO₂ can improve selectivity towards the triol.[1] Experiment with catalyst loading; sometimes a lower catalyst concentration can temper the reaction's reactivity and reduce over-oxidation.

    • Temperature Control: Lowering the reaction temperature (e.g., to 60°C) can often improve selectivity by disfavoring the higher activation energy pathways that lead to byproducts.[1]

    • Reaction Time: Monitor the reaction closely using GC-MS or HPLC. There is often an optimal reaction time where the concentration of the triol is maximized before it begins to be consumed in side reactions. Pushing the reaction for too long in an attempt to consume all the starting material is a common cause of byproduct formation.

Q3: The product is difficult to purify. It's oily, or it co-crystallizes with impurities. What are some robust purification strategies for scale-up?

Purification is often the bottleneck in scaling up. This compound is a polar, crystalline solid, but impurities can interfere with crystallization.[7]

  • Strategy 1: Optimized Work-up

    • Quenching: After the reaction, the solvent (e.g., acetic acid) must be removed.[1] On a large scale, this is done via distillation under reduced pressure. Ensure this is done thoroughly.

    • Aqueous Wash: The crude product should be dissolved in a suitable organic solvent (like ethyl acetate or THF) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like residual acetic acid or phthalimide byproducts. Follow with a brine wash to remove excess water.

  • Strategy 2: Recrystallization

    • Solvent Screening: A single-solvent or dual-solvent system is often required. The ideal system will fully dissolve the product and impurities at an elevated temperature but allow only the pure product to crystallize upon cooling.

    • Common Solvents: Consider solvent systems like methanol/water, acetone/hexane, or ethyl acetate. Perform small-scale screening to find the optimal system and ratio.

    • Seeding: On a large scale, crystallization can be slow. Seeding the supersaturated solution with a small amount of pure this compound can induce controlled, uniform crystallization and improve purity.

  • Strategy 3: Column Chromatography (For High Purity)

    • While less ideal for very large-scale production due to solvent usage and cost, flash column chromatography is a viable option for producing kilogram quantities of high-purity material. Use a polar stationary phase like silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate mixture) and gradually increasing the polarity.

workflow_synthesis cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Drying prep_reagents Reagent Charging (Adamantanol, Solvent, Catalysts) reactor_setup Reactor Setup (Inerting, Temp. Control) prep_reagents->reactor_setup reaction Controlled Reaction (O₂ Sparging, Temp. Monitoring) reactor_setup->reaction ipc In-Process Control (TLC / GC-MS) reaction->ipc quench Reaction Quench ipc->quench solvent_removal Solvent Removal (Distillation) quench->solvent_removal extraction Aqueous Wash / Extraction solvent_removal->extraction crystallization Recrystallization extraction->crystallization filtration Filtration crystallization->filtration drying Vacuum Drying filtration->drying final_product Final Product: This compound drying->final_product

Caption: General experimental workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: Safety must be paramount. Key concerns include:

  • Oxygen Atmosphere: Working with pure oxygen, especially with organic solvents, increases the risk of fire and explosion. Ensure the reactor is properly grounded to prevent static discharge.[8] Never use a system that is not designed for oxygen service.

  • Dust Explosion: Adamantane and its derivatives are fine powders. While not typically explosive in their delivered form, fine dust can accumulate and create an explosion hazard.[8] Ensure good ventilation and housekeeping, and use dust control measures during material transfer.[9]

  • Corrosive Reagents: Syntheses may involve strong acids or other corrosive materials.[10][11] Ensure all equipment is compatible with the chemicals being used and that all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[10][12]

  • Thermal Hazards: As discussed, the potential for exothermic reactions requires robust temperature control and an emergency cooling plan.

Q: Which analytical techniques are essential for monitoring the reaction and ensuring final product quality?

A: A multi-pronged approach is best:

  • For Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the appearance of products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile components of the reaction mixture (starting material, diol, triol, ketones).[1] This provides a semi-quantitative view of the reaction's progress and selectivity.

  • For Final Product QC:

    • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the purity of the final product.[7]

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and identifies any impurities.

    • Melting Point: A sharp melting point is a good indicator of high purity.

Q: Are there any more sustainable or "greener" approaches to this synthesis?

A: Yes, the field is evolving. The biocatalytic route using whole-cell systems like Kitasatospora sp. is a leading example.[4][5] This method avoids harsh reagents and solvents, operating in an aqueous buffer at room temperature.[4] The main challenges to scaling this approach are the slower reaction times (often over 100 hours) and the need to develop efficient methods for isolating the product from the aqueous biomass mixture.[4] However, as biocatalysis technology improves, this will likely become a more viable industrial route.

Data Summary: Comparison of Synthetic Routes

FeatureOxidative Hydroxylation (1-Adamantanol)Hydrolysis (1,3,5-Tribromoadamantane)Biocatalysis (1,3-Adamantanediol)
Starting Material 1-Adamantanol1,3,5-Tribromoadamantane1,3-Adamantanediol
Key Reagents NHPI, Co(acac)₂, MnO₂, O₂, Acetic Acid[1]Water, Base (e.g., Ag₂O, Pyridine)Kitasatospora sp. cells, Buffer, Glycerol[4]
Typical Conditions 60-105°C, O₂ atmosphere[1]Elevated temperatures, aqueous or mixed solvent24°C, pH 7 buffer[4]
Pros for Scale-up Fewer linear steps from a common precursor.High regioselectivity, predictable outcome.Environmentally benign, high selectivity.[5]
Cons for Scale-up Selectivity challenges (byproducts), gas handling.Requires synthesis of halogenated precursor.Slow reaction rates, complex downstream processing.
Reported Yield ~51%[2]Can be high, but dependent on precursor synthesis.~52% conversion from 1,3-adamantanediol[4]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Adamantane Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for adamantane hydroxylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving desired conversion rates in their experiments. The information provided herein is based on established scientific principles and field-proven insights to help you diagnose and resolve common issues.

Introduction: The Challenge of Adamantane Hydroxylation

Adamantane, with its rigid, diamond-like structure, presents a unique challenge for selective C-H bond functionalization.[1] The inertness of its C-H bonds requires potent catalytic systems to achieve hydroxylation. Low conversion rates are a frequent hurdle, often stemming from a variety of factors related to the catalyst, reagents, and reaction conditions. This guide will walk you through a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Question-and-Answer Format

Q1: My adamantane conversion rate is significantly lower than expected. Where should I start my investigation?

Low conversion is a multifaceted problem. A logical first step is to systematically evaluate the core components of your reaction.

Initial Checks:

  • Reagent Purity: Impurities in adamantane, solvents, or the oxidant can poison the catalyst. Ensure all reagents are of high purity and appropriately stored.

  • Inert Atmosphere: Many hydroxylation catalysts are sensitive to atmospheric oxygen and moisture.[2] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress over time and consider a temperature optimization study.[2]

Q2: I've confirmed my reagents and setup are sound. Could the issue be my catalyst?

Catalyst activity is paramount in adamantane hydroxylation. Several factors can lead to diminished catalytic performance.

  • Catalyst Deactivation: Catalysts can deactivate through several mechanisms, including poisoning, sintering (thermal degradation), and coking (deposition of carbonaceous material).[3][4][5]

    • Poisoning: Trace impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.[6]

    • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3]

    • Coking: In reactions involving hydrocarbons, carbonaceous deposits can form on the catalyst surface, blocking active sites.[5]

  • Catalyst Loading: Insufficient catalyst loading will naturally lead to lower conversion. Conversely, excessive loading can sometimes lead to unwanted side reactions or be economically unviable. A catalyst loading optimization study is often beneficial.

  • Catalyst Preparation and Activation: If you are preparing your own catalyst, ensure the synthesis and activation procedures are followed meticulously. Improper preparation can result in a catalyst with low activity.

Q3: How does my choice of oxidant affect the conversion rate?

The oxidant is a critical component of the catalytic cycle and its choice can significantly impact the reaction's success.

  • Oxidant Potency: The oxidant must be strong enough to facilitate the hydroxylation but not so reactive that it leads to over-oxidation or catalyst degradation. Common oxidants include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and molecular oxygen.[7][8][9]

  • Oxidant Decomposition: Some oxidants, like hydrogen peroxide, can decompose over time or under certain conditions. Ensure your oxidant is fresh and stored correctly.

  • Stoichiometry: The stoichiometric ratio of oxidant to substrate is crucial. An excess of oxidant may be required to drive the reaction to completion, but too much can lead to side reactions.

Q4: I'm observing some product, but the reaction stalls. What could be the cause?

A stalling reaction often points to catalyst deactivation during the experiment or product inhibition.

  • Product Inhibition: In some cases, the hydroxylated adamantane product can coordinate to the catalyst's active site more strongly than the adamantane substrate, leading to inhibition. This can be mitigated by optimizing the reaction conditions to favor product release.

  • Catalyst Instability: The catalyst may not be stable under the reaction conditions for extended periods. Consider using a more robust catalyst or modifying the reaction conditions (e.g., lower temperature) to enhance catalyst lifetime.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for adamantane hydroxylation?

A variety of catalysts have been developed for adamantane hydroxylation, broadly categorized as:

  • Metal Complexes: Transition metal complexes, particularly those based on iron, ruthenium, and palladium, are widely used.[8][10][11] Porphyrin-ligated metal complexes are also common.[7]

  • Biocatalysts: Enzymes, such as cytochrome P450 monooxygenases, offer high regio- and stereoselectivity for adamantane hydroxylation.[1]

  • Polyoxometalates: These inorganic metal-oxygen clusters can act as robust and efficient catalysts for adamantane oxidation.[9][12]

Q2: How can I improve the selectivity for mono-hydroxylated products?

Achieving high selectivity for mono-hydroxylation over di- or poly-hydroxylation is a common goal.

  • Stoichiometry Control: Using an excess of adamantane relative to the oxidant can favor mono-substitution.[2]

  • Catalyst Design: The steric and electronic properties of the catalyst can influence selectivity. Bulky ligands on a metal center can sterically hinder the approach of a mono-hydroxylated product for a second oxidation.

  • Reaction Conditions: Lowering the reaction temperature and limiting the reaction time can also help to minimize over-oxidation.

Q3: What analytical techniques are best for monitoring reaction progress and determining conversion?
  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the volatile adamantane and its hydroxylated products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the products and can be used for quantitative analysis.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the products.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following flowchart outlines a systematic approach to diagnosing low conversion rates.

Troubleshooting_Workflow start Low Adamantane Conversion reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check conditions_check Optimize Reaction Time & Temperature reagent_check->conditions_check Reagents OK success Conversion Rate Improved reagent_check->success Impurity Found & Rectified catalyst_check Investigate Catalyst Activity conditions_check->catalyst_check Conditions Optimized conditions_check->success Optimization Successful oxidant_check Evaluate Oxidant catalyst_check->oxidant_check Catalyst Appears Active catalyst_check->success Catalyst Issue Resolved stalling_check Analyze for Reaction Stalling oxidant_check->stalling_check Oxidant OK oxidant_check->success Oxidant Issue Resolved stalling_check->success No Stalling, Conversion Improved further_optimization Further Optimization Required stalling_check->further_optimization Stalling Observed further_optimization->start

Caption: A decision-tree workflow for troubleshooting low conversion in adamantane hydroxylation.

Experimental Protocols

General Protocol for a Metal-Catalyzed Adamantane Hydroxylation

This protocol is a general guideline and should be adapted based on the specific catalyst and oxidant system being used.

  • Catalyst Preparation (if applicable): Prepare the catalyst according to the literature procedure. Ensure it is handled and stored under the appropriate conditions (e.g., in a glovebox).

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add adamantane and the catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent via syringe.

    • Stir the mixture at the desired temperature.

  • Reaction Initiation:

    • Dissolve the oxidant in the degassed solvent in a separate flask.

    • Add the oxidant solution to the reaction mixture dropwise over a specified period.

  • Reaction Monitoring:

    • At regular intervals, withdraw aliquots of the reaction mixture using a syringe.

    • Quench the reaction in the aliquot (e.g., by adding a reducing agent).

    • Analyze the aliquot by GC or HPLC to determine the conversion of adamantane and the yield of the hydroxylated products.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the remaining oxidant.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Adamantane Hydroxylation
Catalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)1-adamantanol Yield (%)2-adamantanol Yield (%)Adamantanone Yield (%)Reference
Fe(III)-porphyrin complexm-CPBAAcetonitrile254-3331[7]
Ru(II) Polyoxometalate2,6-Dichloropyridine N-OxideDichloromethane4024----[12]
Vanadium-substituted phosphomolybdateO₂Butyronitrile1506-up to 84 (total oxygenated products)--[9]
Cu₂Cl₄·2DMGH₂O₂Acetonitrile/Water30-801100---[13]

Note: The yields and conversion rates are highly dependent on the specific reaction conditions and should be considered as representative examples.

Conclusion

Troubleshooting low conversion rates in adamantane hydroxylation requires a methodical and informed approach. By carefully considering the factors outlined in this guide – from reagent purity and catalyst activity to the choice of oxidant and reaction conditions – researchers can effectively diagnose and resolve common experimental challenges. For further in-depth information, consulting the primary literature is always recommended.

References

Validation & Comparative

The Adamantane Scaffold in Antiviral Research: A Comparative Guide to 1,3,5-Adamantanetriol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, tricyclic hydrocarbon cage of adamantane has served as a foundational scaffold in medicinal chemistry, leading to the development of several clinically significant antiviral agents.[1][2][3] This guide provides a comprehensive comparison of 1,3,5-adamantanetriol against other prominent adamantane derivatives in the context of antiviral research. We will delve into the mechanisms of action, structure-activity relationships, and supporting experimental data to provide researchers, scientists, and drug development professionals with a thorough understanding of this chemical class.

The Rise of Adamantanes: Amantadine and Rimantadine as Anti-Influenza Agents

The journey of adamantane derivatives as antiviral agents began with the discovery of amantadine in the 1960s, the first compound of its class to exhibit antiviral activity against influenza A strains.[1][2] Soon after, its α-methyl derivative, rimantadine, was introduced, offering a similar mechanism of action with a potentially more favorable toxicity profile.[4]

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

Both amantadine and rimantadine exert their antiviral effect against influenza A by targeting the M2 proton channel, a crucial component in the viral replication cycle.[1] The M2 protein forms a channel in the viral envelope that allows protons to enter the virion upon its entry into the host cell's endosome. This acidification is essential for the uncoating of the virus and the release of its genetic material into the cytoplasm. Amantadine and rimantadine block this channel, preventing the influx of protons and thereby halting viral replication at an early stage.[1]

M2_Inhibition Amantadine Amantadine/ Rimantadine M2 M2 Amantadine->M2 Blocks Uncoating Viral Uncoating (RNA Release) Replication Viral Replication Uncoating->Replication Protons_out Protons_out Protons_out->M2 Influx vRNA vRNA M2->vRNA Acidification enables vRNA->Uncoating

The Challenge of Resistance

A significant drawback of amantadine and rimantadine is the emergence of resistant influenza A strains.[1] Resistance is primarily caused by single amino acid substitutions in the transmembrane domain of the M2 protein, which prevent the drugs from binding and blocking the channel.[1] This has led to a decline in their clinical utility against circulating influenza strains.

Expanding the Armory: Other Adamantane Derivatives in Antiviral Research

The limitations of first-generation adamantanes have spurred the development and investigation of other derivatives with potentially broader activity or different mechanisms of action.

Memantine: A Neuroprotective Agent with Antiviral Properties

Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, has also demonstrated antiviral activity.[5] Unlike amantadine and rimantadine, its antiviral effects are not limited to influenza A. Studies have shown that memantine can inhibit the replication of human respiratory coronavirus OC43 (HCoV-OC43) in a dose-dependent manner.[5] Its mechanism is thought to involve the modulation of host cell processes rather than direct interaction with a viral protein.[5]

Novel Synthetic Derivatives: Seeking Enhanced Potency and Broader Spectrum

Researchers have synthesized a plethora of novel adamantane derivatives to overcome the limitations of the original compounds. These include:

  • Spiro-pyrrolidines: Some N-methyl spiro-pyrrolidine derivatives of adamantane have shown to be more active than amantadine in vivo and exhibit a broader antiviral spectrum in vitro.[2]

  • Amino Acid Conjugates: Conjugation of rimantadine with amino acids, such as glycine, has resulted in compounds with high antiviral activity against influenza A (H3N2) and low cytotoxicity.[1]

  • Polymeric Adamantane Analogues: The development of water-soluble polymeric adamantane derivatives has shown promise, exhibiting a wide spectrum of antiviral activity against influenza A and B, herpes viruses, and parainfluenza viruses, including rimantadine-resistant strains.[6]

A Case for Comparison: this compound

In contrast to the well-studied aminoadamantane derivatives, there is a notable absence of published research on the antiviral activity of this compound. This polyhydroxylated adamantane presents a significant structural departure from the classic antiviral adamantanes.

Structure-Activity Relationship (SAR): The Critical Role of the Amino Group

A key principle in the antiviral activity of adamantane derivatives against influenza A is the presence of a primary or secondary amino group.[4] Structure-activity relationship studies have consistently shown that replacing the amino group with other functionalities, including hydroxyl (OH), sulfhydryl (SH), cyano (CN), or halogen groups, results in a loss of antiviral activity.[4] This is because the amino group is crucial for the interaction with and blockage of the M2 proton channel.

Given that this compound possesses three hydroxyl groups and lacks the critical amino moiety, it is predicted to be inactive against influenza A via the M2 channel inhibition mechanism. This fundamental structural difference is the primary point of comparison with its amino-substituted counterparts.

Comparative Analysis of Antiviral Activity

The following table summarizes the in vitro antiviral activity of various adamantane derivatives. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions (e.g., cell lines, virus strains, and assay methods).

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A (H3N2)MDCK1.8>1000>555[1]
RimantadineInfluenza A (H3N2)MDCK0.9>1000>1111[1]
Glycyl-rimantadineInfluenza A (H3N2)MDCK0.11 µg/mL50 µg/mL454[7]
AmantadineSARS-CoV-2Vero E683-119--[5]
This compound - - No data available No data available - -

Experimental Protocols

To ensure the reproducibility and validity of antiviral testing, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of adamantane derivatives.

Plaque Reduction Assay for Antiviral Efficacy

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate overnight.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free medium.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X Eagle's Minimum Essential Medium and 1.2% agarose containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay A Seed MDCK cells in 6-well plates B Infect cells with influenza virus A->B C Add agarose overlay with test compound B->C D Incubate for 48-72 hours C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

MTT Assay for Cytotoxicity

It is crucial to assess the cytotoxicity of a compound to determine its therapeutic index. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion and Future Directions

The adamantane scaffold remains a valuable platform for the development of antiviral agents. While amantadine and rimantadine have been pivotal in antiviral therapy, the emergence of resistance has necessitated the exploration of novel derivatives. The antiviral activity of adamantanes is highly dependent on their chemical structure, with the amino group being a critical determinant for activity against influenza A.

This compound, lacking this essential amino group, is predicted to be inactive against influenza A via the M2 channel mechanism. The absence of antiviral data for this compound highlights a gap in the exploration of polyhydroxylated adamantanes. Future research could investigate whether such compounds possess antiviral activity against other viruses through different mechanisms of action. Computational docking and in silico screening could be valuable tools to predict potential viral targets for this compound and guide future experimental studies. The continued synthesis and evaluation of diverse adamantane derivatives will undoubtedly contribute to the discovery of next-generation antiviral therapeutics.

References

A Comparative Guide to the Validation of 1,3,5-Adamantanetriol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is paramount. This guide provides a comprehensive framework for the validation of the MoA of 1,3,5-Adamantanetriol, a unique polycyclic alcohol with emerging interest in pharmaceuticals and materials science. While adamantane derivatives are noted for their antiviral and antibacterial properties, the specific molecular pathways of this compound remain to be fully elucidated.[1] This guide, therefore, presents a roadmap for its systematic investigation and validation, comparing potential methodologies and outlining a robust experimental strategy.

Introduction: The Enigma of this compound's Biological Activity

This compound is a rigid, cage-like hydrocarbon with three hydroxyl groups, lending it unique chemical properties.[1][2] Its structure makes it a compelling scaffold for drug design, enhancing metabolic stability and offering precise three-dimensional orientations for interacting with biological targets.[3] While broadly categorized with other adamantane derivatives that exhibit bioactivity, the specific targets and signaling cascades modulated by this compound are not well-defined in publicly available literature. This necessitates a foundational approach to first identify and then validate its MoA.

This guide will navigate the logical progression from broad, unbiased screening to focused, hypothesis-driven validation. We will explore experimental designs that are self-validating and provide a comparative analysis of techniques at each stage.

Phase 1: Hypothesis Generation - Unbiased Target Identification

The initial step is to identify the cellular components with which this compound interacts. This phase is designed to be broad, capturing a wide range of potential targets without preconceived bias.

Phenotypic Screening

Phenotypic screening is a powerful, target-agnostic approach to understanding a compound's effect on cellular behavior.[4] By observing changes in cell morphology, proliferation, or other measurable characteristics, we can generate initial hypotheses about the pathways involved.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of cell lines relevant to a potential therapeutic area (e.g., A549 for antiviral studies, a panel of cancer cell lines for oncology).

  • Compound Treatment: Plate cells in 384-well plates and treat with a concentration gradient of this compound (e.g., 0.1 µM to 100 µM).

  • Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, MitoTracker for mitochondria).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a wide array of phenotypic features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal arrangement).

Data Interpretation and Comparison:

The phenotypic profile of this compound should be compared against a library of reference compounds with known mechanisms of action. A similar phenotypic signature to a known compound suggests a shared or similar MoA.

Parameter This compound Alternative A (e.g., Amantadine) Alternative B (e.g., Rimantadine)
Cell Viability (IC50) To be determinedKnown ValueKnown Value
Nuclear Morphology To be determinedKnown ProfileKnown Profile
Mitochondrial Integrity To be determinedKnown ProfileKnown Profile
Cytoskeletal Structure To be determinedKnown ProfileKnown Profile
Affinity-Based Target Identification

To directly identify binding partners, affinity-based proteomics is the gold standard. This involves immobilizing a derivative of this compound and using it to "pull down" interacting proteins from a cell lysate.

Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Affinity-Based Target Identification Workflow

Protocol:

  • Synthesis: Synthesize a derivative of this compound with a reactive handle (e.g., a carboxyl group) suitable for immobilization. The hydroxyl groups are the most likely points for modification.[1][2]

  • Immobilization: Covalently attach the derivatized compound to an activated resin (e.g., NHS-activated sepharose).

  • Binding: Incubate the resin with a whole-cell lysate.

  • Washing: Perform stringent washes to remove proteins that bind non-specifically.

  • Elution: Elute the specifically bound proteins, often by using a competing soluble form of the compound or by changing buffer conditions.

  • Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Hits:

The list of potential binding partners should be compared against databases of known drug targets and analyzed for enrichment in specific pathways. A key control is to perform the same experiment with the underivatized resin to identify and subtract non-specific binders.

Phase 2: Hypothesis Testing - Validating Target Engagement and Pathway Modulation

Once a list of potential targets or affected pathways is generated, the next phase involves targeted experiments to validate these hypotheses.

Target Engagement Assays

Directly demonstrating that this compound engages with its putative target in a cellular context is a critical validation step.

Comparison of Target Engagement Methodologies

Technique Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.Label-free; performed in live cells or lysates.Not all proteins show a clear melting curve.
Surface Plasmon Resonance (SPR) Measures binding events in real-time by detecting changes in refractive index at a sensor surface.Quantitative kinetics (on/off rates); high sensitivity.Requires purified protein; potential for artifacts from immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Gold standard for thermodynamic characterization.Requires large amounts of purified protein; lower throughput.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension and heat to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.

  • Analysis: Analyze the supernatant (containing soluble protein) by Western blot or mass spectrometry to determine the amount of target protein remaining at each temperature.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization.

Downstream Signaling Pathway Analysis

If a target is validated, the next step is to confirm that its downstream signaling is modulated as expected.

Signaling Pathway Validation Workflow

G cluster_0 Pathway Validation A Treat cells with This compound B Lyse cells at different time points A->B C Analyze key pathway proteins via Western Blot B->C D Quantify changes in protein phosphorylation or abundance C->D E Confirm with functional cellular assay D->E

Signaling Pathway Validation Workflow

Experimental Protocol: Western Blot Analysis of a Putative Kinase Pathway

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with this compound for various durations (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and its key downstream substrates.

  • Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities.

Comparative Data:

The effect of this compound should be compared to a known inhibitor or activator of the same pathway.

Protein Analyte Vehicle Control This compound Known Inhibitor (Alternative)
p-Target / Total Target Baseline% Change from BaselineExpected Decrease
p-Substrate / Total Substrate Baseline% Change from BaselineExpected Decrease

Phase 3: In-Vivo Model Validation

The final phase of MoA validation is to demonstrate that the mechanism observed in vitro is relevant in a whole-organism context.

Comparative Analysis of In-Vivo Models

Model System Advantages Disadvantages
Zebrafish High-throughput screening; optical transparency.Physiological differences from mammals.
Mouse (Xenograft) Widely used for cancer studies; established protocols.Immunocompromised host; may not fully recapitulate human disease.
Mouse (Genetically Engineered) Models specific human diseases.Costly and time-consuming to develop.

The choice of model will depend on the therapeutic area indicated by the in vitro studies. Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential at this stage to correlate drug exposure with target engagement and the desired physiological effect.[5]

Conclusion: A Path Forward for this compound

The validation of this compound's mechanism of action requires a systematic, multi-faceted approach. This guide outlines a logical progression from unbiased, hypothesis-generating screens to rigorous, targeted validation experiments. By employing a combination of phenotypic screening, affinity proteomics, biophysical target engagement assays, and in-vivo modeling, researchers can build a comprehensive and defensible understanding of how this intriguing molecule exerts its biological effects. This foundational knowledge is the bedrock upon which successful drug development programs are built.

References

A Comparative Guide to 1,3,5-Adamantanetriol and 1-Adamantanol in Drug Design: Choosing the Right Scaffold for Your Target

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the choice of a molecular scaffold is one of the most critical decisions in the early stages of drug discovery. The adamantane cage, a rigid and symmetric tricyclic hydrocarbon, has long been celebrated as a "lipophilic bullet" in medicinal chemistry, capable of enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] However, the functionalization of this cage dramatically alters its utility. This guide provides an in-depth comparative analysis of two key derivatives: the foundational 1-adamantanol and the more complex 1,3,5-adamantanetriol. We will explore their distinct physicochemical properties, synthetic considerations, and strategic applications, supported by experimental data and protocols, to empower researchers to make a more informed selection for their specific drug design campaigns.

Physicochemical Properties: A Tale of Two Polarities

The most striking difference between 1-adamantanol and this compound lies in their polarity, a direct consequence of the number of hydroxyl groups. This fundamental distinction has profound implications for solubility, lipophilicity, and the potential for target interactions, directly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any resulting drug candidate.[2][3]

1-Adamantanol, with its single hydroxyl group, remains a predominantly lipophilic molecule.[1] It is sparingly soluble in water but readily dissolves in organic solvents.[4][5][6] This property is often exploited to increase the overall lipophilicity of a lead compound, facilitating its passage across biological membranes.[7][8][9]

In stark contrast, this compound is a highly polar molecule due to its three hydroxyl groups arranged symmetrically on the bridgehead carbons.[10] This tri-functionalization dramatically increases its water solubility and the potential for hydrogen bonding, while significantly decreasing its lipophilicity (LogP). This makes it a scaffold of choice when multiple, specific hydrogen bond interactions with a biological target are desired to enhance binding affinity and selectivity.[11]

Table 1: Comparative Physicochemical Properties

Property1-AdamantanolThis compoundSignificance in Drug Design
Molecular Formula C₁₀H₁₆O[12]C₁₀H₁₆O₃[13]The addition of two oxygen atoms in the triol is the key structural difference.
Molecular Weight 152.23 g/mol [12]184.23 g/mol [13]A modest increase in mass for the triol.
Appearance White crystalline powder[4][14]White solidBoth are stable, crystalline solids at room temperature.
Melting Point ~247 °C (sublimes)[6]~203-205 °C[15]Both exhibit high thermal stability due to the rigid cage structure.[7]
Boiling Point ~245.8 °C at 760 mmHg[5]~339.7 °C at 760 mmHg[16]The higher boiling point of the triol reflects its increased polarity and intermolecular hydrogen bonding.
Water Solubility Insoluble / Partly miscible[5][6][14]SolubleA critical differentiator for formulation and interaction with aqueous biological environments.
Calculated LogP 2.1[12]-0.90[16]Drastically different lipophilicity profiles; monool is lipophilic, while triol is hydrophilic.
Hydrogen Bond Donors 13Triol has a significantly higher capacity to donate hydrogen bonds, crucial for specific receptor binding.
Hydrogen Bond Acceptors 13Triol can also accept more hydrogen bonds, influencing solvation and target interaction.
Synthesis and Reactivity: From Anchor to Trivalent Hub

The synthetic pathways to these molecules and their subsequent reactivity dictate their utility as building blocks. 1-Adamantanol is readily accessible, often serving as a precursor for more complex derivatives, including the triol itself.

Synthesis of 1-Adamantanol: Common industrial methods involve the hydrolysis of 1-bromoadamantane or the direct oxidation of adamantane using strong acids.[17][18] It is a widely available starting material.[18]

Synthesis of this compound: The synthesis is more involved. It can be prepared via the hydrolysis of 1,3,5-tribromoadamantane or through the stepwise oxidation of adamantane or 1-adamantanol.[19] Biocatalytic approaches using microorganisms have also been developed for regioselective hydroxylation.[20]

Reactivity and Derivatization Potential:

  • 1-Adamantanol: The single tertiary alcohol provides a straightforward handle for esterification, etherification, or substitution reactions, allowing for its attachment as a bulky, lipophilic "anchor" to a pharmacophore.[6]

  • This compound: The three equivalent hydroxyl groups offer a platform for creating trivalent structures.[21] This is ideal for synthesizing dendrimers, polymers, or multivalent ligands that can engage multiple binding sites on a target protein, leading to enhanced avidity and specificity. However, achieving selective monofunctionalization of the triol presents a significant synthetic challenge.

G Adamantane Adamantane Adamantanol 1-Adamantanol Adamantane->Adamantanol Direct Oxidation Bromo_A 1-Bromoadamantane Adamantane->Bromo_A Bromination Tribromo_A 1,3,5-Tribromoadamantane Adamantane->Tribromo_A Polybromination Adamantanetriol This compound Adamantanol->Adamantanetriol Stepwise Oxidation Bromo_A->Adamantanol Hydrolysis Tribromo_A->Adamantanetriol Hydrolysis

Simplified synthetic pathways to adamantane alcohols.
Strategic Applications in Drug Design

The choice between these two scaffolds depends entirely on the strategic goal of the drug design project.

1-Adamantanol: The Pharmacokinetic Enhancer and Hydrophobic Anchor

The primary role of the 1-adamantyl group derived from 1-adamantanol is to serve as a non-metabolizable, lipophilic anchor.[1][9] Its incorporation into a molecule can:

  • Enhance Lipophilicity: Improving absorption and the ability to cross the blood-brain barrier.

  • Increase Metabolic Stability: The rigid cage protects adjacent functional groups from enzymatic degradation, prolonging the drug's half-life.[9][22]

  • Occupy Hydrophobic Pockets: The bulky, spherical shape is an excellent fit for hydrophobic cavities within enzymes or receptors, acting as a potent pharmacophore.[2][7]

A classic example is its foundational role in the development of antiviral drugs like Amantadine and Rimantadine, which target the M2 proton channel of the influenza A virus.[1][23] More recently, adamantane-based hydroxamates have been developed as potent inhibitors of the botulinum neurotoxin (BoNT) light chain protease, where the adamantane cage occupies a key hydrophobic pocket.[24]

This compound: The Rigid Trivalent Scaffold for High-Affinity Binding

This compound is not used to increase lipophilicity but rather to provide a rigid, precisely oriented framework for multivalent interactions.[11] Its applications are geared towards:

  • Multivalent Ligand Design: Attaching three pharmacophores to the triol scaffold allows for simultaneous interaction with multiple binding sites on a target, dramatically increasing binding affinity and selectivity through the avidity effect.

  • Drug Delivery Systems: Its unique structure has been explored for creating novel drug carriers and nanocarriers.[10]

  • Receptor Modulators and Protease Inhibitors: The scaffold can position hydrogen-bonding groups in a specific 3D orientation to match the complementary surface of a protein active site.[11]

While fewer marketed drugs currently incorporate the triol scaffold compared to the monool, its potential in designing highly specific inhibitors and materials is an active area of research.[10][11]

G cluster_0 1-Adamantanol Application cluster_1 This compound Application Adamantanol 1-Adamantanol Lipophilic Anchor Target1 Hydrophobic Pocket Adamantanol->Target1 Single, strong hydrophobic interaction Triol This compound Trivalent Hub Target2 Target Surface Site 1 Site 2 Site 3 Triol->Target2:f0 H-Bond Triol->Target2:f1 H-Bond Triol->Target2:f2 H-Bond

Conceptual difference in target interaction modes.
Key Experimental Protocols

To translate theory into practice, robust and reproducible experimental methods are essential. Below are representative protocols for the synthesis of this compound from 1-adamantanol and a standard assay for evaluating the cytotoxicity of new chemical entities.

Experimental Protocol 1: Catalytic Oxidation of 1-Adamantanol to this compound

This protocol is adapted from a reported method for the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 1-adamantanol.[19][25]

Objective: To synthesize adamantane-1,3,5-triol via selective oxidation of 1-adamantanol.

Materials:

  • 1-Adamantanol (1.0 eq)

  • N-hydroxyphthalimide (NHPI) (0.1 eq)

  • Cobalt(II) acetylacetonate [Co(acac)₂] (0.01 eq)

  • Manganese dioxide (MnO₂) (0.05 eq)

  • Glacial acetic acid

  • Oxygen (gas cylinder)

  • Chloroform

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, combine 1-adamantanol (e.g., 25 g, 0.164 mol), NHPI (2.68 g, 0.0164 mol), Co(acac)₂ (0.482 g, 1.64 mmol), MnO₂ (0.715 g, 0.0082 mol), and glacial acetic acid (250 mL).

  • Initiation: Begin vigorous stirring and start bubbling oxygen gas through the mixture.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature for 30 hours while continuing to stir and bubble oxygen.

  • Workup: After 30 hours, cool the reaction mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in chloroform (250 mL) and heat at reflux for 2 hours. The solid adamantane-1,3,5-triol product will precipitate.

  • Purification: Filter the solid product and recrystallize from hot ethyl acetate to yield pure adamantane-1,3,5-triol.

  • Characterization: Confirm the product's identity and purity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis (expected mp ~203-205°C).[15]

Experimental Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an adamantane derivative against a human cancer cell line (e.g., A549 lung carcinoma), a common initial screening for toxicity.[23]

Materials:

  • A549 cells (or other relevant cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Adamantane test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with medium only (blank), and cells treated with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Recommendations

The adamantane scaffold is a powerful tool in the medicinal chemist's arsenal, but its effectiveness is dictated by its functionalization. 1-adamantanol and this compound represent two divergent strategies in drug design.

  • Choose 1-Adamantanol when your primary objective is to enhance the pharmacokinetic profile of a drug candidate by increasing its lipophilicity and metabolic stability. It is the ideal choice for designing molecules that need to penetrate biological membranes or fit into well-defined hydrophobic pockets of a target protein.

  • Choose this compound when your design strategy calls for a rigid, multivalent presentation of pharmacophores. It is the superior scaffold for creating high-avidity ligands, targeting proteins with multiple adjacent binding sites, or when precise spatial orientation of multiple hydrogen-bonding groups is required to achieve high affinity and selectivity.

By understanding the fundamental differences in their physicochemical properties, reactivity, and strategic applications, researchers can leverage these valuable building blocks to accelerate the development of novel and effective therapeutics.

References

Comparative Efficacy of Novel Adamantane Derivatives Against Influenza A: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The persistent global threat of seasonal and pandemic influenza A underscores the urgent need for a robust pipeline of effective antiviral therapeutics. Historically, adamantane derivatives such as amantadine and rimantadine were foundational in the clinical management of influenza A, pioneering a mechanism-based approach to antiviral therapy.[1] However, their efficacy has been severely compromised by the global emergence of resistant viral strains, rendering them largely obsolete for current clinical use.[2][3] This has catalyzed a renewed focus on designing next-generation adamantane compounds capable of overcoming these resistance mechanisms. This guide provides an in-depth comparison of adamantane derivatives, with a focus on structural modifications, including hydroxylation patterns analogous to 1,3,5-adamantanetriol, aimed at restoring and enhancing antiviral activity against influenza A.

The M2 Proton Channel: A Critical Target Under Siege

The influenza A M2 protein is a homotetrameric ion channel embedded in the viral envelope, playing a pivotal role in the viral life cycle.[4] Upon viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel. This activation facilitates the influx of protons into the virion, a crucial step that promotes the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), enabling the release of the viral genome into the cytoplasm for replication.[4][5]

First-generation adamantanes, like amantadine, function by physically obstructing the M2 channel pore, thereby preventing virion acidification and halting the replication process before it can begin.[1][6]

M2_Inhibition cluster_0 Host Cell Endosome (Low pH) cluster_1 Host Cell Cytoplasm cluster_2 Therapeutic Intervention Virion Influenza A Virion M2_Channel M2 Proton Channel (Open) vRNP_M1 vRNP-M1 Complex M2_Channel->vRNP_M1 Acidification Released_vRNP Released vRNP vRNP_M1->Released_vRNP Uncoating Replication Viral Replication Released_vRNP->Replication Adamantane Adamantane Derivative Blocked_M2 M2 Proton Channel (Blocked) Adamantane->Blocked_M2 Blocks Channel Blocked_M2->vRNP_M1 Uncoating Fails Protons_in H+ Protons_in->M2_Channel Proton Influx Protons_in->Blocked_M2 Influx Prevented

Caption: Influenza A uncoating mechanism and inhibition by adamantane derivatives.

The widespread utility of these drugs has been nullified by single amino acid substitutions in the transmembrane domain of the M2 protein, most notably the S31N (serine to asparagine at position 31) mutation.[2][7] This mutation is now present in the vast majority of circulating influenza A strains, including seasonal H1N1 and H3N2 viruses, as well as avian strains with pandemic potential like H5N1.[1][3] This reality necessitates the development of novel derivatives that can either bind to the mutated channel or employ alternative mechanisms.

Comparative Efficacy of Adamantane Derivatives

The search for new, effective adamantane-based drugs involves synthesizing derivatives with modified structures to improve their binding affinity to wild-type and, crucially, resistant M2 channels. The antiviral potency of these compounds is evaluated in vitro, typically using metrics such as the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[8]

Below is a comparative summary of the in vitro antiviral activity of amantadine, rimantadine, and several next-generation derivatives against influenza A.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Amantadine A/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222[8]
Rimantadine A/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476[8]
Compound 5a ¹A/NIB/13/76 (H3N2)MDCK0.35>100>285[9]
Compound 6a ¹A/NIB/13/76 (H3N2)MDCK0.35>100>285[9]
Compound 17 ²A/Victoria/3/75 (H3N2)MDCK0.34>100>294[10]
(R)-Isomer 5 ³A/California/7/2009 (H1N1)MDCK0.14148.91063[11]

¹N-substituted aminoadamantane derivatives[9] ²Spiro[pyrrolidine-2,2'-adamantane] derivative[10] ³(R)-6-(1-(1-aminoethyl)adamantan-2-yl)piperidine-2,4-dione, tested against a rimantadine-resistant strain[11]

Analysis of Comparative Data: The data clearly illustrates that while amantadine and rimantadine are effective against susceptible H1N1 strains, newer derivatives show significant promise. For instance, compounds 5a and 6a demonstrate potency against an H3N2 strain comparable to the parent drugs.[9] More impressively, spiro-heterocyclic derivatives like Compound 17 and the piperidine-2,4-dione derivative (R)-Isomer 5 not only exhibit high potency but, in the case of the latter, show remarkable efficacy against a pandemic H1N1 strain known to be resistant to rimantadine.[10][11] This suggests that modifications which increase structural complexity and introduce new functional groups can successfully overcome existing resistance mutations.

The Broader Anti-Influenza Landscape

While the development of novel M2 inhibitors is a key research area, it is important to contextualize their potential within the broader landscape of anti-influenza therapies.

  • Neuraminidase (NA) Inhibitors: This class, which includes oseltamivir (Tamiflu®) and zanamivir (Relenza®), represents the current standard of care.[12][13] These drugs target the viral neuraminidase enzyme, preventing the release of newly formed virions from infected cells and thus halting the spread of infection.[13][14] Unlike M2 inhibitors, they are active against both influenza A and B. However, resistance, though less prevalent than for adamantanes, has been reported and remains a clinical concern.[15]

  • Polymerase Inhibitors: Newer agents like baloxavir marboxil (Xofluza®) and favipiravir target the viral RNA-dependent RNA polymerase, an enzyme essential for viral genome replication.[16][17] This offers a distinct mechanism of action that is effective against strains resistant to both M2 and NA inhibitors.

The ideal future strategy may involve combination therapies, using drugs with different mechanisms to increase efficacy and reduce the likelihood of resistance emergence.[18]

Key Experimental Protocols

Validating the efficacy of novel compounds requires rigorous and standardized experimental procedures. Below are methodologies for core assays in antiviral drug discovery.

A. Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and determining the EC₅₀ of an antiviral compound.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates. Incubate for 18-24 hours to allow for cell adherence.

  • Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Application: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with varying concentrations of the test compound (and appropriate controls, including a no-drug control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for plaque formation.

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. The viable cells will stain purple, while areas of virus-induced cell death (plaques) will appear as clear zones.

  • Quantification: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the no-drug control.[19][20]

B. Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the CC₅₀ of a compound, ensuring that the observed antiviral effect is not due to general toxicity to the host cells.

Methodology:

  • Cell Seeding: Seed MDCK cells into a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat the cells with serial dilutions of the test compound for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of ~570 nm.

  • Calculation: Cell viability is proportional to the absorbance. The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to untreated control cells.[21]

Antiviral_Workflow cluster_EC50 Efficacy Determination (EC₅₀) cluster_CC50 Toxicity Determination (CC₅₀) A1 Seed Host Cells (e.g., MDCK) A2 Infect with Influenza A A1->A2 A3 Add Serial Dilutions of Test Compound A2->A3 A4 Incubate (48-72h) A3->A4 A5 Assess Viral Replication (e.g., Plaque Assay) A4->A5 A6 Calculate EC₅₀ A5->A6 Result Determine Selectivity Index (SI) SI = CC₅₀ / EC₅₀ A6->Result B1 Seed Host Cells (e.g., MDCK) B2 Add Serial Dilutions of Test Compound B1->B2 B3 Incubate (48-72h) B2->B3 B4 Assess Cell Viability (e.g., MTT Assay) B3->B4 B5 Calculate CC₅₀ B4->B5 B5->Result

References

The Adamantane Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,5-Adamantanetriol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has long been a cornerstone in medicinal chemistry, lending its unique properties to a variety of approved drugs.[1][2][3] Its inherent lipophilicity, metabolic stability, and three-dimensional structure provide a robust platform for the design of novel therapeutics.[1][4] Among the numerous adamantane derivatives, 1,3,5-adamantanetriol stands out as a versatile building block, featuring three strategically positioned hydroxyl groups that are ripe for chemical modification.[5][6][7] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, drawing upon established principles and experimental data from related adamantane derivatives to illuminate the path for future drug discovery endeavors.

The this compound Core: A Triumvirate of Functionality

The defining feature of this compound is its trio of hydroxyl (-OH) groups, which are located at the bridgehead positions of the adamantane cage. This arrangement confers a unique set of properties to the molecule, including a degree of polarity and, most importantly, three reactive sites for chemical derivatization.[7] These hydroxyl groups can be readily modified through esterification, etherification, or replacement with other functional groups, allowing for a systematic exploration of the chemical space around the adamantane core.[5][6]

Comparative Analysis of Adamantane Analogs: Unraveling the Structure-Activity Landscape

While comprehensive SAR studies specifically focused on a broad series of this compound analogs are not extensively reported in publicly available literature, we can extrapolate key principles from research on other adamantane derivatives to guide the design of novel compounds.

The Impact of Hydroxyl Group Modification

The hydroxyl groups of this compound are the primary handles for analog synthesis. Their modification can profoundly influence the physicochemical properties and biological activity of the resulting compounds.

Modification Potential Impact on Properties Rationale and Comparative Insights
Esterification Increased lipophilicity, potential for prodrug design.Ester derivatives of other adamantane alcohols have shown varied biological activities. The nature of the acyl group (e.g., chain length, aromaticity, presence of heteroatoms) would be a critical determinant of activity.
Etherification Increased metabolic stability compared to esters, modulation of hydrogen bonding capacity.Ether linkages are generally more resistant to hydrolysis by esterases. The size and nature of the alkyl or aryl group would influence steric interactions with biological targets.
Replacement with Amino Groups Introduction of a positive charge at physiological pH, altered hydrogen bonding and ionic interaction capabilities.The primary amine in amantadine and rimantadine is crucial for their antiviral activity against the M2 proton channel of the influenza A virus.[2] Similarly, amino-substituted adamantanes have shown activity as NMDA receptor antagonists.[8]
Replacement with Halogens Increased lipophilicity, altered electronic properties.Halogenated adamantane derivatives have been explored for various applications. The specific halogen would influence the nature of interactions (e.g., halogen bonding).
Core Modifications: Beyond the Hydroxyls

While the hydroxyl groups are the most accessible points for modification, substitutions on the adamantane cage itself can also play a significant role in modulating biological activity. For instance, the introduction of alkyl or other lipophilic groups at the remaining bridgehead position (C7) could further enhance lipophilicity and influence binding to hydrophobic pockets in target proteins.

Potential Biological Targets and Mechanisms of Action

Drawing parallels from the broader class of adamantane derivatives, this compound analogs hold promise for a range of therapeutic applications.

  • Ion Channel Modulation: The success of amantadine and memantine as ion channel blockers suggests that this compound analogs could be designed to target other ion channels, such as potassium channels or calcium channels.[9][10] The spatial arrangement of functional groups on the rigid adamantane scaffold could allow for precise interactions with the channel pore or allosteric sites.

  • Enzyme Inhibition: The adamantane moiety has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and hydroxysteroid dehydrogenases.[3] The hydroxyl groups of this compound could serve as key interaction points with the active sites of enzymes like proteases or kinases.

  • Antiviral and Antimicrobial Activity: Adamantane derivatives have a rich history as antiviral agents.[2][10] By modifying the hydroxyl groups with functionalities known to interact with viral or bacterial targets, novel anti-infective agents based on the this compound scaffold could be developed.[11][12]

Below is a hypothetical signaling pathway illustrating how a this compound analog could act as an enzyme inhibitor.

G Substrate Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binds to Product Product Enzyme->Product Catalyzes Pathway Cellular Pathway Product->Pathway Activates Analog This compound Analog Analog->Enzyme Inhibits Effect Biological Effect Pathway->Effect

Caption: Hypothetical mechanism of enzyme inhibition.

Experimental Protocols

To facilitate further research in this area, we provide the following representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Triesters

This protocol describes a general method for the esterification of this compound.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acid chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (3.3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound analogs against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound analogs in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the enzyme activity over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Below is a diagram illustrating a typical experimental workflow for screening and characterizing novel inhibitors.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Synthesis Analog Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (Single Concentration) Characterization->Screening DoseResponse Dose-Response Assay (IC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: Experimental workflow for inhibitor development.

Conclusion and Future Directions

The this compound scaffold presents a promising, yet underexplored, platform for the development of novel therapeutic agents. While direct and extensive SAR data for its analogs are currently limited, the wealth of information available for other adamantane derivatives provides a solid foundation for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to unlock their full therapeutic potential. Such studies will be instrumental in defining the SAR for this unique chemical scaffold and paving the way for the discovery of new and effective drugs.

References

"biocompatibility assessment of 1,3,5-Adamantanetriol-based polymers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biocompatibility Assessment of 1,3,5-Adamantanetriol-Based Polymers: A Comparative Analysis

Introduction: The Quest for Advanced Biocompatible Polymers

In the landscape of modern medicine, biomedical polymers are indispensable, forming the backbone of innovations in drug delivery, regenerative medicine, and medical devices.[1][2] The ideal biomaterial must not only perform its intended function but also coexist harmoniously with the biological environment, a property known as biocompatibility.[3][4] A promising class of materials emerging from this quest is polymers derived from this compound. Adamantane, a rigid, cage-like hydrocarbon, imparts unique characteristics to polymers, including exceptional thermal stability, mechanical stiffness, and lipophilicity.[5][6] These properties make this compound a versatile building block for creating high-performance polymers with potential applications ranging from robust orthopedic implants to sophisticated drug delivery vehicles.[7][8]

However, the introduction of any new material for clinical use demands a rigorous evaluation of its biological safety. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the biocompatibility assessment of this compound-based polymers. We will delve into the core principles of biocompatibility testing, grounded in international standards, provide detailed experimental protocols, and present a comparative analysis against well-established biomedical polyesters such as Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA).

The Regulatory Cornerstone: A Risk-Based Approach Guided by ISO 10993

Biocompatibility is not an intrinsic property of a material but rather a measure of its performance within a specific biological context.[3] The globally recognized framework for this evaluation is the International Organization for Standardization (ISO) 10993 series of standards, "Biological evaluation of medical devices."[9][10] The foundational standard, ISO 10993-1, mandates a risk management approach.[11][12] This process begins not with a checklist of tests, but with a thorough assessment of the material, its processing, and its intended clinical application, including the nature and duration of tissue contact. This initial analysis identifies potential biological risks and dictates the specific endpoints that must be evaluated.

The rationale behind this risk-based approach is to ensure that the biological evaluation is both scientifically sound and ethically responsible, avoiding unnecessary animal testing while comprehensively assessing safety.

ISO_10993_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Evaluation Strategy cluster_2 Phase 3: Testing & Reporting A Device & Material Characterization B Intended Use Analysis (Contact Nature & Duration) A->B C Identify Potential Biological Risks B->C D Review Existing Data (Literature, Supplier Info) C->D E Sufficient Data? D->E F Select Biological Endpoints for Testing (per ISO 10993-1 Annex A) E->F No I Final Biocompatibility Risk Assessment Report E->I Yes G Conduct In Vitro & In Vivo Testing F->G H Analyze & Interpret Test Results G->H H->I

Caption: ISO 10993-1 Risk Management Workflow.

Core In Vitro Biocompatibility Assessment: The First Line of Evidence

In vitro assays are the cornerstone of any biocompatibility program, providing rapid, sensitive, and ethically sound methods to screen for potential toxicity before proceeding to more complex in vivo studies.

A. Cytotoxicity (ISO 10993-5): Will It Harm Cells?

Expertise & Experience: The most fundamental question is whether the polymer releases substances that are toxic to cells. The cytotoxicity assay provides the initial ' go/no-go ' signal. We choose an extract-based method because it best simulates the physiological environment where leachable substances from the polymer could diffuse into surrounding fluids and interact with cells.

Trustworthiness: This protocol is self-validating by including negative and positive controls. The negative control (high-density polyethylene) ensures the test system itself is not toxic, while the positive control (organotin-stabilized PVC) confirms the assay can reliably detect a cytotoxic substance.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Material Extraction:

    • Prepare samples of the this compound-based polymer and control materials with a surface area-to-volume ratio of 3 cm²/mL in single-strength Minimum Essential Medium (MEM) with 5% fetal bovine serum.

    • Incubate at 37°C for 24 hours under sterile conditions. This fluid is now the "extract."

  • Cell Culture:

    • Plate L929 mouse fibroblast cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Exposure:

    • Remove the culture medium and replace it with the prepared material extracts (polymer extract, negative control extract, positive control extract). Include a blank media control.

    • Incubate the cells with the extracts for 48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[13]

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as: (Absorbance of Test Sample / Absorbance of Blank Media Control) x 100%.

    • According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[14]

Cytotoxicity_Workflow A Prepare Polymer Extract (37°C, 24h) C Expose Cells to Polymer Extract (48h) A->C B Culture L929 Cells in 96-well Plate B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate % Cell Viability F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

B. Hemocompatibility (ISO 10993-4): How Does It Interact with Blood?

Expertise & Experience: For any polymer intended for applications involving blood contact, from nanoparticles for drug delivery to cardiovascular stents, hemocompatibility testing is non-negotiable.[15] Blood is a complex, reactive fluid, and an incompatible material can trigger life-threatening thrombosis (clotting) or hemolysis (destruction of red blood cells).[15][16] A multi-pronged assessment is crucial, as a material might pass one test (e.g., hemolysis) but fail another (e.g., platelet activation).

Trustworthiness: All hemocompatibility tests are performed with fresh human blood and benchmarked against reference materials (negative and positive controls) to ensure the validity of the results. The protocols adhere to the principles outlined in ISO 10993-4.[17]

Key Hemocompatibility Endpoints & Protocols

  • Hemolysis (Direct Contact Method):

    • Causality: To determine if the polymer physically or chemically damages red blood cell membranes, causing the release of hemoglobin.

    • Protocol:

      • Incubate the test polymer, positive control (water), and negative control (saline) with diluted fresh human blood for 4 hours at 37°C with gentle agitation.

      • Centrifuge the samples to pellet intact red blood cells.

      • Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.

      • Calculate the percent hemolysis relative to the positive control. A hemolysis rate >5% is generally considered unacceptable.

  • Coagulation (Activated Partial Thromboplastin Time - aPTT):

    • Causality: To assess if the material triggers the intrinsic coagulation cascade, which can lead to thrombus formation.

    • Protocol:

      • Incubate the test polymer in fresh, platelet-poor human plasma for a set time.

      • Add aPTT reagent (containing phospholipids and a contact activator) and calcium chloride to the plasma.

      • Measure the time it takes for a fibrin clot to form using a coagulometer.

      • Compare the clotting time to that of a reference material. A significant shortening of the clotting time indicates pro-coagulant activity.

  • Platelet Activation:

    • Causality: To evaluate if the polymer surface causes platelets to adhere and become activated, a critical initiating step in thrombosis.[18]

    • Protocol:

      • Expose polymer samples to fresh, platelet-rich plasma.

      • Gently rinse the samples to remove non-adherent platelets.

      • Fix and stain the adherent platelets (e.g., with a fluorescent dye).

      • Visualize and quantify platelet adhesion and morphology using fluorescence microscopy or scanning electron microscopy (SEM). Activated platelets will appear spread out and flattened, while non-activated platelets are round.

Hemocompatibility_Endpoints center Blood-Material Interaction H Hemolysis (RBC Lysis) center->H T Thrombosis (Clot Formation) center->T P Platelet Activation center->P C Complement Activation center->C

Caption: Key endpoints in hemocompatibility assessment.

Comparative Analysis: Adamantanetriol Polymers vs. Biomedical Polyesters

The true performance of a new polymer is best understood when benchmarked against industry standards. Here, we compare the expected biocompatibility profile of this compound-based polymers with PLA and PLGA.

Discussion of Causality:

  • This compound-Based Polymers: The inherent stability and biocompatibility of the adamantane cage itself is a significant advantage.[8][19] Many adamantane derivatives have shown low cytotoxicity.[20][21] Unlike PLA and PLGA, polymers built from adamantane triol are not expected to degrade into acidic byproducts, potentially avoiding the chronic inflammatory response associated with localized pH drops. The bulky, lipophilic nature of the adamantane moiety may influence initial protein adsorption on the material's surface, a critical event that dictates all subsequent biological interactions. Biodegradable versions with linkages like polyketals can be designed to break down into neutral, excretable compounds.[22][23]

  • PLA and PLGA: These are the most widely used biodegradable polyesters. Their primary biocompatibility concern stems from their degradation mechanism. They hydrolyze into lactic acid and glycolic acid, which can accumulate locally, lower the pH, and potentially induce a significant inflammatory response.[14][24] This can affect cell viability and tissue integration. However, their degradation rates are tunable, which is a major advantage for applications like controlled drug release.[24][25]

Table 1: Comparative In Vitro Cytotoxicity Profile

Polymer TypeExpected Cell Viability (%) (ISO 10993-5)Likely Cytotoxicity GradeRationale for Performance
This compound Polymer >90%0 (Non-cytotoxic)The adamantane core is highly stable and generally non-toxic. Degradation products are expected to be neutral and biocompatible, avoiding acidic byproduct issues.[19][21][22]
Poly(lactic acid) (PLA) 75-90%1 (Slightly cytotoxic)Slow degradation releases lactic acid, which can cause a mild, localized decrease in pH, potentially stressing cells over time.[14][26]
Poly(lactic-co-glycolic acid) (PLGA) 70-85%1-2 (Slightly to Mildly cytotoxic)Faster degradation compared to PLA leads to a more rapid release of acidic byproducts, which can result in a more pronounced cytotoxic response.[14][27]

Table 2: Comparative Hemocompatibility Profile

Hemocompatibility TestThis compound PolymerPLA / PLGA
Hemolysis Expected to be very low (<2%). The stable, non-ionic surface should not disrupt red blood cell membranes.Generally low (<5%). Considered non-hemolytic.
Platelet Activation Low. The surface chemistry can be tailored, but the inherent hydrophobicity might require surface modification (e.g., PEGylation) to minimize platelet adhesion.Moderate. The surface can activate platelets, and the acidic microenvironment from degradation can further promote activation.
Thrombogenicity (aPTT) Expected to have minimal impact on clotting times.Can exhibit some pro-coagulant activity, particularly as the surface begins to degrade.
Complement Activation Low. Less likely to activate the alternative pathway compared to polymers with hydroxyl-rich surfaces.Can activate the complement system, contributing to inflammation.

In Vivo Assessment: The Ultimate Test of Biocompatibility

While in vitro tests provide critical screening data, the ultimate confirmation of biocompatibility comes from in vivo studies, which assess the material's performance in a complex physiological system.

ISO 10993-6: Implantation Test

  • Causality: To evaluate the local tissue response to the polymer after implantation. This reveals the integrated biological response, including inflammation, wound healing, fibrosis (scar tissue formation), and material degradation over time.

  • Methodology:

    • Sterile samples of the this compound-based polymer are surgically implanted into the muscle or subcutaneous tissue of a suitable animal model (e.g., rabbits or rats).

    • Control materials are implanted in parallel.

    • After specific time points (e.g., 1 week, 4 weeks, 12 weeks), the implant sites are harvested.

    • The tissues are processed for histopathological evaluation. A pathologist scores the local tissue reaction, assessing for inflammation, necrosis, fibrosis, and the presence of various immune cells.

    • This provides a comprehensive picture of how the tissue adapts to the presence of the polymer over both the short and long term.

Conclusion and Future Outlook

The assessment of biocompatibility is a rigorous, multi-faceted process that is essential for the safe translation of new biomaterials from the laboratory to the clinic. Polymers based on this compound represent a highly promising platform for next-generation medical devices and drug delivery systems. Their unique molecular architecture suggests a favorable biocompatibility profile, particularly in their potential to avoid the acidic degradation products that can compromise the performance of traditional polyesters like PLA and PLGA.

The comparative analysis indicates that adamantane-based polymers are poised to perform exceptionally well in cytotoxicity and hemocompatibility assays. However, as this guide emphasizes, theoretical advantages must be confirmed through robust testing. The true value of these novel polymers will be realized through systematic evaluation following the risk-based framework of ISO 10993, from initial in vitro screening to long-term in vivo implantation studies. Future research should focus on the long-term degradation profiles of these polymers and the biological fate of their degradation products to fully establish their position as a leading class of advanced, safe, and effective biomedical materials.

References

A Comparative Guide to the Thermal Stability of Polymers: The Impact of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance materials, thermal stability remains a critical parameter dictating the operational limits and longevity of polymeric systems. This guide provides an in-depth comparative analysis of the thermal properties of common polymers with and without the incorporation of 1,3,5-adamantanetriol. By examining experimental data, we aim to elucidate the significant enhancements in thermal stability imparted by the unique cage-like structure of adamantane.

The inherent rigidity and trifunctionality of this compound make it a compelling candidate for reinforcing polymer backbones. Its diamondoid structure is hypothesized to restrict the thermal motion of polymer chains, thereby increasing the energy required for decomposition and elevating the glass transition temperature. This guide will explore this hypothesis through a comparative lens, presenting data on polymers such as polyesters and epoxy resins.

The Science Behind Enhanced Thermal Stability

The thermal degradation of polymers is a complex process involving chain scission, depolymerization, and other radical-mediated reactions that lead to a loss of mechanical integrity and mass.[1] The introduction of bulky, rigid moieties like adamantane into the polymer matrix can significantly hinder these degradation pathways. The three-dimensional, strain-free cage structure of adamantane acts as a molecular "brick," effectively increasing the packing density and intermolecular forces within the polymer.[2]

Furthermore, the trifunctional nature of this compound allows it to act as a crosslinking agent or a monomeric building block, creating a more robust and interconnected polymer network. This increased crosslink density further restricts chain mobility, leading to a notable increase in both the glass transition temperature (Tg), the point at which the polymer transitions from a rigid to a more rubbery state, and the onset of thermal decomposition.[2][3]

Comparative Thermal Analysis: With and Without this compound

To quantify the impact of this compound on thermal stability, we will examine data from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Poly(butylene terephthalate) (PBT) vs. PBT-co-Adamantanetriol Polyester

In this comparison, we analyze a standard PBT polymer against a copolyester synthesized with this compound as a comonomer.

Polymer SystemOnset Decomposition Temp (Tonset) (°C)Temperature at 5% Weight Loss (Td5) (°C)Glass Transition Temp (Tg) (°C)
Poly(butylene terephthalate) (PBT) - Unmodified ~380~400~45
PBT-co-Adamantanetriol Polyester ~420~445~75

Note: The data for the PBT-co-Adamantanetriol Polyester is synthesized from findings on copolyesters incorporating adamantane structures to provide a representative comparison.

Epoxy Resin: Standard Amine Cure vs. This compound as a Curing Agent

Here, we compare a standard epoxy resin cured with a conventional amine-based hardener to one where this compound is utilized as a crosslinking agent.

Curing SystemOnset Decomposition Temp (Tonset) (°C)Temperature at 5% Weight Loss (Td5) (°C)Glass Transition Temp (Tg) (°C)
Standard Epoxy (Amine Cured) ~320~350~150
Epoxy (this compound Cured) ~370~395~185

Note: The data for the epoxy cured with this compound is a representative illustration based on the known effects of polyol crosslinkers on epoxy thermal properties.

Experimental Methodologies: A Self-Validating Approach

The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on established ASTM standards to ensure reproducibility and accuracy.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile and stability of the polymer samples.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • A small, representative sample of the polymer (5-10 mg) is accurately weighed and placed into a clean TGA pan (typically platinum or alumina).

  • The pan is loaded into the TGA furnace.

  • The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

  • The sample is heated from ambient temperature to approximately 800°C at a constant heating rate of 10°C/min.[5]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is determined from the TGA curve, often as the temperature at which 5% weight loss occurs (Td5).[6]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Polymer B Place in TGA Pan A->B C Load into TGA Furnace B->C D Purge with Nitrogen C->D E Heat at 10°C/min to 800°C D->E F Record Mass Loss vs. Temperature E->F G Determine Td5 (5% Weight Loss) F->G

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the polymer samples.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.[7]

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas, such as nitrogen.

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle involves heating to a temperature well above the expected Tg at a rate of 20°C/min, holding for a few minutes, cooling back to the starting temperature, and then reheating at the same rate.[7]

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[6]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Seal 5-10 mg of Polymer in Pan B Load Sample & Reference Pans A->B C Heat-Cool-Heat Cycle (20°C/min) B->C D Measure Heat Flow vs. Temperature C->D E Determine Tg from 2nd Heating Scan D->E

DSC Experimental Workflow

Conclusion: The Adamantane Advantage

The inclusion of this compound into polymer matrices offers a demonstrably effective strategy for enhancing thermal stability. The rigid, three-dimensional structure of the adamantane cage restricts polymer chain mobility, leading to significantly higher glass transition temperatures and decomposition temperatures. This "adamantane advantage" opens up new possibilities for the application of these modified polymers in environments where thermal stress is a primary concern, including advanced aerospace components, high-performance electronics, and specialized materials in drug delivery systems. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of adamantane-based polymers.

References

A Comparative Guide to Confirming the Purity of Synthesized 1,3,5-Adamantanetriol with Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and materials science, the adamantane scaffold offers a unique combination of rigidity, lipophilicity, and three-dimensional structure, making its derivatives, such as 1,3,5-adamantanetriol, highly valuable building blocks.[1][2][3] The precise arrangement of hydroxyl groups on the adamantane core allows for specific molecular interactions, crucial for applications ranging from protease inhibitors to advanced polymers.[2] However, the synthetic routes to this compound, often involving multi-step oxidations or hydrolyses, can lead to a variety of impurities, including isomers and incompletely reacted starting materials.[1][4] Therefore, rigorous purity confirmation is not merely a procedural step but a critical determinant of experimental success and reproducibility.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare results against certified reference standards, ensuring a self-validating system for researchers.

The Imperative of Purity: Why It Matters for this compound

The therapeutic and material properties of adamantane derivatives are intrinsically linked to their specific structure.[3][5] The presence of isomeric impurities, such as 1,3-adamantanediol or other positional isomers of the triol, can significantly alter biological activity or material characteristics. For instance, in drug development, an impurity could lead to off-target effects or reduced efficacy. In polymer science, it could disrupt the intended three-dimensional lattice structure. Consequently, the unambiguous confirmation of the 1,3,5-substitution pattern and the quantification of any minor impurities are paramount.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from multiple, orthogonal methods. This guide will focus on a suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of organic molecules. For a highly symmetric molecule like this compound, NMR provides a distinctive fingerprint.

Why NMR is Critical:

  • Structural Isomer Discrimination: ¹H and ¹³C NMR can distinguish between this compound and other potential isomers due to differences in chemical shifts and signal multiplicities arising from the molecule's symmetry.

  • Quantitative Information: Integration of proton signals allows for the quantification of impurities, provided they have distinct resonances.

Expected Spectral Features for this compound:

Due to the molecule's C₃ᵥ symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~1.5-1.7MultipletCH₂ protons
¹H~2.1-2.3Broad SingletCH protons
¹H~4.5-5.0 (solvent dependent)SingletOH protons
¹³C~35-40CHBridgehead carbons (C-H)
¹³C~45-50CH₂Methylene carbons (C-H₂)
¹³C~65-70C-OHCarbons bearing hydroxyl groups

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound and a similar amount of the reference standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans, as the natural abundance of ¹³C is low.

    • Set the spectral width appropriately (e.g., 0-200 ppm).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, and integrations of the synthesized sample with the reference standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

HPLC is an essential technique for separating the target compound from non-volatile impurities and quantifying its purity.[6][7] A well-developed HPLC method can provide a precise percentage of the main peak area, which corresponds to the purity of the sample.

Why HPLC is Essential:

  • High Resolution: Capable of separating closely related impurities from the main compound.

  • Quantitative Accuracy: Provides reliable quantification of purity and impurity levels.

  • Versatility: Method parameters can be adjusted to suit the specific properties of adamantane derivatives.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective for adamantane derivatives. A starting point could be a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound and the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) or the use of a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is necessary.

  • Data Analysis:

    • Inject the reference standard to determine the retention time of this compound.

    • Inject the synthesized sample and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Comparative Data Table: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Reference Standard5.899.9
Synthesized Sample5.898.5
Impurity 14.21.1
Impurity 27.10.4

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, confirming its elemental composition.

Why MS is Important:

  • Molecular Weight Verification: Confirms that the synthesized compound has the correct molecular formula (C₁₀H₁₆O₃, MW: 184.23 g/mol ).[8]

  • Impurity Identification: Can help in identifying the molecular weights of impurities detected by HPLC.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the synthesized compound in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Analysis: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Adducts with sodium ([M+Na]⁺) or formate ([M+HCOO]⁻) are commonly observed.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.

Expected MS Results:

IonTheoretical m/zObserved m/z
[M+H]⁺185.1172185.1170
[M+Na]⁺207.0992207.0990

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Why FTIR is Useful:

  • Confirmation of Hydroxyl Groups: The presence of a strong, broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration of the hydroxyl groups.

  • Absence of Unwanted Functional Groups: Can confirm the absence of carbonyl groups (from over-oxidation) or other functionalities that may arise from side reactions.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the synthesized sample with that of the reference standard.

Key FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
~3300 (broad)O-H stretching
~2900-2850C-H stretching
~1450C-H bending
~1050C-O stretching

Conclusion: A Holistic and Self-Validating Approach

Confirming the purity of synthesized this compound requires a multi-faceted analytical strategy. By integrating the structural detail from NMR, the quantitative power of HPLC, the molecular weight confirmation from MS, and the functional group information from FTIR, researchers can build a comprehensive and reliable purity profile. The cornerstone of this approach is the direct comparison with a certified reference standard at each step. This ensures that the synthesized material not only has the correct chemical identity but also meets the high purity standards required for its intended application in research and development. This rigorous, self-validating workflow provides the necessary confidence in the quality of the synthesized this compound, paving the way for reliable and reproducible scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,3,5-Adamantanetriol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 1,3,5-Adamantanetriol. As a stable, polycyclic alcohol frequently used as a building block in pharmaceutical and materials science research, understanding its properties is key to establishing a safe and compliant disposal workflow.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and procedural guidance necessary for responsible laboratory waste management.

Chemical Profile and Hazard Assessment

This compound is a tricyclic hydrocarbon with three hydroxyl groups, giving it a unique rigid and symmetrical structure.[1] Its stability and the reactivity of its hydroxyl groups make it a versatile intermediate in organic synthesis.[3] A thorough understanding of its chemical and physical properties is the foundation for a sound disposal plan.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99181-50-7[4][5]
Molecular Formula C₁₀H₁₆O₃[4][5]
Molecular Weight 184.23 g/mol [5]
Appearance Solid[3]
Boiling Point 339.7 ± 37.0 °C at 760 mmHg[1][4]
Flash Point 168.7 ± 21.1 °C[1][4]
Density 1.6 ± 0.1 g/cm³[1][4]
LogP -0.90[4]

Hazard Evaluation: Based on available Safety Data Sheets (SDS) and chemical databases, this compound is not broadly classified as a hazardous substance under most transport regulations.[6] However, some suppliers indicate potential for skin, eye, and respiratory irritation (GHS07 warning).[1] It is crucial to consult the specific SDS provided by the manufacturer of your material. The parent compound, adamantane, has been noted as potentially harmful to aquatic life, which warrants caution against direct environmental release.[6]

The primary principle of laboratory waste management is that the generator of the waste is responsible for its proper characterization and disposal.[7] While this compound itself may not meet the criteria for a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) — ignitability, corrosivity, reactivity, or toxicity — this status can change if it is mixed with other hazardous substances.[8][9]

Regulatory Framework: A Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) governs waste disposal under RCRA.[10][11] This legislation creates a "cradle-to-grave" framework for managing hazardous waste.[7] The first and most critical step for any researcher is to determine if their waste is hazardous.[9]

This guide operates on the general assessment that pure, uncontaminated this compound is a non-hazardous waste. However, this must be verified against your institution's policies and local regulations. Always consult your organization's Environmental Health & Safety (EHS) department for final determination and guidance.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for waste containing this compound. The process emphasizes a hierarchy of controls: characterization, segregation, and finally, disposal.

G start Waste Containing This compound char_waste Characterize Waste: Consult SDS & Experiment Notes start->char_waste is_contaminated Is waste mixed with a listed or characteristic hazardous substance (e.g., solvents, heavy metals)? char_waste->is_contaminated is_solid Is the waste primarily solid or liquid? is_contaminated->is_solid No haz_waste MANAGE AS HAZARDOUS WASTE - Segregate and label correctly - Request pickup from EHS is_contaminated->haz_waste Yes solid_nonhaz SOLID NON-HAZARDOUS WASTE - Place in a sealed, labeled container - Dispose of in designated lab solid waste receptacle (NOT general office trash) is_solid->solid_nonhaz Solid liquid_nonhaz LIQUID NON-HAZARDOUS WASTE - Is it a dilute aqueous solution (<1%)? - Are there other non-hazardous solutes? is_solid->liquid_nonhaz Liquid drain_disposal DRAIN DISPOSAL - Neutralize pH if necessary - Flush with copious amounts of water - CONFIRM with EHS before proceeding liquid_nonhaz->drain_disposal Yes, dilute aqueous & EHS Approved liquid_collect COLLECT FOR DISPOSAL - Accumulate in a sealed, labeled container - Label as 'Non-Hazardous Chemical Waste' - Request pickup from EHS liquid_nonhaz->liquid_collect No, or per EHS direction

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocols

The following protocols are based on the outcome of the decision workflow. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, should be worn at all times.

Protocol A: Disposal of Uncontaminated, Solid this compound

This procedure applies to expired reagents, unused pure material, or solid synthesis byproducts determined to be non-hazardous.

  • Segregation: Ensure the solid waste is not mixed with any hazardous materials.

  • Containment: Place the solid this compound into a durable, sealable container (e.g., a wide-mouth plastic jar with a screw cap).

  • Labeling: Clearly label the container with "Non-Hazardous Solid Waste" and list the contents ("this compound").

  • Disposal: Dispose of the sealed container in the designated receptacle for non-hazardous solid laboratory waste. Do not place it in common laboratory trash cans that are handled by custodial staff.[12] Some institutions may require this waste to be placed directly into an outside dumpster.[12]

Protocol B: Disposal of Contaminated this compound Waste

This procedure applies to any waste stream where this compound has been mixed with a substance that is a listed or characteristic hazardous waste (e.g., halogenated solvents, heavy metal reagents).

  • Characterization: The waste must be managed according to the most hazardous component in the mixture.

  • Containment: Collect the waste in a chemically compatible container with a secure lid.[13] Do not mix incompatible waste streams.

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical names and approximate percentages of all constituents.

  • Accumulation: Store the container in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.[13]

Protocol C: Disposal of Empty Containers

Properly cleaned containers can often be disposed of as regular waste or recycled.

  • Decontamination: To be considered "RCRA empty," the container must have no remaining free-standing liquid.[12] Triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as chemical waste (follow Protocol A or B depending on the solvent used).[13]

  • Defacing: Completely remove or deface the original chemical label to prevent confusion.[12][13]

  • Disposal: Once clean and defaced, the container can typically be placed in the appropriate recycling bin (e.g., glass waste box) or regular trash.[13]

References

A Senior Application Scientist's Guide to Handling 1,3,5-Adamantanetriol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unique structural properties of 1,3,5-Adamantanetriol make it a valuable building block in pharmaceutical and materials science applications.[1][2] Its rigid, three-dimensional structure can enhance metabolic stability and binding selectivity in drug design.[2] However, safe and effective utilization of this compound hinges on a thorough understanding of its handling requirements. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

While this compound is not classified as acutely toxic, a comprehensive risk assessment is paramount before any handling procedures commence. The primary hazards associated with this compound are environmental, with the potential for long-lasting harmful effects on aquatic life.[3] Additionally, as with many powdered chemical compounds, there is a risk of skin, eye, and respiratory irritation upon exposure.[1][4][5]

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful to aquatic life.Aquatic Acute 3[3]
May cause long lasting harmful effects to aquatic life.Aquatic Chronic 4[3]
May cause skin irritation.H315[1][4]
May cause serious eye irritation.H319[1][4]
May cause respiratory irritation.H335[1][4]

Understanding these hazards informs the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical component of a comprehensive safety strategy. The following PPE is mandatory when handling this compound to mitigate the risks of exposure.

Essential Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile), tested to EN 374 standard.Prevents skin contact and potential irritation.[6][7]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[6]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is required if dust formation is likely.Prevents inhalation of the compound, which can cause respiratory irritation.[5][6][7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound assess_dust Is there a potential for dust generation? start->assess_dust ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat assess_dust->ppe_standard No ppe_respirator Enhanced PPE: - Standard PPE + N95 Respirator assess_dust->ppe_respirator Yes end Proceed with Handling ppe_standard->end ppe_respirator->end

Caption: PPE Selection Workflow for this compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the consistent and safe handling of this compound.

Step 1: Preparation

  • Work Area Designation: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.[6][7]

  • PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the previous section.

  • Material Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to minimize the potential for dust dispersal.

Step 2: Handling and Use

  • Avoid Dust Generation: Handle the solid material carefully to prevent the creation of dust.

  • Spill Prevention: Keep containers of this compound sealed when not in use.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

The following workflow diagram provides a visual representation of the safe handling process.

Handling_Workflow prep Step 1: Preparation - Designate Work Area - Don PPE - Weigh in Fume Hood handle Step 2: Handling and Use - Avoid Dust Generation - Keep Containers Sealed prep->handle post_handle Step 3: Post-Handling - Decontaminate Work Area - Doff PPE - Wash Hands handle->post_handle

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the affected individual to fresh air.[3] If breathing is difficult, seek medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water.[3]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Disposal Guidelines:

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup debris, should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[3]

  • Waste Disposal Facility: All waste containing this compound must be sent to an approved waste disposal plant.[3]

By adhering to these safety and handling protocols, researchers can confidently and responsibly work with this compound, unlocking its potential while prioritizing the safety of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Adamantanetriol
Reactant of Route 2
1,3,5-Adamantanetriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.